Amphotericin b deoxycholate
Description
Structure
2D Structure
Properties
CAS No. |
58501-21-6 |
|---|---|
Molecular Formula |
C71H112NNaO21 |
Molecular Weight |
1338.6 g/mol |
IUPAC Name |
sodium;(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C47H73NO17.C24H40O4.Na/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;;+1/p-1/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;/m01./s1 |
InChI Key |
NFHDUMMQBQTVTR-OXEBIIQQSA-M |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |
Synonyms |
amphotericin B - deoxycholate amphotericin B deoxycholate amphotericin B, deoxycholate drug combination amphotericin B-deoxycholate D-AmB cpd HAmB-DOC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Fungal Cell Membrane Disruption by Amphotericin B Deoxycholate
For Researchers, Scientists, and Drug Development Professionals
Amphotericin B (AmB), a polyene macrolide antibiotic, has been a critical therapeutic agent for severe systemic fungal infections for over six decades.[1] Its deoxycholate formulation (AmB-d), despite known toxicities, remains a benchmark due to its broad-spectrum fungicidal activity.[2][3] This guide provides an in-depth examination of the molecular mechanisms by which AmB-d exerts its potent antifungal effects, focusing on its interaction with the fungal cell membrane. The primary mechanisms involve the formation of transmembrane ion channels and the induction of oxidative damage.[4][5]
Primary Mechanism: Ergosterol (B1671047) Binding and Pore Formation
The cornerstone of Amphotericin B's action is its high affinity for ergosterol, the principal sterol in fungal cell membranes, which is analogous to cholesterol in mammalian cells.[6][7] This selective binding is fundamental to its antifungal activity and relative selectivity.[8]
The process unfolds in several stages:
-
Binding to Ergosterol: AmB molecules preferentially bind to ergosterol within the lipid bilayer.[6][8] This interaction is a prerequisite for its antifungal action, as derivatives unable to bind ergosterol show no activity.[9]
-
Self-Assembly and Aggregation: Following the initial binding, multiple AmB-ergosterol complexes self-assemble into larger aggregates.[5][10] Recent studies suggest a stable assembly may consist of seven AmB molecules.[10]
-
Pore Formation: These aggregates arrange into a barrel-stave-like structure, forming a transmembrane pore or channel.[5][11] The hydrophobic polyene portion of AmB aligns with the lipid acyl chains, while the hydrophilic polyhydroxyl portion forms the interior of the aqueous channel.
-
Ion Leakage: The formation of these pores dramatically increases membrane permeability, leading to the rapid and uncontrolled leakage of monovalent ions (K+, Na+, H+) and other small essential molecules from the cytoplasm.[6][11] This catastrophic loss of ionic gradients disrupts cellular homeostasis, leading to fungal cell death.[12]
Secondary Mechanism: Induction of Oxidative Damage
Beyond direct membrane disruption, AmB is known to induce significant oxidative stress within fungal cells, contributing to its fungicidal effect.[4][13] This mechanism is considered a crucial, parallel pathway to cell death.
-
Auto-oxidation of AmB: Amphotericin B can auto-oxidize, leading to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide.[14][15]
-
Mitochondrial Dysfunction: AmB can influence mitochondrial activity, potentially disrupting the electron transport chain and further increasing the production of ROS.[4][13]
-
Cellular Damage: The accumulation of these highly reactive molecules causes widespread damage to essential cellular components.[4] This includes lipid peroxidation, which further compromises membrane integrity, and protein carbonylation, which inactivates critical enzymes.[13][16] The combined damage culminates in cell death.[4]
Quantitative Data Analysis
The selectivity of Amphotericin B is rooted in its differential affinity for fungal ergosterol over mammalian cholesterol. This difference, while not absolute, is significant enough to provide a therapeutic window.[11] The nephrotoxicity associated with AmB-d is largely attributed to its residual binding to cholesterol in renal tubular cells.[3][6]
| Parameter | Ergosterol (Fungal) | Cholesterol (Mammalian) | Reference |
| Binding Affinity | High | Low | [6][11] |
| Effect | Forms stable pores, extracts sterol from membrane | Forms less stable pores, higher AmB insertion | [8] |
| Consequence | Rapid ion leakage, fungicidal | Cell membrane disruption, host toxicity (nephrotoxicity) | [3][6] |
| Table 1: Comparative Interaction of Amphotericin B with Fungal and Mammalian Sterols. |
| AmB Concentration | Effect on Fungal Cells | Effect on Mammalian Cells | Reference |
| Low (< 0.1 µg/mL) | Cation-selective channels, increased K+ leakage | Minimal effects, potential immunomodulation | [17][18] |
| Therapeutic (0.3 - 1.0 µg/mL) | Aqueous pore formation, rapid lysis, cell death | Increased K+ conductance, potential for toxicity | [17][19] |
| High (> 1.0 µg/mL) | Widespread cell lysis and death | Significant cytotoxicity, nephrotoxicity | [3] |
| Table 2: Concentration-Dependent Effects of Amphotericin B. |
Experimental Protocols
The elucidation of AmB's mechanism of action has been supported by various in vitro and cell-based assays. Below are outlines of key experimental protocols.
This assay measures the ability of AmB to permeabilize artificial membranes (liposomes) containing specific sterols.
-
Objective: To quantify AmB-induced membrane permeability by measuring the leakage of an encapsulated fluorescent dye.
-
Methodology:
-
Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) composed of phospholipids (B1166683) (e.g., POPC) and a specific sterol (ergosterol or cholesterol). Encapsulate a self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein or ANTS/DPX) within the liposomes.[20]
-
Purification: Remove non-encapsulated dye using size-exclusion chromatography.
-
Assay: Dilute the liposome suspension in a buffer in a fluorometer cuvette. Obtain a baseline fluorescence reading.
-
Treatment: Add a known concentration of AmB-d to the cuvette.
-
Measurement: Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength. Leakage of the dye into the external buffer causes dequenching and a proportional increase in fluorescence intensity.
-
Data Analysis: Normalize the leakage by lysing the liposomes with a detergent (e.g., Triton X-100) to achieve maximum fluorescence. Express leakage as a percentage of the maximum.[20]
-
This protocol uses fluorescent probes to detect the generation of ROS in fungal cells following exposure to AmB.
-
Objective: To quantify the production of intracellular ROS in fungal cells.
-
Methodology:
-
Cell Culture: Grow fungal cells (e.g., Candida albicans, Cryptococcus neoformans) to the mid-logarithmic phase.
-
Treatment: Harvest, wash, and resuspend the cells in a suitable buffer. Incubate the cells with various concentrations of AmB-d for a defined period (e.g., 1-3 hours). Include an untreated control and a positive control (e.g., H₂O₂).[13][21]
-
Probe Staining: Add an oxidant-sensitive fluorescent probe, such as dihydroethidium (B1670597) (DHE) for superoxide or 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) for general ROS. Incubate in the dark.[21][22]
-
Detection: Analyze the cells using flow cytometry to measure the fluorescence intensity of a large population of individual cells.[13][22] Alternatively, fluorescence microscopy can be used for visualization.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) and the percentage of fluorescent (ROS-positive) cells in the treated samples compared to controls.
-
This technique allows for the measurement of ion channel activity in a live cell membrane without disrupting the intracellular environment.
-
Objective: To directly measure ion currents through AmB-induced channels in the cell membrane.
-
Methodology:
-
Cell Preparation: Isolate fungal protoplasts or use a suitable cell line.
-
Pipette Preparation: Prepare a patch pipette solution containing standard intracellular ions. The key component is the addition of Amphotericin B (or nystatin) to the pipette solution, which will form pores only in the membrane patch under the pipette tip.[23][24]
-
Seal Formation: Achieve a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Perforation: Allow time for the AmB in the pipette to diffuse and form small ion-permeable pores in the membrane patch. This provides electrical access to the cell interior while leaving larger intracellular molecules undisturbed.[24][25]
-
Recording: Apply voltage steps to the cell and record the resulting transmembrane currents. This allows for the characterization of the conductance, ion selectivity, and kinetics of the AmB-induced channels.[19]
-
Data Analysis: Analyze the current-voltage (I-V) relationship to determine the properties of the channels formed by AmB.
-
References
- 1. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. The Antifungal Mechanism of Amphotericin B Elucidated in Ergosterol and Cholesterol-Containing Membranes Using Neutron Reflectometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. upload.medbullets.com [upload.medbullets.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Amphotericin B - Wikipedia [en.wikipedia.org]
- 12. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 13. The Production of Reactive Oxygen Species Is a Universal Action Mechanism of Amphotericin B against Pathogenic Yeasts and Contributes to the Fungicidal Effect of This Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amphotericin B-induced oxidative damage and killing of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent progress in the study of the interactions of amphotericin B with cholesterol and ergosterol in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Amphotericin B membrane action: role for two types of ion channels in eliciting cell survival and lethal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of the effects of amphotericin B on ion channels in MDCK cells using the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Increasing the Fungicidal Action of Amphotericin B by Inhibiting the Nitric Oxide-Dependent Tolerance Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Perforated Patch Clamp Recordings in ex vivo Brain Slices from Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Patch Clamp Recordings in Inner Ear Hair Cells Isolated from Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Amphotericin B Deoxycholate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphotericin B has been a cornerstone in the treatment of invasive fungal infections for over six decades.[1] A polyene macrolide antibiotic isolated from Streptomyces nodosus, its broad spectrum of activity against a wide range of pathogenic fungi has established it as a critical therapeutic agent.[2][3] However, the clinical utility of amphotericin B is hampered by its poor aqueous solubility and significant toxicities, most notably nephrotoxicity and infusion-related reactions.[4][5] The conventional formulation, amphotericin B deoxycholate, was developed to overcome the solubility challenge by creating a colloidal dispersion for intravenous administration.[2] This guide provides a detailed examination of the chemical structure and physicochemical properties of this compound, its mechanism of action, and the experimental protocols used for its characterization.
Chemical Structure and Composition
Amphotericin B is an amphoteric molecule, possessing both a hydrophilic polyhydroxyl chain and a lipophilic polyene hydrocarbon chain.[2] This amphipathic nature is central to its biological activity and solubility challenges. The molecule contains a carboxyl group on the main ring and a primary amino group on the mycosamine (B1206536) ring, contributing to its amphoteric behavior.[6]
The deoxycholate formulation is a colloidal suspension where the bile salt, sodium deoxycholate, acts as a solubilizing agent.[2][7] This formulation typically consists of approximately 45% amphotericin B, 35% sodium deoxycholate, and the remainder being sodium phosphate (B84403) and sodium chloride to provide a buffered aqueous vehicle for injection.[6][7]
Physicochemical Properties
The physicochemical properties of amphotericin B and its deoxycholate formulation are critical to its formulation, stability, and biological activity. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| Amphotericin B | ||
| Molecular Formula | C47H73NO17 | [8] |
| Molecular Weight | 924.08 g/mol | [6][9] |
| Melting Point | >170 °C (with decomposition) | [6][10][11] |
| pKa | 5.5 and 10.0 | [6] |
| Solubility | ||
| - in Water (pH 6-7) | Insoluble | [6] |
| - in Water (pH 2 or 11) | Soluble | [6] |
| - in DMSO | 30-40 mg/mL | [6] |
| - in Dimethylformamide | 2-4 mg/mL | [6] |
| This compound | ||
| Molecular Formula | C71H112NNaO21 | [1] |
| Molecular Weight | 1338.6 g/mol | [1] |
| Appearance | Yellow powder that forms a colloid in water | [12] |
| Particle Size | Micelles of ~0.035 nm, forms colloidal particles of ~0.4 µm in water | [12] |
Mechanism of Action
The primary antifungal activity of amphotericin B is mediated by its interaction with ergosterol, the principal sterol in fungal cell membranes.[1][13] This interaction leads to the formation of transmembrane channels or pores, which disrupt the osmotic integrity of the fungal cell membrane.[2][13] The subsequent leakage of intracellular ions (such as K+, Na+, H+, and Cl−) and other small molecules results in fungal cell death.[6][13] While amphotericin B has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its toxicity.[13][14]
In addition to pore formation, other mechanisms contribute to the antifungal effect of amphotericin B, including oxidative damage to fungal cells and immunomodulatory effects.[1][2]
Immunomodulatory Signaling Pathway
Amphotericin B also exerts immunomodulatory effects on the host's immune cells.[2][14] This is primarily mediated through the Toll-like receptor (TLR) signaling pathway.[14] Amphotericin B can bind to TLR2 and CD14 on the surface of immune cells such as macrophages.[14][15] This binding event triggers the recruitment of the adaptor protein MyD88, which in turn leads to the nuclear translocation of NF-κB.[14][15] The activation of NF-κB induces the expression of genes for pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and IL-8, enhancing the host's immune response to the fungal infection.[14][16]
Experimental Protocols
A variety of analytical techniques are employed to characterize this compound, ensuring its quality, stability, and biological activity.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a standard method for the quantification of amphotericin B in bulk drug substance, formulated products, and biological samples.
-
Objective: To determine the concentration of amphotericin B.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions (Example):
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or a mixture of DMSO and methanol).
-
For biological samples, a protein precipitation step (e.g., with methanol) followed by centrifugation is typically required.[18]
-
Dilute the sample to a concentration within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm filter before injection.
-
-
Data Analysis: The concentration of amphotericin B is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of an amphotericin B reference standard.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The Clinical and Laboratory Standards Institute (CLSI) M27-A3 is a reference method for determining the MIC of antifungal agents against yeasts.[19]
-
Objective: To determine the lowest concentration of amphotericin B that inhibits the visible growth of a fungal isolate.
-
Materials:
-
96-well microtiter plates.
-
RPMI 1640 medium buffered to pH 7.0 with MOPS.[3]
-
Fungal inoculum (e.g., Candida albicans).
-
This compound stock solution.
-
-
Protocol Workflow:
-
Data Analysis: The MIC is the lowest concentration of amphotericin B at which there is a complete inhibition of visible growth compared to the growth control well.[3]
Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal properties of amphotericin B and its formulations, providing information on its physical state (crystalline or amorphous) and interactions with other components.
-
Objective: To characterize the thermal transitions of this compound.
-
Instrumentation: Differential Scanning Calorimeter.
-
Protocol:
-
Accurately weigh a small amount of the sample (e.g., 5 mg) into an aluminum pan and seal it.[20]
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30–250 °C) under a nitrogen atmosphere.[20]
-
-
Data Analysis: The resulting thermogram shows heat flow as a function of temperature. Endothermic peaks can indicate melting points or other phase transitions. For pure amphotericin B, a sharp endothermic peak is observed around 174 °C, corresponding to its melting point.[20]
In Vitro Hemolysis Assay
This assay is used to assess the toxicity of amphotericin B formulations by measuring their ability to lyse red blood cells (RBCs).
-
Objective: To quantify the hemolytic potential of this compound as an indicator of its membrane-disrupting toxicity.
-
Materials:
-
Freshly collected red blood cells (e.g., human or sheep).
-
Phosphate-buffered saline (PBS).
-
This compound solutions of varying concentrations.
-
Positive control (e.g., Triton X-100 for 100% hemolysis).[21]
-
Negative control (PBS for 0% hemolysis).
-
-
Protocol:
-
Wash the RBCs with PBS by repeated centrifugation and resuspension to remove plasma and platelets.
-
Prepare a diluted RBC suspension (e.g., 4% in PBS).[22]
-
Incubate the RBC suspension with different concentrations of this compound, the positive control, and the negative control for a specified time (e.g., 2 hours) at 37 °C.[23]
-
Centrifuge the samples to pellet the intact RBCs.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 405 nm) using a spectrophotometer.
-
-
Data Analysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Conclusion
This compound remains a vital antifungal agent despite the development of newer formulations. Its efficacy is intrinsically linked to its unique chemical structure and physicochemical properties, which dictate its interaction with fungal and mammalian cell membranes. A thorough understanding of its mechanism of action, including its immunomodulatory effects, is crucial for optimizing its therapeutic use and developing novel drug delivery systems with improved safety profiles. The experimental protocols detailed in this guide provide a framework for the consistent and reliable characterization of this important drug, supporting ongoing research and development in the field of antifungal therapy.
References
- 1. This compound | C71H112NNaO21 | CID 23668620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug [frontiersin.org]
- 3. Evaluation of Amphotericin B Interpretive Breakpoints for Candida Bloodstream Isolates by Correlation with Therapeutic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. caribjscitech.com [caribjscitech.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Amphotericin B-deoxycholate | 58501-21-6 [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Amphotericin B | C47H73NO17 | CID 5280965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. litfl.com [litfl.com]
- 13. ulab360.com [ulab360.com]
- 14. It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immunomodulatory Effects of Antimicrobial Agents. Part II - Page 3 [medscape.com]
- 17. HPLC assay for determination of amphotericin B in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rroij.com [rroij.com]
- 19. Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Amphotericin B Tamed by Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Discovery and Enduring Legacy of Amphotericin B Deoxycholate: A Technical Guide
Introduction
For over six decades, amphotericin B deoxycholate has remained a cornerstone in the treatment of life-threatening systemic fungal infections. Despite the advent of newer antifungal agents, its broad spectrum of activity and fungicidal nature have ensured its continued relevance in the clinical setting. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Development
The story of amphotericin B begins in 1955 at the Squibb Institute for Medical Research.[1] Scientists isolating actinomycetes from a soil sample collected from the Orinoco River region in Venezuela discovered a filamentous bacterium, Streptomyces nodosus, that produced two antifungal compounds: amphotericin A and the more potent amphotericin B.[1] Due to its poor water solubility, a formulation with the bile salt sodium deoxycholate was developed, creating a colloidal suspension suitable for intravenous administration. This formulation, known as this compound, was introduced into medical use in 1958 and quickly became the "gold standard" for treating severe fungal infections.[1]
The development of this compound was a landmark in antifungal therapy, offering the first effective treatment for many previously fatal invasive mycoses. However, its use was often limited by significant toxicities, particularly nephrotoxicity and infusion-related reactions. This challenge spurred the later development of lipid-based formulations of amphotericin B in the 1980s and 1990s, designed to reduce its toxicity profile while maintaining its efficacy.
Mechanism of Action
This compound exerts its fungicidal effect primarily by targeting the fungal cell membrane. Its mechanism of action can be broken down into several key steps:
-
Binding to Ergosterol: The amphotericin B molecule has a high affinity for ergosterol, the primary sterol component of fungal cell membranes. It binds to ergosterol, forming aggregates within the membrane.
-
Pore Formation: These aggregates create transmembrane channels or pores.
-
Ion Leakage: The formation of these pores disrupts the osmotic integrity of the fungal cell membrane, leading to the leakage of intracellular ions, such as potassium (K+), sodium (Na+), hydrogen (H+), and chloride (Cl-), as well as other small molecules.[2]
-
Cell Death: This rapid loss of essential intracellular components ultimately leads to fungal cell death.
In addition to its primary membrane-disrupting activity, evidence suggests that amphotericin B also induces oxidative stress within the fungal cell, contributing to its fungicidal effect.[2][3] Furthermore, at therapeutic concentrations, amphotericin B can induce apoptosis-like cell death in fungi, characterized by DNA fragmentation and chromatin condensation.
The toxicity of this compound in humans is attributed to its ability to also bind to cholesterol, the predominant sterol in mammalian cell membranes, although with a lower affinity than for ergosterol.[2] This interaction can lead to similar pore formation and ion leakage in host cells, particularly in the kidneys, explaining its significant nephrotoxic potential.
Quantitative Data
Table 1: In Vitro Antifungal Activity of this compound (MIC in µg/mL)
| Fungal Species | MIC Range | MIC₅₀ | MIC₉₀ |
| Candida albicans | 0.03 - 2.0 | 0.5 | 1.0 |
| Candida glabrata | 0.12 - 2.0 | 1.0 | 2.0 |
| Candida parapsilosis | 0.03 - 2.0 | 0.5 | 1.0 |
| Candida tropicalis | 0.06 - 4.0 | 1.0 | 2.0 |
| Candida krusei | 0.25 - 8.0 | 2.0 | 4.0 |
| Cryptococcus neoformans | 0.12 - 1.0 | 0.25 | 0.5 |
| Aspergillus fumigatus | 0.25 - 2.0 | 1.0 | 2.0 |
| Aspergillus flavus | 0.5 - 4.0 | 1.0 | 2.0 |
| Aspergillus niger | 0.5 - 4.0 | 1.0 | 2.0 |
| Aspergillus terreus | 1.0 - 8.0 | 2.0 | 4.0 |
| Mucor spp. | 0.12 - 2.0 | 0.5 | 1.0 |
| Rhizopus spp. | 0.25 - 4.0 | 1.0 | 2.0 |
MIC values can vary depending on the testing methodology and specific isolates.
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Intravenous Dose)
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 0.5 - 2.0 | µg/mL |
| AUC (Area Under the Curve) | 15 - 30 | µg·h/mL |
| Vd (Volume of Distribution) | ~4 | L/kg |
| CL (Clearance) | 0.5 - 1.5 | mL/min/kg |
| t½ (Half-life), initial | 24 | hours |
| t½ (Half-life), terminal | ~15 | days |
Pharmacokinetic parameters can be influenced by factors such as dose, infusion rate, and patient's clinical condition.
Table 3: Incidence of Key Adverse Effects of this compound
| Adverse Effect | Incidence |
| Infusion-Related Reactions (fever, chills) | 50-90% |
| Nephrotoxicity (increase in serum creatinine) | 30-80% |
| Hypokalemia | 20-50% |
| Anemia | 15-30% |
The incidence of adverse effects can be managed with premedication, hydration, and electrolyte monitoring.
Experimental Protocols
Isolation and Purification of Amphotericin B from Streptomyces nodosus
Objective: To isolate and purify amphotericin B from a fermentation culture of Streptomyces nodosus.
Methodology:
-
Fermentation: Streptomyces nodosus is cultured in a suitable fermentation medium under optimized conditions (e.g., temperature, pH, aeration) to promote the production of amphotericin B.
-
Mycelial Harvest: The mycelia are harvested from the fermentation broth by filtration or centrifugation.
-
Extraction: The mycelial cake is extracted with a suitable organic solvent, such as methanol (B129727) or acetone, to solubilize the amphotericin B.
-
Purification:
-
Solvent Extraction: The crude extract is subjected to a series of solvent extractions to remove impurities.
-
Crystallization: The partially purified amphotericin B is crystallized from a suitable solvent system.
-
Chromatography: Further purification can be achieved using chromatographic techniques, such as column chromatography with a suitable stationary phase.
-
-
Characterization: The purified amphotericin B is characterized using analytical techniques like High-Performance Liquid Chromatography (HPLC), mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a fungal isolate.
Methodology:
-
Preparation of Antifungal Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Preparation of Microdilution Plates: Serial twofold dilutions of the antifungal stock solution are prepared in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the fungal isolate is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL).
-
Inoculation: The microtiter plates are inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control well.
Visualizations
Caption: Workflow of Natural Product Antifungal Drug Discovery and Development.
Caption: Mechanism of Action of Amphotericin B on Fungal Cells.
Conclusion
The discovery of amphotericin B from Streptomyces nodosus and the development of its deoxycholate formulation revolutionized the treatment of invasive fungal infections. Its potent, broad-spectrum fungicidal activity, mediated by its interaction with fungal ergosterol, has saved countless lives. While its clinical use is challenged by significant toxicities, a thorough understanding of its historical development, mechanism of action, and pharmacological properties is crucial for its safe and effective use. The journey of this compound serves as a paradigm in natural product drug discovery and continues to inform the development of new and improved antifungal therapies.
References
- 1. Introduction and Preparation of Amphotericin B_Chemicalbook [chemicalbook.com]
- 2. Apoptosis induced by environmental stresses and amphotericin B in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis induced by environmental stresses and amphotericin B in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
The Aggregation State of Amphotericin B Deoxycholate in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Amphotericin B (AmB), a cornerstone in the treatment of systemic fungal infections, is notoriously insoluble in water. Its formulation with the bile salt sodium deoxycholate (DOC) as a colloidal dispersion (AmB-DOC), commercially known as Fungizone®, facilitates its parenteral administration. However, the therapeutic efficacy and, critically, the toxicity profile of AmB-DOC are intrinsically linked to the aggregation state of Amphotericin B in the aqueous solution. This technical guide provides an in-depth exploration of the aggregation behavior of AmB-DOC, offering a comprehensive resource for researchers and professionals in drug development.
The Spectrum of Amphotericin B Aggregation States
In an aqueous environment, Amphotericin B, facilitated by sodium deoxycholate, exists in a dynamic equilibrium between several distinct aggregation states. These states are primarily dictated by the concentration of AmB, the AmB:DOC molar ratio, temperature, and pH. The principal species are monomers, soluble oligomers (including dimers), and larger poly-aggregates, which can further assemble into super-aggregates.[1][2]
Table 1: Characteristics of Amphotericin B Aggregation States in Aqueous Solutions
| Aggregation State | Spectroscopic Signature (λmax) | General Size Range | Associated Toxicity |
| Monomer | ~408 nm, with distinct peaks at 385 nm and 365 nm[1][3] | < 10 nm | Low |
| Soluble Oligomer/Dimer | Broad peak around 328 nm[3] | 10 - 100 nm | High |
| Poly-aggregate | Shift in the main peak to ~330-340 nm | > 100 nm | Variable, generally lower than oligomers[4][5] |
| Super-aggregate | Blue-shift of the main peak to ~323 nm[6] | > 500 nm | Low[6][7] |
The transition between these states is a critical factor in the formulation's biological activity. It is widely accepted that the monomeric form of AmB is the primary species that binds to ergosterol (B1671047) in fungal cell membranes, leading to its antifungal action.[8] Conversely, the self-aggregated forms, particularly soluble oligomers, are implicated in the binding to cholesterol in mammalian cell membranes, a key contributor to the drug's infamous nephrotoxicity.[4][9]
Factors Influencing the Aggregation State
The equilibrium between the different AmB aggregates is sensitive to several physicochemical parameters:
-
Concentration: At very low concentrations (< 10⁻⁷ M), AmB exists predominantly as a monomer. As the concentration increases, self-association into oligomers and poly-aggregates becomes favorable.[1] The critical micelle concentration (CMC) of sodium deoxycholate is a crucial threshold in this process. Below the CMC of DOC, AmB self-aggregates, while above the CMC, mixed micelles of AmB and DOC are formed.[10]
-
Amphotericin B to Deoxycholate Ratio: The molar ratio of AmB to DOC significantly influences the size and nature of the aggregates. A higher proportion of DOC can lead to the formation of smaller, mixed micelles and can favor the monomeric state of AmB.[1]
-
Temperature: Temperature has a complex effect on AmB aggregation. Increasing the temperature can lead to a decrease in the size of aggregates.[11] However, controlled heating (e.g., at 70°C) can induce the formation of larger, "super-aggregated" structures, which have been shown to exhibit lower toxicity.[6][7]
-
pH: The ionization state of both AmB and deoxycholate is pH-dependent, which in turn affects their aggregation behavior. Monomeric AmB is more prevalent at acidic (pH < 4) and alkaline (pH > 9) conditions, while aggregation is favored in the neutral pH range.[12][13]
-
Ionic Strength: The presence of electrolytes in the aqueous solution can also influence the size and stability of the aggregates.
Experimental Protocols for Characterization
The characterization of AmB-DOC aggregation states relies on a combination of spectroscopic and light scattering techniques.
Preparation of Different Amphotericin B Aggregation States
Objective: To prepare solutions enriched in specific AmB aggregate forms for characterization.
Materials:
-
Amphotericin B powder
-
Sodium deoxycholate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Phosphate buffered saline (PBS)
-
Heating apparatus (e.g., water bath)
-
Centrifuge
Protocols:
-
Monomeric Amphotericin B:
-
Prepare a stock solution of AmB in DMSO (e.g., 1-10 mg/mL).
-
Dilute the stock solution in an appropriate aqueous buffer (e.g., PBS) to a final AmB concentration below 10⁻⁶ M. The presence of monomeric AmB can be confirmed by its characteristic UV-Vis spectrum.[4]
-
-
Dimeric/Oligomeric Amphotericin B (in Deoxycholate Micelles):
-
Prepare a solution of sodium deoxycholate in deionized water at a concentration above its CMC.
-
Disperse Amphotericin B powder in the deoxycholate solution to the desired concentration. This preparation is analogous to the commercial Fungizone® formulation.
-
-
Poly-aggregated Amphotericin B:
-
Disperse Amphotericin B powder directly in deionized water or buffer at a concentration that favors aggregation (e.g., > 10⁻⁵ M).
-
Alternatively, prepare a concentrated stock solution of AmB in DMSO and dilute it rapidly in an aqueous buffer. The resulting suspension will contain poly-aggregates.[4]
-
-
Super-aggregated Amphotericin B:
UV-Visible Spectrophotometry
Objective: To determine the predominant aggregation state of AmB based on its absorption spectrum.
Instrumentation:
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare the AmB-DOC samples at the desired concentrations and conditions.
-
Use the corresponding buffer or solvent as a blank.
-
Scan the absorbance of the samples over a wavelength range of 300 nm to 450 nm.
-
Analyze the resulting spectra for the characteristic peaks of different aggregation states as detailed in Table 1.[3] The ratio of the absorbance at the peak corresponding to the aggregated form (~328 nm) to that of the monomeric form (~408 nm) can be used as a semi-quantitative measure of aggregation.[3]
Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of AmB-DOC aggregates.
Instrumentation:
-
Dynamic Light Scattering instrument with a correlator.
Procedure:
-
Prepare the AmB-DOC samples and filter them through a suitable filter (e.g., 0.22 µm) to remove dust and large particulates, if appropriate for the expected aggregate size.
-
Place the sample in a clean cuvette and allow it to equilibrate to the desired temperature in the instrument.
-
Set the instrument parameters, including the scattering angle (e.g., 90° or 173° for backscatter detection), laser wavelength, and measurement duration.[14]
-
Perform multiple measurements to ensure reproducibility.
-
Analyze the correlation function to obtain the particle size distribution, typically reported as the Z-average diameter and the polydispersity index (PDI).[15]
Visualizing the Aggregation Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key relationships and processes in the study of AmB-DOC aggregation.
Caption: The aggregation pathway of Amphotericin B in aqueous deoxycholate solutions.
Caption: A typical experimental workflow for characterizing AmB-DOC aggregation states.
Conclusion
The aggregation state of Amphotericin B in deoxycholate formulations is a multifaceted phenomenon with profound implications for the drug's efficacy and safety. A thorough understanding of the factors that govern this aggregation and the analytical methods to characterize the resulting species is paramount for the development of safer and more effective Amphotericin B-based therapies. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of AmB-DOC aggregation in aqueous solutions. The presented data, protocols, and visualizations serve as a practical resource to aid in the rational design and evaluation of novel Amphotericin B formulations.
References
- 1. Mahidol IR [repository.li.mahidol.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of aggregation state on the toxicity of different amphotericin B preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. To heat or not to heat: the impact of temperature on the aggregation state of amphotericin B in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heat-induced superaggregation of amphotericin B reduces its in vitro toxicity: a new way to improve its therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reformulation of Fungizone by PEG-DSPE Micelles: Deaggregation and Detoxification of Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of aggregation and solvent on the toxicity of amphotericin B to human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of surfactants on the aggregation state of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Temperature effects on the aggregation state and activity of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of aggregation and ionization in the chemical instability of Amphotericin B in aqueous methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Portal [iro.uiowa.edu]
- 14. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 15. usp.org [usp.org]
The Differential Interaction of Amphotericin B Deoxycholate with Ergosterol and Cholesterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amphotericin B (AmB), a cornerstone in the treatment of systemic fungal infections, exhibits a clinically vital, albeit toxic, therapeutic profile. Its efficacy is intrinsically linked to its preferential interaction with ergosterol (B1671047), the primary sterol in fungal cell membranes, over cholesterol in mammalian cells. This guide provides a detailed examination of the biophysical and molecular underpinnings of this selective interaction. By synthesizing data from key experimental methodologies, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy, we present a quantitative comparison of the binding kinetics and thermodynamics. Furthermore, we delineate the downstream signaling consequences of these interactions in both fungal and mammalian cells, offering a comprehensive overview for researchers and professionals in drug development.
Introduction
Amphotericin B deoxycholate (AmB-d), a polyene macrolide antibiotic, remains a critical therapeutic agent against life-threatening fungal infections. Its mechanism of action is primarily attributed to its ability to bind to sterols within cellular membranes, leading to membrane disruption and cell death.[1] The selective toxicity of AmB-d arises from its higher affinity for ergosterol, the predominant sterol in fungal membranes, compared to cholesterol, the main sterol in mammalian cell membranes.[2] This differential interaction is fundamental to its antifungal activity, while its interaction with cholesterol is largely responsible for its dose-limiting toxicities, most notably nephrotoxicity.[2]
This technical guide aims to provide an in-depth analysis of the core interactions between AmB-d and these two critical sterols. We will present quantitative data from various biophysical techniques, detail the experimental protocols used to obtain this data, and visualize the known signaling pathways and experimental workflows.
Quantitative Analysis of Amphotericin B-Sterol Interactions
The selective interaction of Amphotericin B with ergosterol over cholesterol has been quantified using various biophysical techniques. The following tables summarize key kinetic and thermodynamic parameters derived from Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) studies.
Table 1: Surface Plasmon Resonance (SPR) Kinetic and Affinity Constants for Amphotericin B Interaction with Sterol-Containing Membranes
| Parameter | POPC–Ergosterol (4:1, v/v) | POPC–Cholesterol (4:1, v/v) |
| ka1 (M-1s-1) | (1.1 ± 0.1) x 103 | (0.6 ± 0.2) x 103 |
| kd1 (s-1) | (2.9 ± 0.3) x 10-2 | (3.4 ± 0.1) x 10-2 |
| K1 (M-1) | (3.8 ± 0.5) x 104 | (1.8 ± 0.6) x 104 |
| ka2 (s-1) | (1.2 ± 0.1) x 10-2 | (1.0 ± 0.1) x 10-2 |
| kd2 (s-1) | (0.5 ± 0.1) x 10-3 | (1.8 ± 0.2) x 10-3 |
| K2 | 24.0 ± 4.9 | 5.6 ± 1.1 |
| K (M-1) | (9.5 ± 1.8) x 105 | (1.2 ± 0.4) x 105 |
Data adapted from a study using SPR to analyze the binding kinetics of Amphotericin B to model lipid membranes.[3] The two-state reaction model was used for analysis, where K1 represents the initial binding to the membrane surface and K2 represents the subsequent insertion or conformational change. The overall affinity constant is represented by K.
Amphotericin B demonstrates an approximately 18-fold higher affinity for ergosterol-containing membranes compared to cholesterol-containing membranes.[3]
Table 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Parameters for Amphotericin B-Sterol Interaction
| Sterol | Binding Affinity (Kd) | Enthalpy Change (ΔH) | Entropy Change (ΔS) |
| Ergosterol | Data not explicitly quantified in the provided search results. However, a significant increase in net exotherm is consistently observed, indicating a direct binding interaction.[4][5] | Favorable (exothermic) | Data not explicitly quantified |
| Cholesterol | Weaker binding compared to ergosterol; in some studies, no binding is detected within the limits of the experiment.[5] | Less favorable or undetectable | Data not explicitly quantified |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Methodology for Analyzing AmB-Liposome Interaction:
-
Sample Preparation:
-
Prepare large unilamellar vesicles (LUVs) composed of a primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) with and without the inclusion of a specific mole percentage (e.g., 10%) of either ergosterol or cholesterol.[5]
-
Prepare a solution of Amphotericin B in an appropriate buffer (e.g., aqueous buffer).
-
Thoroughly degas all solutions before use.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the LUV suspension into the sample cell.
-
Load the Amphotericin B solution into the injection syringe.
-
-
Titration:
-
Perform a series of injections of the Amphotericin B solution into the LUV suspension.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of AmB to lipid.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a real-time, label-free technique for monitoring biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Methodology for Analyzing AmB-Liposome Interaction:
-
Sensor Chip Preparation:
-
Use a sensor chip suitable for lipid analysis (e.g., L1 sensor chip).
-
Immobilize LUVs containing either ergosterol or cholesterol onto the sensor chip surface.[3]
-
-
SPR Instrument Setup:
-
Equilibrate the system with a running buffer.
-
Establish a stable baseline.
-
-
Binding Analysis:
-
Inject a series of concentrations of Amphotericin B over the sensor surface to monitor the association phase.
-
Follow with an injection of running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
Generate sensorgrams (response units vs. time).
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., two-state reaction model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[3]
-
2H Nuclear Magnetic Resonance (NMR) Spectroscopy
2H NMR spectroscopy is a powerful technique for studying the dynamics and structure of molecules in lipid bilayers. By selectively labeling either the sterol or Amphotericin B with deuterium (B1214612), changes in molecular mobility upon interaction can be monitored.
Methodology for Analyzing AmB-Sterol Interaction in Lipid Bilayers:
-
Sample Preparation:
-
Synthesize or obtain deuterium-labeled ergosterol or cholesterol.
-
Prepare multilamellar vesicles (MLVs) of a phospholipid (e.g., POPC) containing the deuterium-labeled sterol and varying concentrations of Amphotericin B.
-
-
NMR Spectrometer Setup:
-
Pack the MLV sample into an NMR rotor.
-
Place the rotor in the NMR spectrometer.
-
Tune the spectrometer to the deuterium frequency.
-
-
Data Acquisition:
-
Acquire 2H NMR spectra at a controlled temperature.
-
-
Data Analysis:
-
Analyze the spectral lineshapes. A broader spectrum indicates reduced molecular mobility.
-
Compare the spectra of the labeled sterol in the presence and absence of Amphotericin B to infer the extent of interaction. Studies have shown that the fast axial diffusion of ergosterol is almost completely inhibited in the presence of AmB, while cholesterol mobility remains largely unchanged, indicating a significant and direct interaction between AmB and ergosterol.[6]
-
Signaling Pathways and Cellular Responses
The interaction of Amphotericin B with cell membranes initiates distinct signaling cascades in fungal and mammalian cells.
Fungal Cell Stress Response
In fungi, the membrane disruption caused by Amphotericin B triggers a significant cellular stress response, primarily involving the production of reactive oxygen species (ROS).
The binding of Amphotericin B to ergosterol leads to membrane permeabilization and the generation of ROS.[7] This oxidative stress, in turn, activates cellular stress response pathways, including the high osmolarity glycerol (B35011) (HOG) MAPK cascade and the heat shock protein 90 (Hsp90) machinery, ultimately contributing to fungal cell death.[8]
Mammalian Cell Inflammatory Response
In mammalian cells, Amphotericin B can trigger a pro-inflammatory response through its interaction with Toll-like receptors (TLRs), particularly TLR2.
This compound has been shown to activate TLR2, leading to the recruitment of the adaptor protein MyD88.[9] This initiates a signaling cascade involving IRAK kinases and TRAF6, culminating in the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.[9] This inflammatory response is thought to contribute to the toxic side effects of the drug.
Conclusion
The selective interaction of this compound with ergosterol over cholesterol is a complex interplay of biophysical and thermodynamic factors. Quantitative analysis through techniques like SPR and ITC provides clear evidence of a significantly higher affinity and more favorable binding thermodynamics for ergosterol, which underpins the drug's antifungal efficacy. Concurrently, the interaction with cholesterol, although weaker, is sufficient to trigger pro-inflammatory signaling pathways in mammalian cells, contributing to the drug's toxicity profile. A thorough understanding of these differential interactions at a molecular level is paramount for the rational design of new antifungal agents with an improved therapeutic index. The experimental frameworks and signaling pathways detailed in this guide offer a foundational resource for researchers dedicated to this critical area of drug development.
References
- 1. Thermodynamic characteristics of mixed monolayers of amphotericin B and cholesterol [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput and Sensitive Assay for Amphotericin B Interaction with Lipid Membrane on the Model Membrane Systems by Surface Plasmon Resonance [jstage.jst.go.jp]
- 4. Amphotericin primarily kills yeast by simply binding ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The C2′–OH of Amphotericin B Plays an Important Role in Binding the Primary Sterol of Human But Not Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct interaction between amphotericin B and ergosterol in lipid bilayers as revealed by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of Candida albicans stress response pathways in antifungal tolerance and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Amphotericin B Deoxycholate Formulations
For Researchers, Scientists, and Drug Development Professionals
Amphotericin B (AmB) remains a cornerstone in the treatment of life-threatening systemic fungal infections. However, its clinical utility is hampered by its inherent poor aqueous solubility and significant toxicity. The conventional formulation, a colloidal dispersion of Amphotericin B with sodium deoxycholate (AmB-Deox), was developed to overcome the solubility challenge, enabling intravenous administration. This guide provides a detailed examination of the critical physicochemical properties of AmB-Deox formulations, focusing on the intertwined aspects of solubility and stability, which are paramount to its safety and efficacy.
Solubility of Amphotericin B: The Role of Deoxycholate
Amphotericin B is an amphipathic polyene macrolide, rendering it practically insoluble in water at a physiological pH of 7.[1] Its solubility is highly pH-dependent, showing some increase in acidic (pH 2) or alkaline (pH 11) conditions.[2] To address this, the conventional formulation utilizes the bile salt sodium deoxycholate as a solubilizing agent.[3][4]
Mechanism of Solubilization:
Sodium deoxycholate forms micelles in aqueous solutions, which are aggregates of molecules with hydrophilic heads and hydrophobic tails. In the AmB-Deox formulation, the insoluble AmB molecules are incorporated into these deoxycholate micelles, forming a colloidal dispersion.[4][5] This process effectively sequesters the hydrophobic portions of the AmB molecule away from the aqueous environment, resulting in a stable colloidal suspension suitable for intravenous delivery.[3] The molar ratio of AmB to sodium deoxycholate in commercial parenteral formulations is typically around 1:2.[6]
The interaction between AmB and deoxycholate is complex and may not be solely micellar. Some evidence suggests the formation of ion pairs contributes to the enhanced solubility, particularly in nonaqueous or co-solvent systems.[6][7]
Quantitative Solubility Data
The solubility of Amphotericin B is dramatically influenced by the solvent system and the presence of sodium deoxycholate. The following table summarizes key solubility data from various studies.
| Solvent System | Amphotericin B Concentration | Sodium Deoxycholate Concentration | Comments | Source(s) |
| Water (pH 6-7) | Insoluble | N/A | Practically insoluble at neutral pH. | [8] |
| Water (pH 2 or 11) | ~0.1 mg/mL | N/A | Solubility increases at extreme pH values. | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30-40 mg/mL | N/A | Soluble in DMSO, often used for stock solutions. | [2][8] |
| N,N-dimethylacetamide (DMA) | 7.6 mg/mL | 0% w/v | Moderate solubility in this aprotic solvent. | [6][7] |
| N,N-dimethylacetamide (DMA) | 152.4 mg/mL | 6.0% w/v | A greater than 20-fold increase in solubility with deoxycholate. | [6][7] |
| PEG 400/Propylene Glycol (50/50) | > 1 mg/mL | N/A | One of the few nonaqueous systems yielding >1 mg/mL solubility. | [6][7] |
Stability of Amphotericin B Deoxycholate Formulations
The stability of AmB-Deox is a critical parameter, encompassing both its physical integrity (aggregation state, particle size) and chemical integrity (degradation of the active molecule).
Physical Stability and Aggregation State
Amphotericin B has a high tendency to self-aggregate in aqueous media. The aggregation state is a crucial determinant of its toxicity.[9]
-
Monomeric AmB: Predominates at very low concentrations (<10⁻⁶ M) and is considered the least toxic form, as it selectively binds to ergosterol (B1671047) in fungal cell membranes.[9]
-
Oligomeric/Aggregated AmB: Forms at higher concentrations and is associated with increased toxicity, including nephrotoxicity and hemolysis, due to its interaction with cholesterol in mammalian cell membranes.[9]
-
Super-aggregated AmB: A state that can be induced by heating the AmB-Deox formulation (e.g., at 70°C for 20 minutes). This form consists of larger particles but, counterintuitively, exhibits significantly reduced toxicity without compromising antifungal activity.[9][10][11]
Factors Influencing Physical Stability:
-
Temperature: Heating AmB-Deox can induce the formation of these less-toxic super-aggregates.[9][10] However, prolonged or improper heating can lead to instability. Studies have shown that heated AmB-Deox is unstable when stored at 4°C, with toxicity slowly increasing over days, but remains stable at -80°C.[10]
-
pH: The colloidal dispersion is most stable between pH 6 and 7.[12] At a pH below 6, the dispersion can become turbid, and coagulation of particles occurs rapidly at a pH below 5.4.[12]
-
Compatibility with IV Fluids: AmB-Deox is compatible with 5% Dextrose in Water (D5W).[13][14] It is incompatible with saline solutions (e.g., 0.9% Sodium Chloride), which can cause the colloidal particles to precipitate.[14] Mixing with lipid emulsions (e.g., Intralipid) is also not recommended, as it can lead to the formation of a yellow precipitate and an increase in particle size.[15][16]
Physicochemical Characterization Data
The particle size and surface charge (zeta potential) are key indicators of the physical stability of the colloidal dispersion.
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Conditions / Comments | Source(s) |
| Conventional AmB-Deox (Fungizone®) | Micelles ~4 nm; aggregates are larger. | Not specified | Consists of individual micelles and threadlike aggregated micelles. | [10] |
| Heated AmB-Deox (hAMB-DOC) | ~300 nm | Not specified | Heat treatment (70°C, 20 min) induces formation of larger, pleiomorphic structures. | [10] |
| AmB-Sodium Deoxycholate Sulfate (B86663) (SDS) | 73.8 nm | -45.53 mV | A modified deoxycholate carrier showing a stable particle size in solution. | [17] |
| Various AmB-lipid formulations | 17.2 to 73.9 nm | -29.17 to -45.53 mV | Stable in size for one week after reconstitution. | [18] |
Chemical Stability
Amphotericin B is susceptible to chemical degradation, primarily through oxidation and photodegradation.
-
Light Sensitivity: The conjugated double bond system in the AmB molecule makes it highly sensitive to light, particularly UV light.[19][20] Exposure can lead to photodegradation, reducing the drug's potency and potentially forming harmful breakdown products.[19][20] Therefore, AmB-Deox formulations must be protected from light during storage and administration.[14][19][21][22] While some studies suggest short-term exposure (8-24 hours) may not cause significant potency loss, protection is the standard recommendation.[12][21]
-
Oxidation: The polyene structure is also a target for oxidation.[23] Autoxidation is a predominant degradation pathway in the dark.[24] The presence of antioxidants can reduce this degradation.[24]
-
pH and Temperature: AmB is optimally stable in solutions between pH 5 and 7.[25] It is unstable under acidic and alkaline conditions, which can catalyze hydrolysis. While stable for short periods at elevated temperatures (e.g., 70°C for 20 minutes for super-aggregation), long-term storage should be under refrigeration (2-8°C).[8]
Degradation and Stability Data
| Condition | Observation | Method of Analysis | Source(s) |
| Storage at 20°C (Nasal Spray) | 14.2% loss of concentration | Spectrophotometry | [26] |
| Storage at 4°C (Nasal Spray) | 4.5% loss of concentration | Spectrophotometry | [26] |
| Storage at Room Temp (Nasal Spray) | Complete loss of antifungal activity after 35 days | Bioassay | [26] |
| UV light exposure (6 hours) | Loss of biological activity | Yeast Growth Inhibition Assay | [23] |
| Reconstituted Solution (5 mg/mL) | Stable for 24 hours at <25°C and for 1 week at 2-8°C. | Manufacturer Data | [14] |
| Diluted for Infusion (in D5W) | Stable for 24 hours at 25°C. | Manufacturer Data | [14] |
Experimental Protocols
Detailed and validated analytical methods are essential for characterizing the solubility and stability of AmB-Deox formulations.
Protocol: Stability-Indicating HPLC-DAD Method
This method is used to quantify Amphotericin B in the presence of its degradation products.[27][28]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).[27]
-
Column: C18 reverse-phase column (e.g., Thermo BDS Hypersil C18, 200 mm x 4.6 mm, 5 µm).[27]
-
Mobile Phase: Isocratic mixture of an organic phase (Methanol:Acetonitrile, 41:18 v/v) and an aqueous phase (2.5 mmol L⁻¹ disodium (B8443419) edetate, pH 5.0) in a 65:35 ratio.[27][28]
-
Sample Preparation: A stock solution of AmB is prepared in a suitable solvent like methanol (B129727) or DMSO. For analysis, the stock is diluted to a final concentration (e.g., 0.1 mg/mL) with the mobile phase or a suitable diluent, homogenized, and filtered through a 0.45 µm filter before injection.[27]
Protocol: Forced Degradation Study
To understand degradation pathways, the drug product is subjected to stress conditions.[27][28]
-
Preparation: Prepare solutions of AmB-Deox (e.g., 0.1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Add a strong acid (e.g., 0.01 M HCl) and incubate. Collect samples at various time points. Neutralize before HPLC analysis.
-
Alkaline Hydrolysis: Add a strong base (e.g., 0.001 M NaOH) and incubate. Collect samples at various time points. Neutralize before HPLC analysis.
-
Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) and incubate. Collect samples at various time points.
-
Thermal Degradation: Expose the solution to elevated temperatures (e.g., 60-70°C) for defined periods.
-
Photodegradation: Expose the solution to a controlled light source (e.g., UV lamp at 254 nm) for defined periods. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC-DAD method to quantify the remaining AmB and detect the formation of degradation peaks.
Protocol: Particle Size and Zeta Potential Analysis
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Sample Preparation: Reconstitute the AmB-Deox formulation according to the manufacturer's instructions. Dilute the sample with an appropriate medium (e.g., deionized water or 5% dextrose solution) to a suitable concentration for analysis to avoid multiple scattering effects.
-
Measurement:
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
For particle size, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The hydrodynamic diameter is then calculated.
-
For zeta potential, an electric field is applied across the sample, causing charged particles to move. The instrument measures the velocity of this movement to determine the zeta potential, which indicates the magnitude of the electrostatic charge at the particle surface.
-
-
Analysis: Perform measurements in triplicate to ensure reproducibility. The mean particle size, polydispersity index (PDI), and mean zeta potential are reported.
Visualizations of Key Processes and Relationships
Diagram: this compound Formulation Workflow
Caption: Workflow for the formulation of this compound colloidal dispersion.
Diagram: Stability Testing Workflow
Caption: Experimental workflow for assessing the stability of AmB deoxycholate formulations.
Diagram: Factors Influencing AmB-Deox Stability and Toxicity
Caption: Logical relationships between external factors, formulation state, and outcomes.
Conclusion
The formulation of Amphotericin B with sodium deoxycholate is a critical strategy to enable its parenteral use. However, the resulting colloidal dispersion is a complex system with significant solubility and stability challenges. A thorough understanding of the micellar solubilization mechanism, the different aggregation states of AmB, and its susceptibility to degradation by light, heat, and improper handling is essential for drug development professionals. The physical state of the dispersion, particularly particle size and aggregation, is directly linked to the formulation's toxicity profile. Rigorous analytical characterization using stability-indicating methods and particle analysis is mandatory to ensure the quality, safety, and efficacy of this compound formulations. The inherent stability issues have also driven the development of alternative delivery systems, such as lipid-based formulations, to further improve the therapeutic index of this potent antifungal agent.
References
- 1. Liposomal and Deoxycholate Amphotericin B Formulations: Effectiveness against Biofilm Infections of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ulab360.com [ulab360.com]
- 3. ccjm.org [ccjm.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Development of Amphotericin B Micellar Formulations Based on Copolymers of Poly(ethylene glycol) and Poly(ε-caprolactone) Conjugated with Retinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Study of the Solubility of Amphotericin B in Nonaqueous Solvent Systems | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. To heat or not to heat: the impact of temperature on the aggregation state of amphotericin B in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild Heating of Amphotericin B-Desoxycholate: Effects on Ultrastructure, In Vitro Activity and Toxicity, and Therapeutic Efficacy in Severe Candidiasis in Leukopenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of a Heat-Induced Reformulation of this compound (Fungizone) against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ashp.org [publications.ashp.org]
- 13. droracle.ai [droracle.ai]
- 14. anmfonline.org [anmfonline.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Amphotericin B intralipid formulation: stability and particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of sodium deoxycholate sulfate as a lipid drug carrier to enhance the solubility, stability and safety of an amphotericin B inhalation formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. droracle.ai [droracle.ai]
- 20. smart.dhgate.com [smart.dhgate.com]
- 21. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. starship.org.nz [starship.org.nz]
- 23. Nanodisks protect amphotericin B from ultraviolet light and oxidation-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. [Stability testing of amphotericin B nasal spray solutions with chemical and biological analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scielo.br [scielo.br]
- 28. researchgate.net [researchgate.net]
The Dynamic Self-Assembly of Amphotericin B Deoxycholate: From Monomers to Oligomers
A Technical Guide for Researchers and Drug Development Professionals
Amphotericin B (AmB), a cornerstone in the treatment of systemic fungal infections, exhibits a complex solution behavior characterized by a dynamic self-assembly into various aggregation states. The formulation of AmB with the bile salt deoxycholate (DOC) is a classic approach to enhance its solubility, yet it profoundly influences the equilibrium between monomeric, oligomeric, and poly-aggregated species. This equilibrium is of critical importance as the aggregation state of AmB is intrinsically linked to its antifungal efficacy and its notorious dose-limiting toxicity. This technical guide provides an in-depth exploration of the self-assembly of Amphotericin B deoxycholate, offering quantitative data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers and drug development professionals in this field.
Core Concepts of this compound Self-Assembly
Amphotericin B is an amphipathic molecule possessing a rigid, hydrophobic polyene chain and a flexible, hydrophilic polyhydroxyl chain. This dual nature drives its self-assembly in aqueous environments to minimize the exposure of its hydrophobic regions to water. Sodium deoxycholate, an anionic surfactant, forms micelles in solution above its critical micellar concentration (CMC). The interaction between AmB and DOC is multifaceted:
-
Monomeric State: At very low concentrations or in the presence of certain excipients that prevent aggregation, AmB can exist as monomers. The monomeric form is believed to be the most toxic species due to its ability to extract cholesterol from mammalian cell membranes.
-
Oligomeric State: As the concentration of AmB increases, it self-assembles into small oligomers, often referred to as dimers. These oligomers are considered to be a key species responsible for the antifungal activity through the formation of ion channels in fungal membranes rich in ergosterol. However, they also contribute significantly to host cell toxicity.
-
Poly-aggregated and Super-aggregated States: At higher concentrations, larger poly-aggregates are formed. The commercial formulation Fungizone® contains a highly aggregated form of AmB solubilized by sodium deoxycholate. Furthermore, environmental factors such as heat can induce the formation of even larger "super-aggregates". These larger aggregates are generally associated with reduced toxicity while retaining antifungal activity.
The self-assembly process is a dynamic equilibrium that can be influenced by several factors including the concentration of both AmB and DOC, pH, ionic strength, and temperature. Understanding and controlling this equilibrium is a key strategy in the development of safer and more effective AmB formulations.
Quantitative Data on Amphotericin B Self-Assembly
The transition between different aggregation states of Amphotericin B can be characterized by several quantitative parameters. The following tables summarize key data gathered from various studies.
| Parameter | Value | Conditions | Reference(s) |
| Critical Aggregation Concentration (CAC) of AmB | ~1 µg/mL | Aqueous solution | [1] |
| Onset of dimerization at 0.41 µM | Aqueous medium (theoretical) | [2] | |
| Monomeric form predominates below 10⁻⁶ mol/L | Aqueous solutions | [3] | |
| Oligomeric form indicated above 10⁻⁵ mol/L | Aqueous solutions | [3] | |
| Standard Free Energy of Dimerization (ΔG°d) | -7.1 kcal/mol | Aqueous medium (theoretical) | [2] |
Table 1: Critical Aggregation Concentrations and Thermodynamic Parameters of Amphotericin B Self-Assembly.
| Aggregation State | Key Spectral Features (UV-Vis) | Reference(s) |
| Monomer | Characteristic peaks at ~365, 384, and 409 nm, with a shoulder at ~348 nm. The ratio of the absorbance at ~348 nm to ~409 nm is low (<0.3). | [3][4] |
| Oligomer/Dimer | A broad absorption band around 325-328 nm becomes prominent. | [4][5] |
| Poly-aggregate | A significant peak is observed between 315 and 335 nm. | |
| Super-aggregate | The main UV peak shifts to a lower wavelength, around 323 nm, upon heating. | [3] |
Table 2: Spectroscopic Signatures of Amphotericin B Aggregation States.
Visualizing the Self-Assembly Pathway
The following diagram illustrates the equilibrium between the different aggregation states of Amphotericin B in the presence of deoxycholate.
Figure 1: Equilibrium of Amphotericin B aggregation states.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the self-assembly of this compound.
Preparation of this compound Formulations
Objective: To prepare AmB-DOC formulations with varying aggregation states.
Materials:
-
Amphotericin B powder
-
Sodium deoxycholate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile water for injection
Protocol:
-
Stock Solution of AmB: Prepare a stock solution of AmB in DMSO (e.g., 10 mg/mL). Protect from light.
-
Deoxycholate Solution: Prepare a stock solution of sodium deoxycholate in sterile water (e.g., 20 mg/mL).
-
Formation of AmB-DOC Micelles: a. In a sterile, light-protected vial, add the desired volume of the DOC stock solution. b. Slowly add the AmB stock solution to the DOC solution while vortexing to achieve the desired AmB:DOC molar ratio. c. The solution may appear as a clear yellow solution or a colloidal dispersion depending on the concentrations. d. Dilute the formulation to the final desired concentration with PBS.
-
Preparation of Heated (Super-aggregated) AmB-DOC: a. Prepare the AmB-DOC formulation as described in step 3. b. Heat the formulation in a water bath at 70°C for 20 minutes.[3] c. Allow the solution to cool to room temperature before analysis.
Characterization by UV-Visible Spectroscopy
Objective: To determine the aggregation state of AmB in the formulation.
Instrumentation:
-
UV-Visible Spectrophotometer
Protocol:
-
Sample Preparation: Dilute the AmB-DOC formulation in PBS to a final AmB concentration suitable for spectroscopic analysis (e.g., 5-10 µg/mL).
-
Blank: Use PBS as the blank.
-
Spectral Acquisition: Scan the samples from 300 nm to 450 nm.
-
Data Analysis: a. Monomeric AmB: Identify the characteristic four peaks between 340 nm and 410 nm. Calculate the ratio of the absorbance of the first peak (around 348 nm) to the fourth peak (around 409 nm). A low ratio (<0.3) indicates a predominantly monomeric state.[4] b. Aggregated AmB: Look for a prominent peak around 325-328 nm for oligomers or a peak between 315-335 nm for poly-aggregates. c. Super-aggregated AmB: Observe a blue shift of the main aggregation peak to around 323 nm.[3]
Figure 2: UV-Visible spectroscopy workflow.
Particle Size Analysis by Dynamic Light Scattering (DLS)
Objective: To measure the size distribution of the AmB-DOC aggregates.
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument
Protocol:
-
Sample Preparation: Dilute the AmB-DOC formulation in filtered (0.22 µm) PBS to a suitable concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically for the specific instrument.
-
Instrument Setup: a. Equilibrate the instrument to the desired temperature (e.g., 25°C). b. Select a suitable measurement angle (e.g., 90° or 173°).
-
Measurement: a. Transfer the diluted sample to a clean, dust-free cuvette. b. Place the cuvette in the instrument and allow it to equilibrate for a few minutes. c. Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.
-
Data Analysis: a. Analyze the correlation function to obtain the size distribution (intensity-weighted, volume-weighted, and number-weighted). b. Report the Z-average diameter and the polydispersity index (PDI) as measures of the mean particle size and the breadth of the distribution, respectively.
Structural Analysis by Circular Dichroism (CD) Spectroscopy
Objective: To investigate the chiral organization of AmB molecules within the aggregates.
Instrumentation:
-
Circular Dichroism (CD) Spectropolarimeter
Protocol:
-
Sample Preparation: Dilute the AmB-DOC formulation in a suitable buffer (e.g., PBS) to a concentration that results in an absorbance of less than 1.0 in the wavelength range of interest.
-
Instrument Setup: a. Purge the instrument with nitrogen gas. b. Use a quartz cuvette with an appropriate path length (e.g., 1 mm or 0.1 mm).
-
Measurement: a. Record the CD spectrum of the buffer as a baseline. b. Record the CD spectrum of the sample over the desired wavelength range (e.g., 300-450 nm for AmB aggregates).
-
Data Analysis: a. Subtract the baseline spectrum from the sample spectrum. b. The CD spectrum of aggregated AmB typically shows a characteristic split-type signal (exciton coupling) in the 320-420 nm region, which is absent for the monomeric form. The shape and intensity of the CD signal provide information about the supramolecular chirality of the aggregates.
Conclusion
The self-assembly of this compound is a complex yet crucial aspect that dictates its therapeutic window. A thorough understanding of the equilibrium between monomers, oligomers, and higher-order aggregates is paramount for the development of novel AmB formulations with improved safety profiles. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to characterize and control the aggregation state of AmB-DOC, ultimately contributing to the design of more effective and less toxic antifungal therapies. The interplay between formulation parameters and the resulting aggregation state remains a fertile area for further investigation, with the potential to unlock the full therapeutic potential of this potent antifungal agent.
References
- 1. Development of Amphotericin B Micellar Formulations Based on Copolymers of Poly(ethylene glycol) and Poly(ε-caprolactone) Conjugated with Retinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamics and kinetics of amphotericin B self-association in aqueous solution characterized in molecular detail - PMC [pmc.ncbi.nlm.nih.gov]
- 3. To heat or not to heat: the impact of temperature on the aggregation state of amphotericin B in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mahidol IR [repository.li.mahidol.ac.th]
The Pivotal Role of Deoxycholate in Amphotericin B Formulation and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphotericin B (AmB), a polyene macrolide antibiotic, has been a cornerstone in the treatment of severe systemic fungal infections for decades. Its broad spectrum of activity and fungicidal nature make it a potent therapeutic agent. However, its clinical utility is hampered by its poor aqueous solubility and significant toxicity, most notably nephrotoxicity. The conventional formulation, Fungizone™, utilizes the bile salt sodium deoxycholate to overcome the solubility challenge. This technical guide provides an in-depth exploration of the critical role of deoxycholate in the formulation and function of amphotericin B, presenting quantitative data, detailed experimental protocols, and visual representations of key processes and mechanisms.
The Role of Deoxycholate in Formulation: Solubilization and Colloidal Dispersion
Amphotericin B is an amphipathic molecule, possessing both a hydrophilic polyhydroxyl chain and a lipophilic polyene region, which contributes to its poor solubility in water.[1] Sodium deoxycholate, an anionic bile salt, acts as a surfactant to create a colloidal dispersion of AmB suitable for intravenous administration.[1][2]
Below its critical micellar concentration (CMC), deoxycholate molecules can form mixed micelles with AmB.[3][4] As the concentration of deoxycholate increases, it disrupts the self-associated aggregates of AmB, leading to the formation of smaller, more soluble micellar structures where the hydrophobic polyene chain of AmB is sequestered within the hydrophobic core of the deoxycholate micelle, while the hydrophilic portion remains exposed to the aqueous environment.[3][4][5] This process results in a clear, yellow colloidal suspension.[6]
Physicochemical Properties of Amphotericin B Deoxycholate Formulation
The physicochemical characteristics of the this compound formulation are crucial for its stability, safety, and efficacy. The following table summarizes key quantitative data.
| Property | Value | References |
| Formulation Composition | ||
| Amphotericin B | 50 mg per vial | [7] |
| Sodium Deoxycholate | 41 mg per vial | [7] |
| Sodium Phosphate Buffer | 20.2 mg per vial | [7] |
| Colloidal Dispersion Properties | ||
| Particle Size | Approximately 0.035 nm (colloidal dispersion) | [8] |
| Critical Micellar Concentration (CMC) of Sodium Deoxycholate | ~10 mM (in aqueous solution, may be influenced by AmB) | [5] |
| Reconstituted Solution Properties | ||
| pH | 5.7 | [6] |
| Osmolality (0.1 mg/mL in 5% Dextrose) | 256 mOsm/kg | [6] |
The Function of Deoxycholate in Amphotericin B's Mechanism of Action
The primary mechanism of action of amphotericin B is the same regardless of its formulation.[1] AmB exhibits a higher affinity for ergosterol, the principal sterol in fungal cell membranes, than for cholesterol, the predominant sterol in mammalian cell membranes.[1][9] Upon binding to ergosterol, AmB molecules self-assemble to form transmembrane channels or pores.[9][10] This disrupts the integrity of the fungal cell membrane, leading to leakage of intracellular ions, such as potassium and magnesium, and other small molecules, ultimately resulting in fungal cell death.[1][9]
While deoxycholate's primary role is in formulation, it is believed that the monomeric form of AmB, which is favored by the presence of deoxycholate micelles, is the active species that binds to ergosterol.[4][11] The deoxycholate formulation facilitates the delivery of AmB to the fungal cell membrane in a monomeric or small oligomeric state, ready to interact with ergosterol.
The Role of Deoxycholate in Amphotericin B's Toxicity
The toxicity of this compound is a significant clinical concern, with nephrotoxicity being the most common dose-limiting adverse effect.[1][12] The proposed mechanism for this toxicity involves the interaction of AmB with cholesterol in mammalian cell membranes, leading to pore formation and subsequent cellular damage.[9] The aggregation state of AmB is strongly correlated with its toxicity; self-aggregated forms of AmB are thought to be more toxic than the monomeric form.[11]
While deoxycholate is essential for solubilizing AmB, the resulting micellar formulation is not without its own contribution to toxicity. The deoxycholate itself can cause hemolysis.[13] Furthermore, the colloidal dispersion can interact with host cells, leading to infusion-related reactions such as fever, chills, and myalgia.[1]
The nephrotoxicity of this compound is multifactorial, involving both direct tubular toxicity and renal vasoconstriction.[14] This can lead to decreased glomerular filtration, electrolyte imbalances (hypokalemia and hypomagnesemia), and renal tubular acidosis.[1]
Comparison with Lipid-Based Formulations
To mitigate the toxicity of the conventional deoxycholate formulation, several lipid-based formulations of amphotericin B have been developed, including liposomal AmB (L-AmB), AmB lipid complex (ABLC), and AmB colloidal dispersion (ABCD).[12] These formulations generally exhibit reduced nephrotoxicity compared to this compound.[12]
| Formulation | Composition | Key Characteristics | Nephrotoxicity vs. Deoxycholate |
| This compound (Fungizone™) | Colloidal dispersion with sodium deoxycholate | Micellar structure | High |
| Liposomal Amphotericin B (AmBisome®) | Unilamellar liposomes | Encapsulates AmB within a lipid bilayer | Significantly lower |
| Amphotericin B Lipid Complex (Abelcet®) | Ribbon-like lipid complexes | Forms large, ribbon-like structures | Lower |
| Amphotericin B Colloidal Dispersion (Amphotec®) | Disk-shaped colloidal dispersion with cholesteryl sulfate | Forms uniform, disk-shaped particles | Lower |
Experimental Protocols
Preparation of this compound for Intravenous Infusion
Objective: To prepare a sterile solution of this compound for intravenous administration.
Materials:
-
Vial of lyophilized amphotericin B for injection (containing 50 mg AmB and 41 mg sodium deoxycholate)
-
10 mL Sterile Water for Injection, USP
-
5% Dextrose Injection, USP (pH > 4.2)
-
Sterile syringes and needles (20 gauge or larger)
-
Sterile intravenous infusion bag or bottle
Procedure:
-
Reconstitution: Aseptically add 10 mL of Sterile Water for Injection, USP to the vial of lyophilized amphotericin B.
-
Shake the vial immediately and vigorously until a clear, colloidal solution is obtained. The resulting concentrate will contain 5 mg of amphotericin B per mL.[6]
-
Dilution: Calculate the required volume of the concentrate based on the desired patient dose.
-
Aseptically withdraw the calculated volume of the concentrate into a sterile syringe.
-
Further dilute the concentrate with 5% Dextrose Injection, USP to a final concentration of 0.1 mg/mL. For example, to prepare a 50 mg dose, add 10 mL of the concentrate to 490 mL of 5% Dextrose Injection.[15]
-
Protect the final infusion solution from light.[15]
-
Administer by slow intravenous infusion over 2 to 6 hours.[5]
Note: Do not reconstitute or dilute with saline solutions as this may cause precipitation.[15]
In Vitro Hemolysis Assay for Toxicity Assessment
Objective: To assess the hemolytic potential of this compound as an indicator of its membrane-disrupting toxicity.
Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound solutions of varying concentrations
-
Positive control (e.g., 1% Triton X-100)
-
Negative control (PBS)
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
RBC Preparation: Wash fresh human RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.
-
Incubation: In microcentrifuge tubes, mix 100 µL of the RBC suspension with 100 µL of the this compound solutions at various concentrations. Include positive and negative controls.
-
Incubate the tubes at 37°C for 1 hour with gentle agitation.[16]
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.[17]
-
Measurement: Carefully transfer the supernatant to a 96-well plate. Measure the absorbance of the supernatant at 414 nm or 540 nm, which corresponds to the release of hemoglobin.[16][17]
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
High-Performance Liquid Chromatography (HPLC) for Quantification of Amphotericin B
Objective: To quantify the concentration of amphotericin B in a given formulation.
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][9]
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
-
Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and o-phosphoric acid (e.g., 60:30:10 v/v/v), with pH adjusted to 6.0.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV spectrophotometer at 287 nm[1]
-
Injection Volume: 20 µL[1]
-
Retention Time: Approximately 7.7 minutes for Amphotericin B[1]
Procedure:
-
Standard Preparation: Prepare a stock solution of amphotericin B standard in a suitable solvent (e.g., methanol (B129727) or DMSO). Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dilute the this compound formulation with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of amphotericin B in the sample by interpolating its peak area on the calibration curve.
Conclusion
Deoxycholate plays an indispensable role in the formulation of conventional amphotericin B, transforming the poorly soluble drug into a clinically viable intravenous therapy. By forming a colloidal dispersion of micelles, it enables the delivery of this potent antifungal agent. However, the very nature of this formulation contributes to the significant toxicity profile of the drug. Understanding the intricate relationship between deoxycholate, the aggregation state of amphotericin B, and its interaction with fungal and mammalian cell membranes is crucial for the development of safer and more effective antifungal therapies. The experimental protocols provided herein offer standardized methods for the preparation, characterization, and toxicity assessment of this compound, serving as a valuable resource for researchers in the field.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. scilit.com [scilit.com]
- 3. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 4. The effect of surfactants on the aggregation state of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disaggregation of amphotericin B by sodium deoxycholate micellar aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. starship.org.nz [starship.org.nz]
- 7. Development of Amphotericin B Micellar Formulations Based on Copolymers of Poly(ethylene glycol) and Poly(ε-caprolactone) Conjugated with Retinol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduced nephrotoxicity of conventional amphotericin B therapy after minimal nephroprotective measures: animal experiments and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. Amphotericin B colloidal dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the aggregation state of amphotericin B on its toxicity to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A high-performance liquid chromatographic assay for the determination of amphotericin B serum concentrations after the administration of AmBisome, a liposomal amphotericin B formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jchps.com [jchps.com]
- 14. Toxicity of this compound-Based Induction Therapy in Patients with HIV-Associated Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AMPHOTERICIN B conventional injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 16. haemoscan.com [haemoscan.com]
- 17. static.igem.org [static.igem.org]
An In-depth Technical Guide on the Physical and Chemical Properties of Amphotericin B Deoxycholate Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of amphotericin B deoxycholate powder. The information presented herein is intended to support research, development, and formulation activities involving this potent antifungal agent.
Chemical Identity and Composition
Amphotericin B is a polyene macrolide antibiotic derived from Streptomyces nodosus.[1][2] The conventional formulation, commonly known by the trade name Fungizone®, is a sterile, lyophilized powder. Crystalline amphotericin B is insoluble in water, necessitating its solubilization with sodium deoxycholate to form a colloidal dispersion suitable for intravenous administration upon reconstitution.[2][3] The powder is typically a mixture of amphotericin B and sodium deoxycholate, buffered with sodium phosphates.[3] At the time of manufacture, the air in the vial is replaced with nitrogen.[3]
The lyophilized formulation generally consists of approximately 45% amphotericin B and 35% sodium deoxycholate, with the balance being sodium phosphate (B84403) and sodium chloride.[4][5] The product contains at least 80% amphotericin B and up to 3-5% of the related polyene amphotericin A, as determined by HPLC.[6]
| Property | Value | References |
| Chemical Name | [1R-(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)]-33-[(3-Amino-3,6-dideoxy-β-D-mannopyranosyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | [3] |
| Molecular Formula | C₄₇H₇₃NO₁₇ | [7] |
| Molecular Weight | 924.08 g/mol | [7] |
| CAS Number | 1397-89-3 | [7] |
Physical Properties
This compound is supplied as a sterile, nonpyrogenic, lyophilized cake or powder.[3] It is hygroscopic and sensitive to light and moisture.[5][8]
| Property | Description | References |
| Appearance | Yellow to orange powder or lyophilized cake. | [1][3][7] |
| Odor | Odorless or practically so. | [9] |
| Melting Point | >170 °C with decomposition. A sharp endothermic peak corresponding to its melting point has been observed at 174 °C via DSC. | [4][10] |
| pKa | 5.5 (carboxyl group), 10.0 (amino group), exhibiting amphoteric behavior. | [1][4] |
| Hygroscopicity | The powder is hygroscopic in nature. | [8] |
| UV Absorption Maxima (λmax) | 345, 363, 382, 406 nm (in methanol). | [4] |
Solubility Profile
The solubility of amphotericin B is highly dependent on pH and the presence of solubilizing agents. The deoxycholate salt significantly enhances its aqueous solubility, forming a colloidal dispersion.
| Solvent | Solubility | References |
| Water (pH 6-7) | Insoluble (< 1 µg/mL). | [4][8] |
| Water (pH 2 or pH 11) | Soluble. | [1][4] |
| Water (with Sodium Deoxycholate) | 19.6 - 20.4 mg/mL (forms a colloidal dispersion). | |
| Dimethyl Sulfoxide (DMSO) | 30 - 40 mg/mL. | [1][4] |
| Dimethylformamide (DMF) | 2 - 4 mg/mL. | [1][4] |
| Propylene Glycol | Soluble. | [1] |
| Methanol | Slightly soluble. | [1] |
| Ethanol, Ether, Benzene, Toluene | Insoluble. | [1] |
Stability
This compound powder requires specific storage conditions to maintain its potency and integrity. It is sensitive to light, moisture, and extreme pH conditions.[5][8]
| Condition | Stability Profile | References |
| Storage (Powder) | Store at 2-8°C, protected from light. Remains active for up to 5 years under these conditions. | [4][11] |
| Reconstituted Solution | The reconstituted preparation has poor stability and should be used shortly after formation. | [8] |
| In Culture Medium (37°C) | Remains active for 3 days. | [4][5] |
| pH | Solutions are stable for long periods between pH 4 and 10. | [1] |
Mechanism of Action
The primary mechanism of action for amphotericin B involves its high affinity for ergosterol (B1671047), the main sterol component in fungal cell membranes.[2][12] This interaction is fundamental to its antifungal activity.
-
Binding to Ergosterol : Amphotericin B molecules preferentially bind to ergosterol in the fungal cell membrane.[12][13]
-
Pore Formation : This binding leads to the formation of transmembrane channels or pores.[12][13][14]
-
Membrane Permeability Disruption : The pores disrupt the osmotic integrity of the membrane, increasing its permeability.[12][14]
-
Leakage of Intracellular Contents : Essential monovalent ions (K+, Na+, H+, Cl-) and other small molecules leak out of the cell.[13]
-
Cell Death : This loss of critical cellular constituents and ionic imbalance leads to fungal cell death.[12][13]
While amphotericin B has a much higher affinity for ergosterol than for cholesterol (the primary sterol in mammalian cells), it can bind to cholesterol, which is the basis for its toxicity, particularly nephrotoxicity.[12][13]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound. Below are protocols for key analytical experiments.
6.1 Particle Size and Zeta Potential Analysis
This protocol is used to determine the size distribution and surface charge of the colloidal dispersion after reconstitution, which are critical parameters for stability and bioavailability.
-
Instrumentation : Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[15][16]
-
Sample Preparation :
-
Reconstitute the lyophilized this compound powder in sterile, filtered distilled water to a known concentration (e.g., 5 mg/mL).[8]
-
Ensure complete dissolution to form a clear to slightly hazy yellow colloidal dispersion.[4]
-
Further dilute the sample with 5% dextrose injection as per manufacturer's instructions for analysis.[16]
-
-
Measurement :
-
Equilibrate the instrument to 25°C.[15]
-
Transfer the diluted sample to a suitable cuvette.
-
Perform the DLS measurement to obtain the average particle size (Z-average), polydispersity index (PDI), and size distribution.[15]
-
For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility to determine the surface charge.[8][17]
-
-
Data Analysis : Analyze the correlation function to determine particle size and PDI. The zeta potential is calculated from the electrophoretic mobility using the Helmholtz-Smoluchowski equation. Measurements should be performed in triplicate.[15]
6.2 Differential Scanning Calorimetry (DSC)
DSC is used to investigate the thermal properties of the powder, such as melting point and glass transition temperature, providing insights into its physical state (crystalline or amorphous).
-
Instrumentation : Differential Scanning Calorimeter (e.g., Perkin-Elmer DSC6).[10]
-
Sample Preparation :
-
Measurement :
-
Data Analysis : The resulting thermogram plots heat flow versus temperature. Endothermic and exothermic peaks correspond to thermal events like melting, crystallization, or decomposition. The melting point is determined from the peak of the endothermic transition.[10][18]
6.3 Stability Assessment by UV-Visible Spectrophotometry
This method is used to monitor the aggregation state of amphotericin B in the reconstituted solution over time, as changes in aggregation can affect efficacy and toxicity.
-
Instrumentation : UV-Visible Spectrophotometer.[8]
-
Sample Preparation :
-
Reconstitute the lyophilized powder in distilled water.
-
Prepare a dilution to a final drug concentration suitable for spectrophotometric analysis (e.g., 10 µg/mL).[8]
-
-
Measurement :
-
Scan the sample solution over a wavelength range of 300 to 450 nm immediately after preparation (Time 0).[8]
-
Store the reconstituted sample under specified conditions (e.g., protected from light at 2-8°C).
-
Repeat the spectral scan at predetermined time intervals (e.g., 24, 48, 72 hours) to monitor for any changes.[8]
-
-
Data Analysis : The UV spectrum of monomeric amphotericin B shows characteristic peaks around 363, 382, and 406 nm. The formation of aggregates leads to a blue shift and the appearance of a new peak around 345 nm. The ratio of absorbance at these peaks can be used to quantify the aggregation state and assess the stability of the dispersion.[4][8]
Reconstituted Solution Properties
Upon reconstitution, the powder forms a colloidal dispersion with specific physicochemical characteristics.
| Property | Value Range | References |
| Particle Size | 17.2 to 73.9 nm (for AmB-lipid derivatives). Conventional AmB-DOC consists of micelles of ~4 nm in diameter. | [8][19] |
| Zeta Potential | -29.17 to -45.53 mV (for AmB-lipid derivatives). | [8][17] |
| Appearance | Yellowish, clear to slightly hazy solution/colloidal dispersion. | [4] |
| pH | 7.4 to 7.8 (for reconstituted AmB-lipid derivatives). | [8] |
References
- 1. ulab360.com [ulab360.com]
- 2. This compound - Doctor Fungus [drfungus.org]
- 3. DailyMed - AMPHOTERICIN B injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Amphotericin B solubilized powder, g-irradiated, BioXtra, cell culture mammalian 1397-89-3 [sigmaaldrich.com]
- 7. calpaclab.com [calpaclab.com]
- 8. jocpr.com [jocpr.com]
- 9. Amphotericin B | C47H73NO17 | CID 5280965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. reference.medscape.com [reference.medscape.com]
- 12. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 13. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 14. researchgate.net [researchgate.net]
- 15. Preparation, characterization, and evaluation of amphotericin B-loaded MPEG-PCL-g-PEI micelles for local treatment of oral Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Synthesis and evaluation of sodium deoxycholate sulfate as a lipid drug carrier to enhance the solubility, stability and safety of an amphotericin B inhalation formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mild Heating of Amphotericin B-Desoxycholate: Effects on Ultrastructure, In Vitro Activity and Toxicity, and Therapeutic Efficacy in Severe Candidiasis in Leukopenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparing Amphotericin B Deoxycholate Stock Solution for Cell Culture: An Application Note and Protocol
Introduction
Amphotericin B is a potent polyene antifungal agent widely used in cell culture to prevent or eliminate fungal and yeast contamination. The deoxycholate formulation is a classic and effective preparation of Amphotericin B.[1] This application note provides a detailed protocol for the preparation, storage, and use of Amphotericin B deoxycholate stock solutions to maintain aseptic cell culture conditions. Amphotericin B functions by binding to ergosterol (B1671047), a primary component of fungal cell membranes, leading to the formation of pores that disrupt membrane integrity and cause cell death.[1][2][3][4] Human cells are less susceptible due to the absence of ergosterol in their membranes.
Mechanism of Action
Amphotericin B's antifungal activity stems from its high affinity for ergosterol, a sterol predominantly found in fungal cell membranes. Upon binding, Amphotericin B molecules aggregate and form transmembrane channels or pores. This disrupts the osmotic integrity of the fungal membrane, causing leakage of essential intracellular components like potassium ions, magnesium, sugars, and metabolites, ultimately leading to fungal cell death.[1][5]
Product Information
This compound is typically supplied as a sterile, lyophilized yellow to orange powder. It is a combination of Amphotericin B and sodium deoxycholate, which acts as a solubilizing agent to form a colloidal suspension in aqueous solutions.[1][5][6] The formulation may also contain buffers such as sodium phosphate.[6] Due to its poor solubility in water at neutral pH, proper reconstitution is critical for its efficacy and to avoid precipitation.[1][3][6]
Data Summary
The following table summarizes the key quantitative data for the preparation and use of this compound in cell culture.
| Parameter | Value | Notes |
| Solubility | ||
| In Water | Poor at neutral pH (6-7), soluble at pH 2 or 11.[6][7] | Sodium deoxycholate enhances aqueous solubility.[5] |
| In DMSO | 30-40 mg/mL.[6][7] | Yields a hazy yellow solution.[6] |
| Stock Solution Preparation | ||
| Reconstitution Solvent | Sterile Water for Injection (preservative-free).[8][9][10] | Saline or solutions with preservatives can cause precipitation.[8][9][10] |
| Typical Stock Concentration | 2.5 mg/mL in DMSO[6] or 5 mg/mL in sterile water.[8][9] | Reconstitution in water as per manufacturer's instructions is common.[6] |
| Working Concentration in Cell Culture | ||
| Prophylactic Use | 0.25 - 2.5 µg/mL.[11][12] | A common maintenance concentration is 2.5 mg/L.[6] |
| Treatment of Contamination | 5 - 10 mg/L for 2-3 subcultures.[6] | Used without penicillin and streptomycin (B1217042) during treatment.[6] |
| Storage and Stability | ||
| Lyophilized Powder | 2-8°C, protected from light and moisture.[6][8] | Can remain active for up to 5 years under these conditions.[6] |
| Reconstituted Stock (in water) | 2-8°C for up to 1 week, protected from light.[8][9] | Can be stored at room temperature for 24 hours.[8] |
| Reconstituted Stock (in DMSO) | Aliquot and store at -20°C or below for up to 6 months.[7] | |
| In Culture Medium | Stable for up to 3 days at 37°C.[6][7] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound with Sterile Water
This is the most common method for preparing a stock solution for cell culture use.
Materials:
-
Vial of lyophilized this compound (e.g., 50 mg)
-
Sterile Water for Injection, USP (preservative-free)
-
Sterile syringes and needles
-
Sterile, light-protecting centrifuge tubes (e.g., amber tubes) for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Reconstitution:
-
Carefully remove the cap from the Amphotericin B vial.
-
Using a sterile syringe, aseptically add the manufacturer-recommended volume of sterile water for injection to the vial. For a 50 mg vial, this is typically 10 mL to yield a 5 mg/mL solution.[8][9][10]
-
Important: Do not use saline or water containing preservatives, as this may cause the drug to precipitate.[8][9]
-
-
Dissolution:
-
Aliquoting and Storage:
Protocol 2: Preparation of Working Solution in Cell Culture Medium
Materials:
-
Reconstituted this compound stock solution (from Protocol 1)
-
Complete cell culture medium
-
Sterile serological pipettes or micropipettes
Procedure:
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For a final concentration of 2.5 µg/mL in 500 mL of medium, using a 5 mg/mL stock solution:
-
(2.5 µg/mL) x (500 mL) = 1250 µg = 1.25 mg of Amphotericin B needed.
-
(1.25 mg) / (5 mg/mL) = 0.25 mL of stock solution.
-
-
Dilution:
-
Aseptically add the calculated volume of the Amphotericin B stock solution to the complete cell culture medium.
-
Mix the medium thoroughly by gentle swirling to ensure uniform distribution of the antifungal agent.
-
-
Use: The medium is now ready for use in your cell culture experiments.
Visualizations
Caption: Mechanism of Action of Amphotericin B on Fungal Cells.
Caption: Experimental Workflow for Amphotericin B Solution Preparation.
Troubleshooting
-
Precipitation upon reconstitution: Ensure that only sterile water without preservatives or saline is used.[8][9] The presence of electrolytes can cause the drug to precipitate.
-
Incomplete dissolution: Shake the vial vigorously immediately after adding sterile water to ensure the formation of a colloidal suspension.[8] A slightly hazy appearance is normal for the reconstituted solution.[6]
-
Cell toxicity: While Amphotericin B has a selective toxicity for fungal cells, some mammalian cell lines may exhibit sensitivity. If cytotoxicity is observed, it is advisable to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line.
Safety Precautions
This compound should be handled with care. It is intended for Research and Development Use Only and is not for drug, household, or other uses.[6] Consult the Safety Data Sheet (SDS) for detailed information on hazards and safe handling practices. Always wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, when handling the compound.
References
- 1. This compound - Doctor Fungus [drfungus.org]
- 2. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Facebook [cancer.gov]
- 5. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ulab360.com [ulab360.com]
- 8. askdis.blogspot.com [askdis.blogspot.com]
- 9. globalrph.com [globalrph.com]
- 10. publications.ashp.org [publications.ashp.org]
- 11. Amphotericin B 20 mL | Buy Online | Gibco™ | thermofisher.com [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Elimination of Fungal Contamination in Cell Cultures Using Amphotericin B Deoxycholate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal contamination is a persistent challenge in cell culture, often leading to the loss of valuable cell lines and experimental data. Amphotericin B deoxycholate, a polyene antimycotic agent, is a powerful tool for eradicating fungal and yeast contaminants. This document provides a detailed protocol for the effective use of this compound, including its mechanism of action, cytotoxicity considerations, and step-by-step procedures for treatment and recovery.
This compound acts by binding to ergosterol, a primary component of fungal cell membranes, leading to the formation of pores that disrupt membrane integrity and cause cell death.[1][2] While highly effective against fungi, it can also interact with cholesterol in mammalian cell membranes, necessitating careful determination of the optimal concentration to balance efficacy and cytotoxicity.[2]
Data Summary
The following tables summarize the effective concentrations of this compound against common fungal contaminants and its cytotoxic effects on various mammalian cell lines.
Table 1: Effective Concentrations of this compound Against Fungal Contaminants
| Fungal Species | Effective Concentration (µg/mL) | Notes |
| Candida albicans | 0.2 - 1.25 | Minimum effective concentration for 99% reduction in intracellular ATP was 0.2 µg/mL. Concentrations of 1.25 µg/mL resulted in significant CFU reduction.[1][3] |
| Aspergillus fumigatus | 0.5 - 1.0 | The MIC against A. fumigatus NIH-4215 was determined to be 1 mg/liter (1 µg/mL). Doses of 0.5 and 1 mg/kg/day showed suppression in an in vivo model.[4] |
| General Yeast & Fungi | 0.25 - 2.5 | For routine prevention of contamination.[2] |
| Existing Yeast & Fungi Contamination | 2.5 - 10.0 | For short-term treatment of active contamination. |
Table 2: Cytotoxicity of this compound on Mammalian Cell Lines
| Cell Line | Concentration (µg/mL) | Observed Effect |
| Mouse Osteoblasts & Fibroblasts | 5.0 - 10.0 | Abnormal cell morphology and decreased proliferation. |
| Mouse Osteoblasts & Fibroblasts | ≥ 100 | Cell death. |
| GRX (Myofibroblast) | 1.25 | ~67% viability. |
| GRX (Myofibroblast) | 2.50 | ~31% viability. |
| HepG2 (Hepatocyte) | 1.25 - 2.50 | ~80% viability. |
| Corneal Endothelial Cells | ≤ 2.59 | No significant difference in mitochondrial function and viability compared to controls.[3] |
Signaling Pathway and Experimental Workflow
Mechanism of Action
This compound's primary mechanism involves the formation of pores in the fungal cell membrane, leading to a cascade of events that result in cell death.
Caption: Mechanism of this compound Antifungal Action.
Experimental Workflow
The following diagram outlines the complete workflow for eliminating fungal contamination from cell cultures.
Caption: Workflow for Fungal Contamination Elimination.
Experimental Protocols
Preparation of this compound Stock Solution (2.5 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Add sterile DMSO to the powder to achieve a final concentration of 2.5 mg/mL.[5] For example, add 1 mL of DMSO to 2.5 mg of powder.
-
Vortex the solution until the powder is completely dissolved. The solution may be slightly hazy.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Diluted solutions are stable for up to 6 months at -20°C.[6]
Determination of Optimal Working Concentration
It is crucial to determine the optimal concentration of this compound that is effective against the fungal contaminant while minimizing toxicity to the specific cell line.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at their optimal density and allow them to adhere overnight.
-
Prepare Dilutions: Prepare a series of this compound dilutions in complete culture medium. A suggested range is 0 (control), 0.25, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for 48-72 hours.
-
Assess Viability: Assess cell viability using a preferred method (e.g., MTT assay, Trypan Blue exclusion, or direct observation of morphology).
Protocol for Treating Contaminated Cell Cultures
Procedure:
-
Isolate the Contaminated Culture: Immediately isolate the contaminated flask or plate to prevent cross-contamination.
-
Wash the Cells: Carefully aspirate the contaminated medium. Wash the cell monolayer twice with sterile Phosphate-Buffered Saline (PBS) to remove as much of the fungal contamination as possible.
-
Apply Treatment Medium: Add fresh complete culture medium containing the predetermined optimal concentration of this compound. For severe contamination, a higher concentration (e.g., 2.5 µg/mL) can be used.[7]
-
Incubate: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2).
-
Monitor Daily: Observe the culture daily under a microscope for signs of fungal growth and cellular toxicity (e.g., rounding, detachment, vacuolization).[2]
-
Change Medium: Replace the medium with fresh amphotericin B-containing medium every 2-3 days. Amphotericin B is stable in culture at 37°C for up to 3 days.
-
Duration of Treatment: Continue the treatment for 2-3 passages after no visible signs of contamination are present to ensure the elimination of fungal spores.
Post-Treatment Cell Recovery
Procedure:
-
Remove Amphotericin B: After the treatment period, aspirate the medium containing this compound.
-
Wash: Wash the cells twice with sterile PBS to remove any residual drug.
-
Add Fresh Medium: Add fresh, complete culture medium without this compound.
-
Monitor Recovery: Closely monitor the cells for the next several passages for any signs of re-contamination and to ensure they have resumed their normal morphology and proliferation rate.
-
Quarantine: It is advisable to keep the treated culture in quarantine for a period before reintroducing it to the general cell culture stock.
Assessing Cell Viability Post-Treatment (MTT Assay)
Procedure:
-
Perform the "Determination of Optimal Working Concentration" experiment in a 96-well plate.
-
At the end of the treatment period, add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing the MTT reagent.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
This compound is a potent antifungal agent for the salvage of contaminated cell cultures. However, its successful application hinges on the careful determination of a concentration that is both effective and minimally cytotoxic. By following the protocols outlined in these application notes, researchers can effectively eliminate fungal contamination and rescue valuable cell lines. It is always recommended to prioritize preventative aseptic techniques to avoid contamination in the first place.
References
- 1. Assessment of the Effect of Amphotericin B on the Vitality of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Efficacy and Safety of Various Amphotericin B Concentrations on Candida albicans in Cold Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of this compound, Amphotericin B Lipid Complex, and Liposomal Amphotericin B against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mpbio.com [mpbio.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Amphotericin B Deoxycholate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amphotericin B deoxycholate is a polyene antifungal agent that has been a cornerstone in the treatment of invasive fungal infections for decades. It exhibits a broad spectrum of activity against many clinically important yeasts and molds. Determining the Minimum Inhibitory Concentration (MIC) is a critical in vitro susceptibility testing method that measures the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. These application notes provide detailed protocols for determining the MIC of this compound against pathogenic fungi, primarily focusing on the standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Assay
The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of this compound in a liquid growth medium. Following incubation under controlled conditions, the microdilution plates are examined for visible growth. The MIC is recorded as the lowest concentration of the drug that completely inhibits fungal growth.[1]
Data Presentation
Table 1: Materials and Reagents
| Item | Description | Source/Specification |
| This compound | Antifungal agent powder | Sigma-Aldrich or equivalent |
| Dimethyl sulfoxide (B87167) (DMSO) | Solvent for stock solution | ACS reagent grade |
| RPMI 1640 medium | Broth medium with L-glutamine, without bicarbonate | Sigma-Aldrich or equivalent |
| MOPS buffer | 0.165 M, to buffer RPMI to pH 7.0 | Sigma-Aldrich or equivalent |
| Sterile distilled water | For reagent preparation | N/A |
| 96-well microtiter plates | U-bottom, sterile | Falcon or equivalent |
| Fungal isolates | Test and quality control strains | ATCC or clinical source |
| Spectrophotometer | For inoculum standardization | N/A |
| Inoculating loop/swab | For colony selection | N/A |
| Incubator | 35°C, ambient air | N/A |
Table 2: Preparation of this compound Stock and Working Solutions
| Step | Procedure | Concentration | Storage |
| Stock Solution | Dissolve this compound powder in 100% DMSO.[2] | 1600 µg/mL | -20°C or lower, protected from light.[2] |
| Intermediate Dilution | Dilute the stock solution in RPMI 1640 medium. | Varies based on final concentration range | Use immediately |
| Final Drug Dilutions | Perform serial twofold dilutions in 96-well plates using RPMI 1640 medium. | Typically 16 to 0.03 µg/mL.[3][4] | N/A |
Table 3: Recommended Quality Control (QC) Strains and Expected MIC Ranges
| Organism | Strain | CLSI M27-A3 MIC Range (µg/mL) | EUCAST E.DEF 7.3.2 MIC Range (µg/mL) |
| Candida parapsilosis | ATCC 22019 | 0.12 - 0.5 | 0.12 - 1 |
| Candida krusei | ATCC 6258 | 0.25 - 1 | 0.25 - 2 |
| Aspergillus fumigatus | ATCC MYA-3626 | 0.5 - 2 | N/A |
| Paecilomyces variotii | ATCC MYA-3630 | 0.5 - 2 | N/A |
Note: QC ranges should be verified in each laboratory. The provided ranges are based on published data.[1][3][5][6]
Table 4: Incubation and Reading Parameters for Different Fungal Groups
| Fungal Group | Incubation Temperature | Incubation Time | MIC Endpoint Definition |
| Candida spp. | 35°C | 24-48 hours | Lowest concentration showing 100% inhibition of growth.[1][3] |
| Cryptococcus spp. | 35°C | 72 hours | Lowest concentration showing 100% inhibition of growth. |
| Aspergillus spp. | 35°C | 48-72 hours | Lowest concentration showing complete inhibition of growth.[7] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Testing for Yeasts (CLSI M27-A3/EUCAST E.DEF 7.3.2)
This protocol is harmonized between CLSI and EUCAST guidelines for testing yeasts like Candida spp.
1. Preparation of Antifungal Stock Solution: a. Weigh a sufficient amount of this compound powder. b. Dissolve in 100% DMSO to create a stock solution of 1600 µg/mL.[2] Vortex to ensure complete dissolution. c. Store the stock solution in small aliquots at -20°C or below, protected from light.
2. Preparation of Microdilution Plates: a. Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in a 96-well microtiter plate. The final volume in each well should be 100 µL. b. The typical final concentration range tested is 0.03 to 16 µg/mL.[3] c. Include a growth control well (100 µL of drug-free RPMI 1640) and a sterility control well (100 µL of uninoculated, drug-free RPMI 1640).
3. Inoculum Preparation: a. Subculture the yeast isolate onto Sabouraud Dextrose Agar (B569324) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Select several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.[1][4]
4. Inoculation and Incubation: a. Add 100 µL of the standardized inoculum to each well of the microdilution plate, except for the sterility control well. b. The final volume in each well will be 200 µL. c. Seal the plates or place them in a container with a moistened paper towel to prevent evaporation. d. Incubate the plates at 35°C in ambient air for 24-48 hours.[3]
5. Reading and Interpreting Results: a. After incubation, visually inspect the plates for growth. A button or haze at the bottom of the well indicates growth. b. The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth (100% inhibition) as compared to the growth control well.[1][3] c. The growth control well must show adequate growth, and the sterility control well must remain clear.
Protocol 2: Broth Microdilution MIC Testing for Molds (CLSI M38-A2)
This protocol is adapted for filamentous fungi like Aspergillus spp.
1. Preparation of Antifungal Stock Solution and Microdilution Plates: a. Follow steps 1 and 2 from Protocol 1.
2. Inoculum Preparation: a. Grow the mold on potato dextrose agar at 35°C for 5-7 days, or until adequate sporulation is observed. b. Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. c. Gently scrape the surface with a sterile loop. d. Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes. e. Adjust the turbidity of the conidial suspension with a spectrophotometer at 530 nm to achieve a transmission of 80-82%. This corresponds to approximately 0.4-5 x 10⁶ CFU/mL. f. Perform a 1:50 dilution in RPMI 1640 medium to obtain the final inoculum concentration.
3. Inoculation, Incubation, and Reading: a. Follow steps 4 and 5 from Protocol 1. b. For Aspergillus spp., the incubation time is typically 48-72 hours.[7] c. The MIC is defined as the lowest drug concentration that causes complete inhibition of growth.[7]
Mandatory Visualization
Caption: Experimental workflow for broth microdilution MIC testing.
Caption: Decision tree for interpreting Amphotericin B MIC results.
References
- 1. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. In vitro activities of this compound and liposomal amphotericin B against 604 clinical yeast isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jidc.org [jidc.org]
- 5. In vitro antifungal susceptibilities of Candida species to liposomal amphotericin B, determined using CLSI broth microdilution, and this compound, measured using the Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality Control Guidelines for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Disk Diffusion Susceptibility Tests with Nonsupplemented Mueller-Hinton Agar (CLSI M51-A Document) for Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Identification and Amphotericin B Susceptibility Testing of Clinical Isolates of Aspergillus From 11 Hospitals in Korea - PMC [pmc.ncbi.nlm.nih.gov]
Application of Amphotericin B Deoxycholate in Primary Cell Culture Maintenance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphotericin B deoxycholate is a polyene antifungal agent widely utilized in primary cell culture to prevent and eliminate fungal contamination, particularly from yeasts and molds.[1][2] Produced by the bacterium Streptomyces nodosus, its efficacy is crucial for maintaining the integrity of sensitive primary cell cultures, which are especially susceptible to microbial contamination.[1][3] However, its application requires careful consideration due to its potential for cytotoxicity to mammalian cells.[1][4] This document provides detailed application notes and protocols for the effective and safe use of this compound in primary cell culture.
Mechanism of Action
This compound's antifungal activity stems from its high affinity for ergosterol, a primary component of fungal cell membranes.[2][5] Upon binding, it forms transmembrane channels that disrupt membrane integrity, leading to the leakage of essential intracellular components like ions and small molecules, ultimately causing fungal cell death.[2][3] While highly effective against fungi, amphotericin B also exhibits a lower affinity for cholesterol, the main sterol in mammalian cell membranes.[2] This interaction is the basis of its cytotoxic effects on host cells, particularly at higher concentrations.[6][7]
Caption: Mechanism of Amphotericin B action on fungal and mammalian cells.
Data Presentation
Recommended Concentrations for Use in Primary Cell Culture
| Application | Concentration Range (µg/mL) | Treatment Duration | Notes |
| Prophylactic Use | 0.25 - 2.5[1][4][8] | Continuous | For routine prevention of fungal contamination. The lowest effective concentration should be used.[1] |
| Treatment of Active Contamination | 2.5 - 10[9] | 2-3 subcultures (short-term) | Higher concentrations may be necessary to eradicate an existing fungal contamination.[1] It is advisable to perform a cytotoxicity test to determine the tolerance of the specific primary cell line. |
Cytotoxicity Profile of this compound
The cytotoxic effects of this compound are concentration-dependent and vary between cell types. It is imperative to determine the optimal, non-toxic concentration for each primary cell line empirically.[1]
| Concentration (µg/mL) | Observed Effect on Osteoblasts and Fibroblasts (In Vitro)[7] |
| 100 and above | Cell death |
| 5 - 10 | Abnormal cell morphology and decreased proliferation (sublethal toxicity) |
| Below 5 | Minimal to no observable cytotoxic effects |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (2.5 mg/mL)
This protocol outlines the preparation of a concentrated stock solution from powdered amphotericin B.
Materials:
-
Amphotericin B powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of amphotericin B powder.
-
Add the appropriate volume of sterile DMSO to dissolve the powder to a final concentration of 2.5 mg/mL.[2] For example, add 1 mL of DMSO to 2.5 mg of amphotericin B powder.
-
Gently vortex the solution until the powder is completely dissolved. The solution may appear as a hazy yellow suspension.[9]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the name of the reagent, concentration, and date of preparation.
Protocol 2: Determining the Optimal (Non-Toxic) Concentration of this compound
This protocol provides a method to establish the maximum tolerated concentration of amphotericin B for a specific primary cell line.
Caption: Workflow for determining the optimal Amphotericin B concentration.
Procedure:
-
Cell Seeding: Plate the primary cells in a multi-well plate (e.g., 24- or 96-well) at their standard seeding density. Allow the cells to adhere and stabilize for 24 hours in a CO2 incubator.[2]
-
Prepare Dilutions: Prepare a series of dilutions of amphotericin B in complete culture medium. A suggested range is 0 (control), 0.25, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.[2]
-
Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of amphotericin B. Include a vehicle control (medium with the same amount of DMSO as the highest amphotericin B concentration) if you prepared the stock solution in-house.
-
Incubation: Incubate the cells for a duration that mirrors your typical experimental timeline or subculture schedule (e.g., 48-72 hours).[2]
-
Assessment of Cytotoxicity:
-
Morphological Observation: Daily, observe the cells under a microscope for signs of toxicity, such as cell rounding, detachment, loss of confluency, or the formation of vacuoles.[1]
-
Viability Assay (e.g., MTT Assay): a. At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at approximately 570 nm using a microplate reader.[2]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the highest concentration of amphotericin B that does not cause a significant reduction in cell viability or adverse morphological changes.
-
Selection of Working Concentration: For routine use, select a concentration that is at least one to two-fold lower than the determined maximum tolerated dose to ensure a safety margin.[1]
Protocol 3: Routine Application of this compound for Prophylaxis and Treatment
For Prophylactic Use:
-
Thaw a single-use aliquot of the amphotericin B stock solution.
-
Add the required volume of the stock solution to your complete cell culture medium to achieve the desired final concentration (typically 0.25-2.5 µg/mL). For example, to achieve a final concentration of 2.5 µg/mL from a 2.5 mg/mL stock solution, add 1 mL of the stock solution to 1 liter of medium.
-
Use this medium for all subsequent cell culture maintenance activities, including media changes and subculturing.
-
Amphotericin B is stable in culture medium for approximately 3 days at 37°C.[4][10]
For Treatment of Active Fungal Contamination:
-
If fungal contamination is observed, immediately discard the contaminated cultures if they are not irreplaceable to prevent cross-contamination.
-
If the culture must be salvaged, wash the cells with sterile PBS to remove as much of the contaminant as possible.
-
Treat the culture with a higher concentration of amphotericin B (e.g., 5-10 µg/mL) in the culture medium.[9]
-
Culture the cells for 2-3 passages in the high-concentration medium.
-
Continuously monitor the culture for the elimination of the fungi and for signs of cytotoxicity.
-
Once the contamination is eradicated, return the cells to a medium containing the standard prophylactic concentration of amphotericin B.
Quality Control and Best Practices
-
Aseptic Technique: Always handle amphotericin B solutions using strict aseptic techniques to prevent contamination.[1]
-
Storage and Stability: Store stock solutions at -20°C and protect them from light.[1] Once thawed, do not refreeze. Amphotericin B in culture medium is stable for about 3 days at 37°C.[4][10]
-
Empirical Testing: The optimal concentration of this compound can vary between different primary cell types. Therefore, it is crucial to empirically determine the ideal concentration for each specific cell line to balance antifungal efficacy with minimal cytotoxicity.[1]
-
Alternative Formulations: For particularly sensitive primary cell lines, consider using less toxic lipid-based formulations of amphotericin B, such as liposomal amphotericin B (L-AMB) or amphotericin B lipid complex (ABLC).[6]
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. Eradication of fungus and mold contamination - Cellculture2 [cellculture2.altervista.org]
- 5. This compound - Doctor Fungus [drfungus.org]
- 6. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Amphotericin B Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-techne.com [bio-techne.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Cytotoxicity of Amphotericin B Deoxycholate in Mammalian Cells
Introduction
Amphotericin B is a potent polyene antifungal agent widely used in the treatment of systemic fungal infections. The conventional formulation, Amphotericin B deoxycholate, utilizes a bile salt, deoxycholate, as a solubilizing agent to enable intravenous administration.[1][2] Despite its efficacy, the clinical use of this compound is often limited by its significant toxicity to mammalian cells, particularly nephrotoxicity.[3][4] Understanding and quantifying this cytotoxicity is crucial for the development of new, less toxic formulations and for establishing safe therapeutic windows.
Mechanism of Cytotoxicity
The cytotoxic action of Amphotericin B in mammalian cells is primarily attributed to its interaction with cholesterol, a key component of the cell membrane.[5][6] Amphotericin B molecules bind to cholesterol, forming transmembrane channels or pores.[3][6] This disrupts the integrity of the cell membrane, leading to increased permeability, leakage of essential intracellular ions (such as potassium) and small molecules, and ultimately, cell death.[3][6] While Amphotericin B has a higher affinity for ergosterol, the primary sterol in fungal cell membranes, its binding to mammalian cholesterol is significant enough to cause dose-dependent toxicity.[5][6]
Cytotoxicity Assays
Several in vitro assays can be employed to evaluate the cytotoxicity of this compound. These assays measure different cellular parameters, such as metabolic activity, membrane integrity, and lysosomal function. Commonly used methods include the MTT, Neutral Red Uptake, and Lactate (B86563) Dehydrogenase (LDH) assays. The choice of assay may depend on the specific research question and the cell type being investigated.
I. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7][10]
Experimental Protocol
-
Cell Seeding:
-
Culture mammalian cells of choice in appropriate complete medium.
-
Trypsinize and count the cells, ensuring viability is above 95%.
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL per well.[11]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11][12]
-
-
Preparation of this compound:
-
Treatment of Cells:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the solvent used to dissolve the drug at the highest concentration used) and a no-treatment control (medium only).[11]
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7][9]
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][11]
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][11]
-
Calculate the percentage of cell viability for each concentration relative to the control (untreated cells) using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.[11]
-
Data Presentation
| Concentration of this compound (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100 |
| 1 | 1.103 | 0.075 | 87.9 |
| 5 | 0.878 | 0.061 | 70.0 |
| 10 | 0.627 | 0.049 | 50.0 |
| 25 | 0.313 | 0.033 | 25.0 |
| 50 | 0.125 | 0.018 | 10.0 |
| 100 | 0.050 | 0.011 | 4.0 |
| IC50 (µg/mL) | 10.0 |
II. Neutral Red Uptake (NRU) Assay for Cell Viability
The Neutral Red Uptake (NRU) assay is a cytotoxicity test that assesses the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[14][15] The dye is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes of healthy cells.[14] Damage to the cell surface or lysosomal membranes caused by a toxic substance results in a decreased uptake and binding of Neutral Red.[14][16]
Experimental Protocol
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay to seed cells in a 96-well plate and incubate for 24 hours.[16]
-
-
Treatment of Cells:
-
Expose the cells to various concentrations of this compound as described for the MTT assay and incubate for the desired duration.
-
-
Neutral Red Uptake Procedure:
-
After treatment, remove the medium and wash the cells with 150 µL of pre-warmed Dulbecco's Phosphate-Buffered Saline (DPBS).[15]
-
Add 100 µL of Neutral Red solution (e.g., 50 µg/mL in medium) to each well.[16]
-
Incubate the plate for 2-3 hours at 37°C in a humidified 5% CO₂ incubator, allowing viable cells to take up the dye.[16]
-
Remove the Neutral Red solution and wash the cells with 150 µL of DPBS.[15]
-
-
Dye Extraction and Measurement:
-
Data Acquisition and Analysis:
Data Presentation
| Concentration of this compound (µg/mL) | Mean Absorbance (540 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 0.988 | 0.065 | 100 |
| 1 | 0.901 | 0.059 | 91.2 |
| 5 | 0.741 | 0.048 | 75.0 |
| 10 | 0.543 | 0.037 | 55.0 |
| 25 | 0.296 | 0.025 | 30.0 |
| 50 | 0.148 | 0.019 | 15.0 |
| 100 | 0.069 | 0.012 | 7.0 |
| IC50 (µg/mL) | ~12.0 |
III. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[17][18] LDH is a stable cytosolic enzyme that is rapidly released upon plasma membrane damage.[17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[17] The amount of formazan is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.[17]
Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound in a 96-well plate as described in the previous protocols.
-
It is important to include the following controls in triplicate:[17]
-
-
Sample Collection:
-
LDH Reaction:
-
Stopping the Reaction and Measurement:
-
Data Acquisition and Analysis:
-
Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well to correct for background.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
Data Presentation
| Concentration of this compound (µg/mL) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.150 | 0.012 | 0 |
| 1 | 0.215 | 0.018 | 7.2 |
| 5 | 0.345 | 0.025 | 21.7 |
| 10 | 0.550 | 0.039 | 44.4 |
| 25 | 0.850 | 0.055 | 77.8 |
| 50 | 1.050 | 0.068 | 100.0 |
| 100 | 1.060 | 0.071 | 101.1 |
| Maximum Release | 1.050 | 0.070 | 100 |
Visualization of Experimental Workflow
Caption: General workflow for assessing the cytotoxicity of this compound.
Caption: Simplified signaling pathway of Amphotericin B induced cytotoxicity.
References
- 1. youtube.com [youtube.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Amphotericin B Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound versus liposomal amphotericin B: effects on kidney function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABCA1 transporter reduces amphotericin B cytotoxicity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity Mechanisms of Amphotericin B and Its Neutralization by Conjugation with Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. qualitybiological.com [qualitybiological.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: In Vitro Susceptibility Testing of Candida Species to Amphotericin B Deoxycholate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of Candida species to amphotericin B deoxycholate. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reliable and reproducible results for clinical and research applications.
Introduction
This compound is a polyene antifungal agent that has been a cornerstone in the treatment of invasive fungal infections for decades.[1] It exerts its antifungal activity by binding to ergosterol (B1671047), the primary sterol in the fungal cell membrane, leading to the formation of pores that disrupt membrane integrity and cause cell death.[1][2] While resistance to amphotericin B remains relatively uncommon, in vitro susceptibility testing is crucial for guiding therapeutic decisions, monitoring for the emergence of resistance, and for the development of new antifungal agents.[2][3] Resistance can arise from alterations in the ergosterol biosynthesis pathway, which reduces the binding affinity of the drug.[3][4]
This document details the standardized methods for testing the susceptibility of Candida species to amphotericin B, including broth microdilution, Etest, and disk diffusion.
Data Presentation: MIC Distributions of this compound Against Candida Species
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against various Candida species, compiled from multiple studies. These values can serve as a reference for expected MIC ranges.
Table 1: Amphotericin B MIC Ranges for Candida Species Determined by Broth Microdilution (CLSI M27-A3/A2)
| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans | 0.125 - 1 | 0.25 - 0.39 | 0.5 - 1 |
| C. glabrata | 0.25 - 2 | 0.5 - 1 | 1 - 2 |
| C. parapsilosis | 0.125 - 1 | 0.38 | 1 |
| C. tropicalis | 0.125 - 1 | - | - |
| C. krusei | - | 1.27 | 1.13 |
| C. lusitaniae | 0.032 - 16 | - | - |
Data compiled from multiple sources.[5][6][7][8]
Table 2: Amphotericin B MIC Ranges for Candida Species Determined by Etest
| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida spp. (overall) | 0.004 - 3 | 0.19 | 0.5 |
| C. lusitaniae | 0.032 - 16 | - | - |
Data compiled from multiple sources.[9][10]
Table 3: Interpretive Breakpoints for Amphotericin B Against Candida Species
| Organization | Susceptible (S) | Intermediate (I) / Susceptible Dose-Dependent (SDD) | Resistant (R) |
| EUCAST | ≤ 1 µg/mL | - | > 1 µg/mL |
| CLSI | No established breakpoints. An epidemiological cutoff value (ECV) of ≤2 µg/mL is used to identify isolates with acquired resistance mechanisms.[1] | - | > 2 µg/mL (Non-WT) |
EUCAST breakpoints are species-specific for C. albicans, C. glabrata, C. krusei, C. parapsilosis, and C. tropicalis.[11]
Experimental Protocols
Broth Microdilution Method (CLSI M27-A3)
The broth microdilution method is the reference standard for antifungal susceptibility testing.[12][13]
Materials:
-
Candida isolates for testing
-
This compound powder (Sigma-Aldrich or equivalent)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (0.165 M, pH 7.0)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Quality control strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258)[12]
Procedure:
-
Antifungal Stock Solution Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute in RPMI 1640 to create a working solution.
-
Inoculum Preparation:
-
Subculture the Candida isolate onto Sabouraud Dextrose Agar (B569324) and incubate at 35°C for 24 hours.
-
Select several well-isolated colonies and suspend them in sterile saline (0.85%).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum in RPMI 1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.
-
-
Plate Preparation:
-
Dispense 100 µL of RPMI 1640 into each well of the microtiter plate.
-
Add 100 µL of the amphotericin B working solution to the first well and perform serial twofold dilutions across the plate.
-
Add 100 µL of the diluted inoculum to each well.
-
Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[12]
-
Reading the MIC: The MIC is the lowest concentration of amphotericin B that causes a 100% inhibition of growth (complete absence of turbidity) compared to the growth control.[14]
Etest Method
The Etest is an agar-based method that provides a quantitative MIC value.[15][16]
Materials:
-
Candida isolates for testing
-
Amphotericin B Etest strips
-
RPMI agar with 2% glucose (RPG) or Mueller-Hinton agar with 2% glucose and 0.5 µg/mL methylene (B1212753) blue (GMB)
-
Sterile swabs
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Prepare the inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and streak the entire surface of the agar plate evenly in three directions.
-
Application of Etest Strip: Allow the plate to dry for 5-15 minutes. Aseptically apply the amphotericin B Etest strip to the agar surface.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the Etest strip.
Disk Diffusion Method (CLSI M44-A2)
The disk diffusion method is a qualitative or semi-quantitative method for determining susceptibility.
Materials:
-
Candida isolates for testing
-
Amphotericin B disks (10 µg)
-
Mueller-Hinton agar with 2% glucose and 0.5 µg/mL methylene blue (GMB)[17][18]
-
Sterile swabs
-
Incubator (35°C)
-
Calipers
Procedure:
-
Inoculum Preparation: Prepare the inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
Plate Inoculation: Inoculate the GMB agar plate as described for the Etest method.
-
Application of Disks: Aseptically place the amphotericin B disk onto the agar surface.
-
Incubation: Incubate the plates at 35°C for 24 hours.[17]
-
Reading the Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using calipers. Interpret the results based on established zone diameter breakpoints.
Visualizations
Caption: Workflow for Amphotericin B Broth Microdilution Susceptibility Testing.
Caption: Mechanism of Action of this compound.
Caption: Primary Mechanism of Acquired Resistance to Amphotericin B in Candida.
References
- 1. Amphotericin B: spectrum and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jidc.org [jidc.org]
- 6. Evaluation of Amphotericin B Interpretive Breakpoints for Candida Bloodstream Isolates by Correlation with Therapeutic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activities of this compound and liposomal amphotericin B against 604 clinical yeast isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reviberoammicol.com [reviberoammicol.com]
- 9. journals.asm.org [journals.asm.org]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. EUCAST technical note on Amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the Sensititre YeastOne antifungal method with the CLSI M27-A3 reference method to determine the activity of antifungal agents against clinical isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro antifungal susceptibility pattern of Candida species isolated from gastroesophageal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Etest for determining in vitro susceptibility of yeast isolates to amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of Etest and National Committee for Clinical Laboratory Standards broth macrodilution method for antifungal susceptibility testing: enhanced ability to detect amphotericin B-resistant Candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Comparative Analysis of Disc Diffusion and E-test with Broth Micro-dilution for Susceptibility Testing of Clinical Candida Isolates Against Amphotericin B, Fluconazole, Voriconazole and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Amphotericin B Deoxycholate in Establishing Contamination-Free Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The establishment and maintenance of primary cell cultures are fundamental to a wide range of biomedical research and drug development activities. However, these cultures are particularly susceptible to microbial contamination, with fungal incursions posing a significant threat to the integrity and viability of the cells. Fungal contaminants, such as yeast and mold, can rapidly proliferate in nutrient-rich culture media, outcompeting primary cells and releasing cytotoxic byproducts. Amphotericin B deoxycholate, a polyene antimycotic agent, has long been a tool for controlling and eliminating such contaminations. This document provides detailed application notes and protocols for the judicious use of this compound in the establishment of contamination-free primary cell lines, with a focus on maximizing its antifungal efficacy while minimizing its inherent cytotoxicity.
Mechanism of Action
This compound exerts its antifungal effect by binding with high affinity to ergosterol, a principal sterol component of fungal cell membranes.[1][2] This interaction leads to the formation of transmembrane channels, disrupting the osmotic integrity of the fungal cell membrane. The resulting leakage of intracellular ions and small molecules ultimately leads to fungal cell death.[1][3]
However, amphotericin B also has an affinity for cholesterol, a key component of mammalian cell membranes. This interaction is the basis of its toxicity to primary cells.[1] The deoxycholate formulation, a colloidal suspension, enhances the solubility of the otherwise poorly soluble amphotericin B.[2][3]
Data Presentation: Efficacy and Cytotoxicity
The successful use of this compound hinges on a therapeutic window that eliminates fungal contaminants without causing significant harm to the primary cells. The following tables summarize quantitative data on the antifungal efficacy and mammalian cell cytotoxicity of this compound from various in vitro studies.
Table 1: Antifungal Efficacy of this compound against Common Fungal Contaminants
| Fungal Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | 0.125 - 1 | 0.25 | 0.5 | [4] |
| Candida parapsilosis | 0.125 - 1 | 0.25 | 0.5 | [4] |
| Candida glabrata | 0.25 - 2 | 0.5 | 1 | [4] |
| Candida krusei | 0.125 - 1 | 0.5 | 1 | [4] |
| Aspergillus fumigatus | 0.5 - 2 | - | - | [5] |
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Cytotoxicity of this compound on Mammalian Cell Lines
| Cell Line | Cell Type | Cytotoxic Effect | Concentration (µg/mL) | Exposure Time | Reference |
| Mouse Osteoblasts (MC3T3) | Osteoblast | Cell death | ≥ 100 | 7 days | [6][7] |
| Abnormal morphology, decreased proliferation | 5 - 10 | 7 days | [6] | ||
| Mouse Fibroblasts (BALB/3T3 A31) | Fibroblast | Cell death | ≥ 100 | 7 days | [7] |
| Abnormal morphology, decreased proliferation | 5 - 10 | 7 days | [6] | ||
| Human Peripheral Blood Mononuclear Cells | Mixed immune cells | Decreased cell viability, increased apoptosis | 50 - 200 | 24 hours | [8] |
| Human Monocytic Cells (THP1) | Monocyte | Cytotoxicity | 0.5 | 48 hours | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile water for injection or cell culture grade water
-
Sterile conical tubes
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile biological safety cabinet, aseptically weigh the desired amount of this compound powder.
-
Reconstitute the powder with sterile water to a stock concentration of 2.5 mg/mL. Note that the solution may appear as a slightly hazy yellow suspension.
-
For cell culture use, this stock solution can be further diluted in sterile water or directly in the culture medium. Due to its colloidal nature, sterile filtration of the concentrated stock may be difficult. If filtration is necessary, it should be done after dilution.
-
Aliquot the stock solution into sterile, light-protected tubes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. The solution is stable for approximately 3 days at 37°C in culture medium.[10]
Protocol 2: Determination of Optimal Working Concentration for Primary Cells
It is crucial to determine the highest tolerable concentration of this compound for your specific primary cell line before attempting to treat a contamination.
Materials:
-
Healthy, contamination-free primary cells
-
Complete culture medium for the specific cell line
-
This compound stock solution (2.5 mg/mL)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue™)
Procedure:
-
Seed the primary cells in a 96-well plate at their optimal density for a 48-72 hour growth period. Allow the cells to adhere and recover for 24 hours.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0 (untreated control), 0.25, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 to 72 hours, corresponding to a typical treatment duration.
-
Visually inspect the cells daily under a microscope for signs of cytotoxicity, such as changes in morphology (rounding, detachment), and reduction in cell density.
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Analyze the results to determine the highest concentration of this compound that does not significantly reduce cell viability. This will be your maximum recommended working concentration for treating contamination.
Protocol 3: Protocol for Eradication of Fungal Contamination in a Primary Cell Culture
This protocol is intended for valuable and irreplaceable primary cell cultures where discarding the culture is not a viable option.
Materials:
-
Contaminated primary cell culture
-
Complete culture medium
-
This compound stock solution (2.5 mg/mL)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile centrifuge tubes
Procedure:
-
Isolate the Contaminated Culture: Immediately move the contaminated flask or dish to a separate incubator or quarantine area to prevent cross-contamination of other cultures.
-
Initial Wash: Carefully aspirate the contaminated medium. Wash the cell monolayer gently two to three times with sterile PBS to remove as much of the fungal contamination and spores as possible. For suspension cultures, centrifuge the cells at a low speed (e.g., 100-200 x g) for 5 minutes, aspirate the supernatant, and gently resuspend the cell pellet in sterile PBS for each wash.
-
First Treatment: Resuspend or re-feed the cells with fresh, pre-warmed complete culture medium containing this compound at the predetermined optimal working concentration (from Protocol 2), typically between 0.25 and 2.5 µg/mL.[11]
-
Incubation: Incubate the culture for 48-72 hours. Visually monitor the culture daily for signs of both fungal growth and cell toxicity.
-
Subsequent Treatments: After the initial treatment period, repeat the washing steps (Step 2) and replace the medium with fresh medium containing this compound. Continue this treatment for at least two to three passages.[12]
-
Recovery and Monitoring: After the treatment course, culture the cells in antibiotic-free medium for at least one to two weeks to ensure the contamination has been completely eradicated. Continue to monitor the culture closely for any signs of recurring contamination.
-
Decontamination of Equipment: Thoroughly decontaminate the biological safety cabinet, incubator, and any other equipment that may have come into contact with the contaminated culture.
Visualizations
Experimental Workflow
Caption: Workflow for the use of this compound.
Signaling Pathway
Caption: this compound-induced signaling in mammalian cells.
Conclusion
This compound remains a potent tool for combating fungal contamination in primary cell cultures. However, its use requires a careful and systematic approach to mitigate its cytotoxic effects. By determining the optimal, cell-line-specific concentration and following a rigorous treatment protocol, researchers can successfully establish and maintain contamination-free primary cell lines, thereby ensuring the validity and reproducibility of their experimental results. It is always advisable to prioritize preventative measures, including strict aseptic techniques, to minimize the incidence of contamination in the first place. When contamination does occur, the protocols outlined in this document provide a framework for salvaging valuable cultures.
References
- 1. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. jidc.org [jidc.org]
- 5. Pharmacodynamics of this compound, amphotericin B lipid complex, and liposomal amphotericin B against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amphotericin B Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomal Formulation Decreases Toxicity of Amphotericin B In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eradication of fungus and mold contamination - Cellculture2 [cellculture2.altervista.org]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. downstreamcolumn.com [downstreamcolumn.com]
Reconstitution of Lyophilized Amphotericin B Deoxycholate for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amphotericin B is a polyene antifungal agent with a broad spectrum of activity against many species of fungi and yeasts. The deoxycholate formulation is a lyophilized powder that requires reconstitution into a colloidal suspension for use in research applications. Proper reconstitution and handling are critical to ensure the efficacy and reliability of experimental results. These application notes provide detailed protocols for the reconstitution, storage, and use of lyophilized amphotericin B deoxycholate in a research setting.
Mechanism of Action
Amphotericin B's primary mechanism of action involves its high affinity for ergosterol, a key component of fungal cell membranes.[1][2][3][4] Upon binding to ergosterol, amphotericin B molecules aggregate to form transmembrane channels or pores.[1][2][3][4] This disruption of the membrane integrity leads to increased permeability, allowing the leakage of essential intracellular ions, such as potassium and sodium, and other small molecules, ultimately resulting in fungal cell death.[3][4] Additionally, amphotericin B can induce oxidative damage to fungal cells through the formation of free radicals.[2][5] While it preferentially binds to fungal ergosterol, it can also interact with cholesterol in mammalian cell membranes, which is the basis for its potential toxicity.[2][3]
Caption: Mechanism of action of Amphotericin B.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in research.
Table 1: Solubility
| Solvent | Concentration | Notes |
| Water (pH 6-7) | Insoluble | - |
| Water (pH 2 or 11) | Soluble | [6] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30-40 mg/mL | May yield a hazy solution.[7][8] |
| Dimethylformamide (DMF) | 2-4 mg/mL | [7][8] |
Table 2: Recommended Concentrations for Cell Culture
| Application | Recommended Concentration |
| Routine antifungal maintenance | 2.5 mg/L in combination with penicillin and streptomycin.[7] |
| Treatment of existing contamination | 5-10 mg/L for 2-3 subcultures without penicillin and streptomycin.[9] |
Table 3: Stability of Reconstituted Solutions
| Storage Condition | Stability of Concentrate (5 mg/mL) | Stability of Diluted Infusion Solution (0.1 mg/mL) |
| Room Temperature (25°C) | 24 hours (protected from light).[10] | Use promptly after preparation.[10] |
| Refrigerated (2-8°C) | 1 week (protected from light).[10] | 24 hours.[11] |
| Frozen (-20°C) | Long-term storage recommended for diluted aliquots (up to 6 months).[6] | Not recommended for the concentrate. |
| In Culture (37°C) | - | Stable for up to 3 days.[7][9] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol details the steps for reconstituting lyophilized this compound to a stock concentration of 5 mg/mL.
Materials:
-
Vial of lyophilized this compound (e.g., 50 mg)
-
Sterile Water for Injection, USP (without bacteriostatic agents)
-
Sterile syringes and needles (20-gauge or larger recommended)[12]
-
Personal protective equipment (gloves, lab coat, safety glasses)
Procedure:
-
Preparation: Bring the vial of lyophilized this compound to room temperature. Work in a sterile environment (e.g., a laminar flow hood).
-
Addition of Sterile Water: Using a sterile syringe, rapidly add 10 mL of Sterile Water for Injection to the 50 mg vial of amphotericin B.[10][12]
-
Dissolution: Immediately upon adding the water, shake the vial vigorously until a clear, colloidal suspension is formed.[12] The resulting concentration will be 5 mg/mL.
-
Visual Inspection: Visually inspect the solution for any particulate matter. If precipitation is observed, continue to shake the vial. Note that a slightly hazy, yellow solution is expected.
Caption: Reconstitution workflow for lyophilized Amphotericin B.
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol describes the dilution of the 5 mg/mL stock solution to a final working concentration for use in cell culture media.
Materials:
-
5 mg/mL Amphotericin B stock solution (from Protocol 1)
-
Sterile cell culture medium
-
Sterile serological pipettes and tubes
Procedure:
-
Calculate Dilution: Determine the volume of the 5 mg/mL stock solution required to achieve the desired final concentration in your cell culture medium. For a standard final concentration of 2.5 mg/L (2.5 µg/mL), you will add 0.5 mL of the stock solution to 1 L of medium.
-
Dilution: Aseptically add the calculated volume of the amphotericin B stock solution to the cell culture medium.
-
Mixing: Mix the medium thoroughly to ensure even distribution of the antifungal agent.
-
Use: The medium is now ready for use in your cell culture experiments.
Important Considerations:
-
Incompatibilities: Do not reconstitute or dilute this compound with saline solutions, as this will cause precipitation.[12] Avoid mixing with other drugs or electrolytes unless compatibility has been established.
-
Light Sensitivity: Amphotericin B is light-sensitive. Protect reconstituted solutions from light during storage and use.[10][13]
-
Filtration: Due to its colloidal nature, sterile filtration of aqueous solutions of this compound is generally not recommended as it may remove the active compound.[7] Reconstitution with sterile water under aseptic conditions should provide a sufficiently sterile solution for research use. If an in-line filter is used for administration, the pore size should not be less than 1.0 micron.[12]
-
Precipitation: It is not unusual for aqueous solutions of amphotericin B to form a precipitate, especially upon storage.[9] Thoroughly mixing the solution may help to redissolve some of the precipitate.[9]
Disclaimer
This information is intended for research use only and is not for drug, household, or other uses. Please consult the Safety Data Sheet (SDS) for information regarding hazards and safe handling practices.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 4. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 5. The Production of Reactive Oxygen Species Is a Universal Action Mechanism of Amphotericin B against Pathogenic Yeasts and Contributes to the Fungicidal Effect of This Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. powder, suitable for cell culture, BioXtra | Sigma-Aldrich [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ASK DIS: Amphotericin B Stability and Administration [askdis.blogspot.com]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. goldbio.com [goldbio.com]
Application Notes and Protocols for Amphotericin B Deoxycholate in Preventing Yeast Contamination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of amphotericin B deoxycholate as a prophylactic agent against yeast contamination in mammalian cell cultures. Adherence to these protocols is crucial for maintaining aseptic cultures without compromising cellular health due to cytotoxicity.
Introduction
Amphotericin B is a polyene macrolide antibiotic derived from Streptomyces nodosus. It is a potent antifungal agent widely used in cell culture to prevent or eliminate contamination by yeast and other fungi.[1] While highly effective, amphotericin B can exhibit cytotoxicity towards mammalian cells, necessitating careful determination of the optimal working concentration for each specific cell line.[2]
Mechanism of Action
Amphotericin B's antifungal activity stems from its high affinity for ergosterol (B1671047), a primary sterol component of fungal cell membranes.[1] It binds to ergosterol and forms transmembrane channels or pores.[1] This disruption of membrane integrity leads to increased permeability and leakage of essential intracellular ions (primarily potassium) and small molecules, ultimately resulting in fungal cell death.[1] Amphotericin B has a lower affinity for cholesterol, the main sterol in mammalian cell membranes, but this interaction is the basis for its potential cytotoxic effects at higher concentrations.[1]
Caption: Mechanism of action of Amphotericin B on fungal and mammalian cells.
Data Summary
The following tables summarize the recommended concentrations and observed cytotoxic effects of this compound.
Table 1: Recommended Working Concentrations for Yeast Contamination Prevention
| Application | Recommended Concentration (µg/mL) | Reference |
|---|---|---|
| Routine Prevention in Culture Media | 0.25 - 2.5 | [2][3] |
| Short-term treatment of active contamination | Use a dose at least one or two-fold less than the determined toxic dose |[2] |
Table 2: In Vitro Cytotoxicity Data for Amphotericin B
| Cell Types | Concentration (µg/mL) | Observed Effect | Reference |
|---|---|---|---|
| Mouse Osteoblasts & Fibroblasts | 5 - 10 | Abnormal cell morphology, decreased proliferation (sublethal) | [4][5] |
| Mouse Osteoblasts & Fibroblasts | ≥ 100 | Cell death (lethal) | [4][5] |
| Human Kidney (293T) cells | Not specified | No cytotoxicity observed in one study | [6][7] |
| Human Monocytic (THP1) cells | 0.5 | Cytotoxicity observed |[7] |
Table 3: Antifungal Efficacy (Minimum Inhibitory Concentration - MIC)
| Organism Type | Formulation | Mean MIC (µg/mL) | MIC90 (µg/mL) | Reference |
|---|---|---|---|---|
| Planktonic Fungi (General) | Not specified | 0.5 - 1.0 | Not specified | [4] |
| 604 Clinical Yeast Isolates | Deoxycholate | 0.48 | 1.0 |[8] |
Experimental Protocols
Protocol for Preparation of Amphotericin B Stock Solution (from powder)
This protocol describes the preparation of a 2.5 mg/mL stock solution. Commercially prepared sterile solutions are also widely available (e.g., 250 µg/mL).[2]
Materials:
-
Amphotericin B powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile syringe filter (0.22 µm)
-
Sterile, single-use microcentrifuge tubes for aliquots
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of Amphotericin B powder.
-
Add sterile DMSO to dissolve the powder to a final concentration of 2.5 mg/mL (e.g., add 1 mL of DMSO to 2.5 mg of powder).[1]
-
Gently vortex until the powder is completely dissolved.
-
To ensure sterility, pass the solution through a 0.22 µm syringe filter into a sterile conical tube.
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C, protected from light.[2]
Protocol for Determining the Optimal Non-Toxic Concentration
It is critical to determine the highest tolerable concentration of Amphotericin B for your specific cell line to avoid adverse effects on experimental results.
Materials:
-
The primary or continuous cell line of interest
-
Complete cell culture medium
-
Multi-well plates (e.g., 24-well or 96-well)
-
Amphotericin B stock solution
-
Cell viability assay kit (e.g., MTT, XTT, or alamarBlue®)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate your cells in a multi-well plate at their normal seeding density and allow them to adhere and stabilize for 24 hours.[1]
-
Prepare Dilutions: Prepare a series of Amphotericin B dilutions in complete culture medium. A suggested range is 0 (control), 0.25, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.[1] If you prepared the stock solution in DMSO, include a vehicle control (medium with the same amount of DMSO as the highest Amphotericin B concentration).[1]
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of Amphotericin B.
-
Incubation: Incubate the cells for a period that reflects your typical experimental timeline or subculture schedule (e.g., 48-72 hours).[1]
-
Assess Viability: After the incubation period, assess cell viability using a standard method like the MTT assay.
-
MTT Assay Example: a. Add MTT reagent to each well according to the manufacturer's instructions. b. Incubate the plate for 2-4 hours at 37°C to allow metabolically active cells to convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[1] c. Carefully remove the medium containing the MTT reagent. d. Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] e. Measure the absorbance using a microplate reader at approximately 570 nm.[1]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The optimal working concentration for preventative use is the highest concentration that shows no significant decrease in cell viability.
Caption: Workflow for determining the optimal concentration of Amphotericin B.
Protocol for Routine Use in Cell Culture
Once the optimal non-toxic concentration is determined, you can incorporate Amphotericin B into your routine cell culture practice.
Procedure:
-
Thaw an aliquot of the Amphotericin B stock solution.
-
Dilute the stock solution directly into your complete cell culture medium to achieve the desired final concentration (e.g., 0.25 - 2.5 µg/mL, or the empirically determined optimal concentration).
-
Mix the medium thoroughly. This medium can now be used for routine cell culture, including feeding cells and passaging.
-
Note on Stability: Amphotericin B is reported to be stable in cell culture medium for approximately 3 days at 37°C.[9] Therefore, it is recommended to prepare fresh medium containing the antifungal for each use or at least every 3-4 days. Avoid repeated heating and cooling of the medium.[10]
Disclaimer: This document is intended for research use only.[3] The provided protocols and data are for guidance and should be adapted as necessary for specific experimental conditions and cell lines. Always follow safe laboratory practices and consult relevant safety data sheets.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. ilexlife.com [ilexlife.com]
- 4. Amphotericin B Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amphotericin B is cytotoxic at locally delivered concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro activities of this compound and liposomal amphotericin B against 604 clinical yeast isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungals Reagents in Cell Culture [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mitigating Amphotericin B Deoxycholate-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Amphotericin B deoxycholate (AmB-d) induced cytotoxicity in cell-based assays.
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of AmB-d.
Possible Cause: The cell line being used is highly sensitive to AmB-d. The mechanism of AmB-d toxicity involves binding to cholesterol in mammalian cell membranes, leading to pore formation, increased permeability, and subsequent cell death.[1]
Solution:
-
Cell Line Selection: If possible, consider using a less sensitive cell line. For example, some studies have shown differential sensitivity between cell lines, with myofibroblast cell lines (GRX) showing more sensitivity than some hepatic cell lines (Hep G2 and ARL-6) at the same concentration.[2]
-
Concentration and Time Optimization: Perform a detailed dose-response and time-course experiment to determine the optimal concentration and incubation time of AmB-d that induces the desired effect without causing excessive, non-specific cytotoxicity.
-
Consider Liposomal Formulation: Liposomal Amphotericin B (L-AmB) is a well-established alternative with significantly lower in vitro cytotoxicity compared to the deoxycholate formulation.[3][4][5] This is due to the altered biodistribution and reduced interaction with mammalian cell membranes.[6][7]
Issue 2: Inconsistent results and high variability between experimental replicates.
Possible Cause: Inconsistent drug preparation or cellular stress responses.
Solution:
-
Standardized Drug Preparation: Ensure consistent and standardized preparation of the AmB-d solution for each experiment. Due to its poor aqueous solubility, inconsistencies in solubilization can lead to variability in the effective concentration.
-
Pre-treatment Hydration: In clinical settings, preloading with saline is used to reduce nephrotoxicity.[1] While not directly translatable to all in vitro models, ensuring cells are in a healthy, well-hydrated state in isotonic media before drug exposure can help standardize the cellular response.
-
Control for Oxidative Stress: AmB-d is known to induce oxidative stress.[8] Variability in baseline cellular antioxidant capacity can lead to inconsistent results. Consider including an untreated control and a vehicle control in every experiment.
Issue 3: Difficulty in elucidating the specific mechanism of AmB-d-induced cell death.
Possible Cause: AmB-d induces multiple cell death pathways, including apoptosis and autophagy.[2]
Solution:
-
Utilize Specific Inhibitors: To dissect the signaling pathways, use specific inhibitors for different cell death pathways. For example, a pan-caspase inhibitor like Z-VAD-FMK can be used to investigate the role of apoptosis.
-
Pathway-Specific Assays: Employ a range of assays to investigate different aspects of cell death. For instance, Caspase-3 activation assays can confirm apoptosis, while monitoring LC3 expression can indicate autophagy.[2] Flow cytometry can be used to analyze the cell cycle and identify the sub-G1 population indicative of apoptosis.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound cytotoxicity?
This compound (AmB-d) induces cytotoxicity through several mechanisms:
-
Membrane Permeabilization: It binds to ergosterol (B1671047) in fungal cell membranes and cholesterol in mammalian cell membranes, forming pores that increase permeability and lead to leakage of intracellular components and cell death.[1][9][10]
-
Oxidative Stress: AmB-d can induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components.[8]
-
Mitochondrial Dysfunction: It can inhibit mitochondrial respiratory chain complexes, leading to ATP depletion and further promoting cell death.[8][11]
-
Induction of Apoptosis and Autophagy: AmB-d has been shown to induce programmed cell death pathways, including apoptosis and autophagy, in various cell types.[2][12]
Q2: Are there any compounds that can be co-administered to reduce AmB-d cytotoxicity in my cell line experiments?
Yes, several agents have been investigated for their protective effects against AmB-d induced cytotoxicity:
-
Hyperoside: This dietary flavonoid has been shown to mitigate AmB-d-induced nephrotoxicity in HK-2 cells by modulating bioenergetics and oxidative stress.[8]
-
Coenzyme Q10: This antioxidant has demonstrated a protective effect against AmB-d-induced cytotoxicity in renal proximal tubule cells.[11]
-
Diosmin and Hesperidin: These flavonoids have shown an antioxidant protective effect on the kidneys in animal models of AmB-d nephrotoxicity.[13]
-
Recombinant Human Insulin-like Growth Factor-1 (rhIGF-1): This growth factor has been shown to abrogate AmB-d-induced apoptosis in renal cells in vitro and in vivo.[12]
Q3: How does the cytotoxicity of liposomal Amphotericin B (L-AmB) compare to the deoxycholate formulation?
Liposomal formulations of Amphotericin B, such as AmBisome, are significantly less cytotoxic than the conventional deoxycholate formulation.[3][4][5] Studies have shown that higher concentrations of L-AmB are required to induce the same level of cell death as AmB-d.[4][14] This is attributed to the lipid encapsulation, which reduces the drug's interaction with mammalian cell membranes.[6][7]
Q4: What are some common in vitro assays to measure AmB-d cytotoxicity?
Several in vitro assays can be used to quantify the cytotoxic effects of AmB-d:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.[2][4]
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.[8]
-
Comet Assay: Detects DNA damage at the single-cell level.[8]
-
Flow Cytometry: Can be used to analyze cell cycle progression, identify apoptotic cells (e.g., Annexin V/PI staining), and measure mitochondrial membrane potential.[2]
-
Caspase Activity Assays: Measure the activity of caspases, which are key mediators of apoptosis.[2]
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of this compound vs. Liposomal Amphotericin B in Fibroblasts and Osteoblasts.
| Formulation | Cell Type | Concentration for Complete Viability Loss (7-day exposure) | Reference |
| This compound | Fibroblasts | ≥ 10 µg/mL | [4] |
| This compound | Osteoblasts | ≥ 10 µg/mL | [4] |
| Liposomal Amphotericin B | Fibroblasts | ≥ 500 µg/mL | [4] |
| Liposomal Amphotericin B | Osteoblasts | Not specified, decreased viability at 100-1000 µg/mL | [4] |
Table 2: Protective Effects of Hyperoside on AmB-d-Induced Changes in HK-2 Cells.
| Parameter | AmB-d (30-60 µM) | AmB-d + Hyperoside (20-40 µM) | Reference |
| ATP Depletion | 58% | Restoration by 1.8-fold | [8] |
| Mitochondrial Complex I/III Inhibition | 42-67% | Restoration by 35-49% | [8] |
| Reactive Species Elevation | 3.2-fold | Mitigated | [8] |
| Lipid Peroxidation Elevation | 2.8-fold | Mitigated | [8] |
| Catalase Activity Suppression | 64% | Restored by 2.1-fold | [8] |
| Superoxide Dismutase Activity Suppression | 51% | Restored by 1.7-fold | [8] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is adapted from studies evaluating the cytotoxicity of different Amphotericin B formulations.[2][4]
-
Cell Seeding: Seed cells (e.g., fibroblasts, osteoblasts, or other relevant cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and/or liposomal Amphotericin B in a suitable solvent (e.g., DMSO or water, depending on the formulation). Further dilute the stock solutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and replace it with fresh medium containing various concentrations of the Amphotericin B formulations (e.g., 0, 1, 5, 10, 100, 500, and 1000 µg/mL). Include untreated and vehicle controls.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of cell viability relative to the untreated control.
Protocol 2: Assessment of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol is a standard method for detecting apoptosis induced by agents like Amphotericin B.[12]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Signaling pathways of this compound-induced cytotoxicity.
Caption: General experimental workflow for assessing AmB-d cytotoxicity.
Caption: Logical relationships of strategies to mitigate AmB-d cytotoxicity.
References
- 1. Toxicity of this compound-Based Induction Therapy in Patients with HIV-Associated Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effect of amphotericin B in a myofibroblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amphotericin B nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposomal Formulation Decreases Toxicity of Amphotericin B In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal Formulation Decreases Toxicity of Amphotericin B In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Amphotericin B and AmBisome: In Silico and In Vivo Evaluation Employing the Chick Embryo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hyperoside mitigates amphotericin B-induced nephrotoxicity in HK-2 cells via bioenergetic and oxidative stress modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Formulation Strategies to Overcome Amphotericin B Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of amphotericin B-deoxycholate (Fungizone) on the mitochondria of Wistar rats' renal proximal tubules cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis Contributes to Amphotericin B- Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Amphotericin B Deoxycholate Concentration
For researchers, scientists, and drug development professionals utilizing Amphotericin B deoxycholate (AmB-d), minimizing host cell damage while maintaining antifungal efficacy is a critical challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound's toxicity to mammalian cells?
A1: this compound's toxicity stems from its primary mechanism of action. While it preferentially binds to ergosterol (B1671047) in fungal cell membranes, it also interacts with cholesterol in mammalian cell membranes.[1] This interaction leads to the formation of pores, disrupting membrane integrity and causing leakage of intracellular ions and small molecules, ultimately leading to cell death.[2][3] Additionally, AmB-d can induce oxidative damage through the generation of reactive oxygen species (ROS) and cause mitochondrial dysfunction, further contributing to cytotoxicity.[4][5]
Q2: What is a general recommended concentration range for this compound in cell culture for antifungal purposes?
A2: For preventing fungal contamination in cell culture, a concentration range of 0.25 to 2.5 µg/mL is often recommended.[6] However, the optimal concentration is highly dependent on the specific cell line being used, as susceptibility to AmB-d toxicity varies significantly. It is crucial to determine the lowest effective concentration that inhibits fungal growth while minimizing damage to your experimental cells.
Q3: My cells are showing high levels of toxicity even at the lowest recommended concentrations of AmB-d. What can I do?
A3: If you are observing significant cytotoxicity, consider the following troubleshooting steps:
-
Perform a Dose-Response Curve: Systematically test a range of AmB-d concentrations to determine the precise IC50 (half-maximal inhibitory concentration) for your specific cell line. This will provide empirical data to select a sub-lethal concentration.
-
Reduce Exposure Time: Limit the duration of your cells' exposure to AmB-d. It may be possible to achieve an antifungal effect with a shorter treatment window, thereby reducing cumulative toxicity.
-
Assess Vehicle Toxicity: Ensure that the solvent used to dissolve the AmB-d (often DMSO) is not contributing to the observed cytotoxicity. Run a vehicle-only control at the same final concentration used in your experiments.
-
Consider Alternative Formulations: Lipid-based formulations of Amphotericin B, such as liposomal Amphotericin B (L-AmB), are known to have a reduced toxicity profile compared to the deoxycholate formulation and may be a suitable alternative for your experiments.[1][5]
Troubleshooting Guide
Issue: Inconsistent results in cell viability assays with this compound.
-
Potential Cause: Variability in drug preparation.
-
Solution: Ensure consistent and thorough solubilization of the AmB-d stock solution before each use. AmB-d is poorly soluble in aqueous solutions and can precipitate, leading to inaccurate concentrations.[6] Prepare fresh dilutions for each experiment.
-
-
Potential Cause: Subjectivity in manual cell counting (e.g., Trypan Blue).
-
Solution: If possible, use a quantitative, plate-reader-based assay such as MTT or LDH for a more objective measure of cell viability. If using Trypan Blue, ensure a consistent counting methodology and consider having multiple individuals count samples to reduce bias.
-
-
Potential Cause: Contamination of cell cultures.
-
Solution: Regularly test cell cultures for mycoplasma and other contaminants that could affect cell health and response to treatment.
-
Issue: High background in cytotoxicity assays.
-
Potential Cause: Interference from AmB-d with the assay reagents.
-
Solution: Run a "no-cell" control containing only media and the various concentrations of AmB-d to see if the compound itself reacts with the assay components (e.g., MTT reagent). Subtract these background absorbance values from your experimental readings.
-
Data Presentation: this compound Cytotoxicity
The following tables summarize quantitative data on the cytotoxic effects of this compound on various cell lines.
| Cell Line | Assay | Concentration (µg/mL) | Exposure Time | % Viability/Effect |
| Mouse Fibroblasts (BALB/3T3) & Osteoblasts (MC3T3) | MTT | 1, 5, 10, 100, 500, 1000 | 5 hours | All cells survived up to 1000 µg/mL |
| Mouse Fibroblasts (BALB/3T3) & Osteoblasts (MC3T3) | Proliferation | ≥ 100 | 7 days | No cells survived |
| Human Embryonic Kidney (293T) cells | MTS & LDH | Up to 10,000 | 48 hours | No significant cytotoxicity observed |
| Human Monocytic (THP1) cells | MTS & LDH | 500 | Not Specified | Cytotoxicity observed |
| Alveolar Macrophage Cells | Not Specified | 1 to 8 | Not Specified | Viability declined from 93% to 56% |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (AmB-d) stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of AmB-d in complete medium.
-
Remove the medium from the wells and add 100 µL of the AmB-d dilutions to the respective wells. Include a vehicle-only control and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (AmB-d) stock solution
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions for reagent preparation)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of AmB-d as described above. Include controls for spontaneous LDH release (no treatment), maximum LDH release (lysis buffer provided in the kit), and a vehicle control.
-
Incubate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the kit's protocol.
-
Incubate at room temperature for the time specified in the kit's instructions (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Trypan Blue Exclusion Assay for Cell Viability
This is a manual method for assessing cell viability.
Materials:
-
Cell suspension treated with AmB-d
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Harvest the cells and prepare a single-cell suspension.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.
Visualizations
Caption: Signaling pathway of this compound-induced cell toxicity.
Caption: Experimental workflow for optimizing AmB-d concentration.
Caption: Troubleshooting logic for high AmB-d induced cytotoxicity.
References
- 1. Toxicity of this compound-Based Induction Therapy in Patients with HIV-Associated Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Doctor Fungus [drfungus.org]
- 3. Facebook [cancer.gov]
- 4. The production of reactive oxygen species is a universal action mechanism of Amphotericin B against pathogenic yeasts and contributes to the fungicidal effect of this drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Amphotericin B Deoxycholate Stability at 37°C
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of amphotericin B deoxycholate during incubation at 37°C. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your experiments.
Troubleshooting Guide: Issues with this compound at 37°C
This guide addresses common problems encountered during the use of this compound in experiments involving incubation at 37°C.
| Problem | Potential Cause | Recommended Action |
| Loss of antifungal activity before the expected 3-day period. | Degradation of Amphotericin B: The drug is known to be unstable in some culture media.[1][2] It can undergo autoxidation, especially in the dark, and photo-oxidation upon light exposure.[3][4][5] | 1. Prepare fresh solutions: Use freshly prepared amphotericin B solutions for each experiment. 2. Protect from light: Store stock solutions and culture media containing amphotericin B in the dark. While short-term exposure during infusion may not significantly affect potency, prolonged exposure should be avoided. 3. Optimize storage: Store reconstituted amphotericin B at 2-8°C for up to one week. For long-term storage, freezing at -20°C is recommended.[6] 4. Consider antioxidants: The presence of antioxidants has been shown to reduce degradation.[4][5] |
| Precipitate formation in the culture medium. | Poor Solubility and Aggregation: Amphotericin B is poorly soluble in aqueous solutions at neutral pH. The deoxycholate is used to form a colloidal suspension. Changes in pH, temperature, or the presence of certain electrolytes can lead to precipitation. Precipitation is a known issue with aqueous solutions of amphotericin B.[6] | 1. Proper Reconstitution: Reconstitute lyophilized this compound with sterile water for injection (without preservatives). Avoid saline or solutions with bacteriostatic agents, as they can cause precipitation. 2. pH control: Ensure the pH of the final solution is above 4.2. 3. Thorough mixing: If a precipitate is observed, mix the solution thoroughly. While it may not fully redissolve, the product can often still be used.[6] |
| Inconsistent Minimum Inhibitory Concentration (MIC) results. | Variability in Experimental Conditions: Inconsistent MIC results can be caused by variations in inoculum size, incubation time, and the composition of the culture medium.[7] | 1. Standardize Inoculum: Prepare a standardized fungal inoculum to ensure a consistent cell density in each assay. 2. Control Incubation Time: Adhere to a standardized incubation period for all experiments. 3. Use Consistent Media: Use the same batch and formulation of culture medium for all related experiments. The composition of the medium can impact the in vitro activity of amphotericin B.[7] |
| High cytotoxicity observed in cell culture experiments. | Aggregation State of Amphotericin B: The aggregation state of amphotericin B is a significant determinant of its toxicity.[4] The monomeric form is generally less toxic to mammalian cells than the aggregated forms. | 1. Monitor Aggregation State: Use UV-Vis spectrophotometry to assess the aggregation state of your amphotericin B solution (see protocol below). A higher ratio of the peak at ~328 nm to the peaks at ~368, ~388, and ~412 nm indicates a higher degree of aggregation.[8] 2. Consider heat treatment: Some studies have shown that heating this compound can induce the formation of less toxic super-aggregates.[9] However, this should be carefully validated for your specific application. |
Frequently Asked Questions (FAQs)
Q1: How long is this compound stable in cell culture medium at 37°C?
This compound is generally considered to be stable and active in cell culture for up to 3 days at 37°C.[6] However, its stability can be influenced by the specific culture medium used.[1][2]
Q2: What are the primary degradation pathways for amphotericin B at 37°C?
The primary degradation pathways for amphotericin B are autoxidation, which can occur in the dark, and photo-oxidation upon exposure to light.[3][4][5] These processes involve complex, multi-step degradation kinetics.[10][11]
Q3: Can I filter-sterilize my this compound solution?
Aqueous solutions of this compound are colloidal suspensions and generally cannot be sterile filtered due to the risk of removing the drug micelles.
Q4: How does the aggregation state of this compound affect its activity and toxicity?
The aggregation state of amphotericin B is crucial. The monomeric form is known to be less toxic to mammalian cells, while aggregated forms are associated with higher toxicity.[4][8] The antifungal activity is also dependent on the aggregation state, as it influences the interaction with fungal cell membranes.
Q5: What visual cues indicate potential instability of my this compound solution?
The formation of a visible precipitate is a key indicator of potential instability or poor solubility.[6] While some haziness is normal for the colloidal suspension, a distinct yellow precipitate suggests that the drug is coming out of solution.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to quantify the concentration of amphotericin B over time to assess its stability.
Materials:
-
This compound sample
-
HPLC system with a Diode Array Detector (DAD)
-
C18 chromatographic column (e.g., 200 x 4.6 mm, 5 µm)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Disodium (B8443419) edetate
-
Water (HPLC grade)
-
pH meter
-
Volumetric flasks and pipettes
-
0.45 µm PTFE syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of an organic phase (methanol/acetonitrile, e.g., in a 41:18 ratio) and an aqueous phase (e.g., 2.5 mmol L-1 disodium edetate, pH adjusted to 5.0). A common ratio is 65:35 (organic:aqueous).[12][13]
-
Standard Solution Preparation:
-
Sample Preparation:
-
At specified time points during the 37°C incubation (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the this compound solution from the test medium.
-
Dilute the sample with the mobile phase to a concentration within the range of the standard curve.
-
Filter the diluted sample through a 0.45 µm PTFE filter before injection.[14]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Quantify the concentration of amphotericin B in the samples by comparing their peak areas to the calibration curve.
-
Calculate the percentage of amphotericin B remaining at each time point relative to the initial concentration (time 0).
-
Protocol 2: Assessment of this compound Aggregation by UV-Vis Spectrophotometry
This protocol allows for the qualitative assessment of the aggregation state of this compound.
Materials:
-
This compound sample
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate solvent for dilution (e.g., cell culture medium without phenol (B47542) red, or a suitable buffer)
Procedure:
-
Sample Preparation:
-
Dilute the this compound solution to a final concentration suitable for spectrophotometric analysis (e.g., 10 µg/mL).
-
-
Spectrophotometric Measurement:
-
Use the dilution solvent as a blank.
-
Scan the sample from approximately 300 nm to 450 nm.
-
-
Data Interpretation:
-
Monomeric Amphotericin B: The spectrum will show four distinct peaks with maxima around 350, 368, 388, and 412 nm.[8]
-
Aggregated Amphotericin B: The spectrum will be characterized by a major broad band around 328 nm.[8]
-
Aggregation State Assessment: The ratio of the absorbance of the first peak (around 328-350 nm) to the fourth peak (around 412 nm) can be used as a measure of the relative aggregation state. A low ratio (<0.25) indicates a predominantly monomeric form, while a high ratio (approaching 2) suggests a highly aggregated state.[8]
-
Quantitative Data Summary
Table 1: Stability of this compound under Different Conditions
| Parameter | Condition | Stability/Observation | Reference |
| Temperature | 37°C in cell culture | Stable for up to 3 days | [6] |
| 2-8°C (refrigerated) | Reconstituted solution stable for 1 week | [16] | |
| -20°C (frozen) | Recommended for long-term stability | [6] | |
| Light Exposure | Protected from light | Recommended for storage | [16] |
| Short-term exposure (<24h) | No appreciable loss of potency | [16] | |
| pH | 6 to 7 | Insoluble in water | |
| 2 or 11 | Soluble in water | ||
| > 4.2 | Required for infusion solutions in D5W |
Visualizations
Signaling Pathway: Mechanism of Action of Amphotericin B
Caption: Mechanism of action of Amphotericin B leading to fungal cell death.
Experimental Workflow: HPLC Stability Assay
Caption: Workflow for assessing this compound stability via HPLC.
Logical Relationship: Factors Affecting this compound Stability
Caption: Key factors influencing the stability of this compound.
References
- 1. Stability of amphotericin B in fungal culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Amphotericin B in Fungal Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [repositorio.ufrn.br]
- 4. Unveiling the Amphotericin B Degradation Pathway and Its Kinetics in Lipid-Based Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mild Heating of Amphotericin B-Desoxycholate: Effects on Ultrastructure, In Vitro Activity and Toxicity, and Therapeutic Efficacy in Severe Candidiasis in Leukopenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizing the Complex Multi-Step Degradation Kinetics of Amphotericin B in a Microemulsified Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methodology Development and Validation of Amphotericin B Stability by HPLC-DAD – ScienceOpen [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. dovepress.com [dovepress.com]
- 16. starship.org.nz [starship.org.nz]
troubleshooting inconsistent results in amphotericin b deoxycholate MIC assays
Welcome to the technical support center for Amphotericin B Deoxycholate Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during antifungal susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: My Amphotericin B MIC results are inconsistent between experiments. What are the common causes?
Inconsistent Amphotericin B MIC results can arise from several factors throughout the experimental workflow. The most frequent sources of variability include:
-
Inoculum Preparation: The concentration of the fungal inoculum is a critical factor. Higher inoculum densities can lead to elevated MIC values. It is essential to standardize the inoculum preparation process to ensure a consistent cell density in every assay.[1]
-
Assay Medium: The composition of the culture medium can significantly influence the in vitro activity of Amphotericin B and fungal growth. Different media can affect the drug's effective concentration. Lot-to-lot variability in media can also contribute to inconsistent results.[1][2][3]
-
Endpoint Reading: The subjective nature of visually determining the MIC can introduce variability. Different technicians may interpret the degree of growth inhibition differently.[1]
-
Quality Control (QC): Inconsistent or failed QC checks with reference strains point to potential issues within the assay system, including reagents, procedures, or the testing environment.[1]
Q2: I'm observing hazy or partial growth in wells with Amphotericin B, making the MIC difficult to determine. What is this "trailing effect" and how should I interpret the MIC?
The "trailing effect," which is the persistence of reduced or hazy growth at concentrations above the MIC, is a known challenge in antifungal susceptibility testing.[1] For Amphotericin B, the interpretation of the endpoint is crucial and differs between standard guidelines:
-
Clinical and Laboratory Standards Institute (CLSI): The CLSI guideline recommends reading the MIC as the lowest drug concentration that results in 100% inhibition of growth, which is an optically clear well.[1][4]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST): The EUCAST guideline defines the Amphotericin B MIC as the lowest concentration that causes at least a 90% reduction in growth compared to the drug-free control well. This is often determined using a spectrophotometer to reduce subjectivity.[1]
To ensure consistency, it is vital to strictly adhere to the chosen standardized protocol's definition for the endpoint.
Q3: The quality control (QC) strain is showing an MIC value outside of the acceptable range. What should I do?
An out-of-range QC result invalidates the MIC results for the test isolates. It is crucial to investigate the cause before repeating the assay.[1] Key areas to review include:
-
Protocol Adherence: Carefully re-examine every step of the protocol for any deviations in inoculum preparation, media formulation, incubation conditions, or endpoint reading.[1]
-
Reagent Integrity:
Q4: My fungal isolate shows poor or no growth in the growth control well. How does this impact my MIC results?
Poor or no growth in the control well invalidates the test because it is impossible to determine if the drug inhibited growth.[1] To troubleshoot this, consider the following:
-
Inoculum Viability: Ensure the starting fungal culture is viable and in the appropriate growth phase.
-
Media and Incubation: Verify that the chosen medium and incubation conditions (temperature, time) are suitable for the specific fungal species being tested.[4] Some fungi have specific nutritional or environmental requirements.
Q5: Can I directly compare Amphotericin B MIC values obtained using CLSI and EUCAST methods?
Direct comparison of MIC values obtained from CLSI and EUCAST methods should be done with caution. While there is often good correlation, the EUCAST method may produce lower MICs for some Candida species compared to the CLSI method.[5] The key differences lie in the endpoint reading criteria and sometimes the specific medium used. For consistency within a study, it is best to use a single, standardized method.
Troubleshooting Guides
Issue 1: High Variability in MIC Values
This guide provides a systematic approach to identifying and resolving the root causes of inconsistent MIC results.
Caption: Troubleshooting workflow for inconsistent MIC results.
Issue 2: Out-of-Range Quality Control Results
This decision tree helps to diagnose and rectify failed QC runs.
Caption: Decision tree for out-of-range QC results.
Data Presentation
Table 1: Common Sources of Variability in Amphotericin B MIC Assays and Recommended Actions.
| Source of Variability | Potential Cause | Recommended Action |
| Inoculum Preparation | Inconsistent cell density | Standardize inoculum using a spectrophotometer or hemocytometer.[1] |
| Use of non-viable or aged culture | Use a fresh, 24-hour culture for Candida spp.[4] | |
| Assay Medium | Lot-to-lot variability | Test new lots of media against a reference lot with QC strains.[1][3] |
| Incorrect pH | Ensure the medium is buffered to the correct pH as per the protocol (e.g., pH 7.0 for RPMI-1640).[4] | |
| Endpoint Reading | Subjective interpretation | Adhere strictly to the chosen guideline's endpoint definition (e.g., 100% inhibition for CLSI).[1][4] |
| Trailing effect | Use a spectrophotometer for a more objective reading, especially with EUCAST guidelines.[1] | |
| Quality Control | Out-of-range QC strain MIC | Investigate and rectify issues with protocol, reagents, or environment before re-testing.[1] |
| Quality Control Strain | CLSI Document | Amphotericin B MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | M27-A3 | 0.25 - 1.0 |
| Candida krusei ATCC 6258 | M27-A3 | 0.5 - 2.0 |
| Aspergillus fumigatus ATCC MYA-3626 | M38-A2 | 0.5 - 2.0 |
| Paecilomyces variotii ATCC MYA-3630 | M38-A2 | 1.0 - 4.0 |
Note: Ranges may be updated in newer CLSI documents. Always refer to the latest version.
Experimental Protocols
CLSI M27-A3 Broth Microdilution Method for Yeasts (Abbreviated)
This protocol provides a summary of the key steps for performing an Amphotericin B MIC assay for yeast isolates according to CLSI guidelines.
-
Amphotericin B Stock Solution Preparation:
-
Dissolve Amphotericin B powder in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[2]
-
Further dilute the stock solution in RPMI-1640 medium to prepare the working solutions.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24 hours.[4]
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm.[2]
-
Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[6]
-
-
Microdilution Plate Preparation:
-
Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of Amphotericin B working solution to the first column of wells.
-
Perform serial twofold dilutions across the plate.
-
The last column should contain only medium and inoculum (growth control).
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 35°C for 46-50 hours.[4]
-
-
Endpoint Determination:
Caption: CLSI M27-A3 experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Amphotericin B Interpretive Breakpoints for Candida Bloodstream Isolates by Correlation with Therapeutic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lot-to-lot variability of antibiotic medium 3 used for testing susceptibility of Candida isolates to amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. View of Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope [jidc.org]
Technical Support Center: Managing pH-Dependent Solubility of Amphotericin B Deoxycholate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges related to the pH-dependent solubility of amphotericin B (AmB) deoxycholate.
Troubleshooting Guide
This section addresses specific issues that may arise during experimental work with amphotericin B deoxycholate.
Issue 1: Precipitation or Cloudiness Upon Reconstitution or Dilution
Question: Why does my this compound solution become cloudy or form a precipitate after reconstitution or dilution in my experimental buffer?
Answer: Precipitation is a frequent challenge driven by the amphoteric nature of amphotericin B and the delicate stability of its colloidal dispersion with sodium deoxycholate. Amphotericin B has two pKa values, approximately 5.5 and 10.0, and exhibits its lowest aqueous solubility between pH 6.0 and 7.0, which is its isoelectric range.[1] The commercial formulation, which includes sodium deoxycholate and buffers, is designed to form a colloidal dispersion at an alkaline pH, where the amphotericin B molecule is charged and more soluble.
Precipitation or cloudiness typically occurs if the final pH of the solution is shifted into the 6.0-7.0 range.[1] This can happen if the diluent is unbuffered, acidic, or contains electrolytes like saline, which can destabilize the colloidal dispersion.[2][3]
Troubleshooting Steps:
-
Verify Diluent pH: Before use, confirm that the pH of your dilution buffer is within the optimal solubility range. For this compound, a pH above 7.5 is generally recommended to maintain a stable colloidal dispersion.
-
Use Appropriate Diluents: For initial reconstitution, always use Sterile Water for Injection, as preservatives or salts in bacteriostatic water can cause precipitation.[2] For subsequent dilutions, use a compatible, well-buffered solution like 5% Dextrose in Water (D5W) and avoid saline-based solutions.[2][3][4]
-
Controlled Dilution: When diluting the reconstituted concentrate into your final experimental medium (e.g., cell culture media), add the drug solution slowly while gently mixing. This can help prevent localized concentration changes that might trigger precipitation.
-
Final pH Check: After adding the drug to your final medium, verify that the pH has not shifted into the problematic isoelectric range.
Issue 2: Inconsistent or Unreliable Results in Biological Assays
Question: My in vitro experiments (e.g., MIC assays, cytotoxicity studies) are showing high variability. Could this be linked to the amphotericin B solution?
Answer: Yes, inconsistent biological activity is often linked to the aggregation state of amphotericin B in the assay medium. The antifungal activity and toxicity of amphotericin B are highly dependent on its physical form:
-
Monomeric AmB: This form is considered the most biologically active against fungal cells but is also associated with higher toxicity to mammalian cells.[5][6]
-
Aggregated AmB: Larger aggregates, which are more likely to form at suboptimal pH, are generally less active and can lead to an underestimation of potency or efficacy.[7][8]
If the pH of your assay medium causes the deoxycholate-stabilized colloidal dispersion to break down, the resulting aggregation and potential precipitation will reduce the concentration of the active, monomeric drug, leading to variable and unreliable results.[9]
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure that every batch of amphotericin B solution is prepared using the exact same protocol, including the source and pH of the water and buffers.
-
Assess Medium Compatibility: Before running a large experiment, perform a small-scale test by diluting your this compound stock into the final assay medium. Incubate under experimental conditions (e.g., 37°C) and visually inspect for any signs of precipitation over time.
-
Spectrophotometric Analysis: The aggregation state of amphotericin B can be monitored by UV-Vis spectrophotometry. The monomeric form has a characteristic absorption peak around 409 nm, while aggregated forms show a blue-shifted peak near 330-340 nm.[7] Comparing the spectra of your solution in the final assay medium to a freshly prepared stock can reveal changes in aggregation.
-
Adhere to Standardized Assay Protocols: Follow established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which specify appropriate media and reading endpoints to minimize variability.[10]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with this compound? A1: To ensure maximum solubility and stability of the colloidal dispersion, it is best to work in an alkaline pH range. While solubility is high at a pH of 11[11][12], a practical and stable range for most laboratory applications is between pH 7.5 and 10.0. Solutions are reported to be stable for long periods between pH 4 and 10, but solubility is minimal near neutral pH.[11]
Q2: Why can't I use saline (NaCl) solutions to reconstitute or dilute this compound? A2: The colloidal dispersion of amphotericin B and deoxycholate is stabilized by electrostatic repulsion. The introduction of electrolytes from saline or other salt solutions disrupts these forces, causing the particles to aggregate and precipitate out of the solution.[2][3]
Q3: How should I store reconstituted this compound solutions? A3: Reconstituted concentrate (e.g., 5 mg/mL in sterile water) should be stored protected from light at 2-8°C and can be stable for up to one week.[2] Solutions diluted for infusion or experiments should be used promptly.[2] Do not freeze reconstituted solutions, as the freeze-thaw cycle can promote aggregation and precipitation.[4]
Q4: I dissolved amphotericin B in DMSO. Why does it precipitate when I add it to my aqueous culture medium? A4: While amphotericin B is soluble in DMSO[1], this creates a true solution of monomeric drug. When this DMSO stock is diluted into an aqueous buffer (especially near neutral pH), the amphotericin B is suddenly in a poor solvent, causing it to rapidly precipitate.[9] The deoxycholate formulation is specifically designed to overcome this issue by forming a colloidal dispersion in water, which is more stable upon further dilution in appropriate aqueous media than a DMSO-based solution.
Data Presentation
Table 1: Summary of pH-Dependent Properties of Amphotericin B
| pH Range | Predominant Molecular State | Aqueous Solubility | Risk of Precipitation |
| < 2.0 | Soluble (Positively Charged) | Increased | Low |
| 2.0 - 6.0 | Aggregated (Approaching pI) | Decreasing | Moderate to High |
| 6.0 - 7.0 | Highly Aggregated (Isoelectric Point ~6.1[13]) | Very Low[1][14] | Very High |
| 7.0 - 10.0 | Aggregated/Dispersed (Approaching pKa2) | Increasing | Moderate to Low |
| > 11.0 | Soluble (Negatively Charged) | High[11][12] | Low |
Experimental Protocols
Protocol: Determination of this compound Solubility Profile
Objective: To experimentally determine the solubility of a given this compound formulation across a range of pH values.
Materials:
-
This compound powder
-
Series of buffers (e.g., 0.1 M citrate, phosphate, borate) adjusted to pH values from 4.0 to 11.0
-
pH meter
-
Shaking incubator or orbital shaker
-
Microcentrifuge
-
UV-Vis Spectrophotometer
-
0.22 µm syringe filters (ensure compatibility; some membranes may bind the drug)
Methodology:
-
Buffer Preparation: Prepare a series of buffers at intervals of 1.0 pH unit (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0, 10.0, 11.0).
-
Sample Preparation: Add an excess amount of this compound powder to a fixed volume (e.g., 1.5 mL) of each buffer in a microcentrifuge tube. Ensure undissolved powder is clearly visible.
-
Equilibration: Place the tubes in a shaking incubator set to a constant temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium solubility.
-
Separation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the excess, undissolved drug.
-
Filtration: Carefully collect the supernatant, avoiding the pellet. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particulates.
-
Quantification: Dilute the clear filtrate in a suitable solvent (e.g., methanol (B129727) or a pH 11 buffer where solubility is high) to a concentration within the linear range of the spectrophotometer. Measure the absorbance at the characteristic wavelength for amphotericin B (~406-409 nm).
-
Calculation: Calculate the concentration in the original filtrate using a standard curve prepared from a known concentration of amphotericin B.
-
Analysis: Plot the calculated solubility (µg/mL) against the pH of the buffer to generate the solubility profile.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting AmB deoxycholate solubility issues.
Caption: Experimental workflow for determining a pH-solubility profile.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. globalrph.com [globalrph.com]
- 3. medicines.org.uk [medicines.org.uk]
- 4. droracle.ai [droracle.ai]
- 5. Effects of the aggregation state of amphotericin B on its toxicity to mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Amphotericin B Micellar Formulations Based on Copolymers of Poly(ethylene glycol) and Poly(ε-caprolactone) Conjugated with Retinol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ulab360.com [ulab360.com]
- 12. researchgate.net [researchgate.net]
- 13. Capillary electrophoresis with preparative isoelectric focusing preconcentration for sensitive determination of amphotericin B in human blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
impact of serum components on amphotericin b deoxycholate activity in vitro
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the in vitro activity of amphotericin B deoxycholate (AmB-d).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed a significant increase in the Minimum Inhibitory Concentration (MIC) of AmB-d against our fungal isolates after adding human serum to the culture medium. Is this expected?
A: Yes, this is an expected phenomenon. The presence of serum components, particularly lipoproteins and albumin, can interfere with the in vitro activity of AmB-d.[1] Amphotericin B binds to the cholesterol present in lipoproteins.[1] This binding can reduce the amount of free, active drug available to interact with the ergosterol (B1671047) in the fungal cell membrane, leading to an apparent decrease in susceptibility (i.e., a higher MIC).
Q2: Which specific serum components are responsible for inhibiting AmB-d activity?
A: The primary components are lipoproteins (VLDL, LDL, and HDL) and albumin.[1][2]
-
Lipoproteins: AmB-d has a high affinity for the cholesterol within lipoproteins, leading to the formation of drug-lipoprotein complexes.[1] This interaction is a major contributor to the sequestration of the drug.
-
Albumin: As the most abundant protein in plasma, albumin can also bind to AmB-d.[2] However, its primary role appears to be modulating the drug's aggregation state, which in turn affects its toxicity.[2]
Q3: My MIC results for AmB-d are inconsistent across different experiments, even when using the same fungal strain. What could be the cause?
A: Inconsistency in MIC results can stem from several factors, especially when serum is a variable:
-
Batch-to-Batch Serum Variability: The composition of serum, particularly lipid and lipoprotein content, can vary significantly between different lots or donors. This will alter the degree of drug sequestration.
-
Aggregation State: The aggregation state of AmB-d is critical to its activity and toxicity. Factors like the solvent used for the stock solution (e.g., DMSO), final concentration, and the presence of serum proteins can influence whether the drug is monomeric, in soluble oligomers, or in large, non-soluble aggregates.[2][3] Different aggregation states have different levels of activity and toxicity.[4][3]
-
Inoculum Preparation: Ensure your fungal inoculum is prepared consistently according to standardized protocols (e.g., CLSI M27-A3/M38) to a specific turbidity (e.g., 0.5 McFarland standard).[5]
Q4: How does the aggregation state of AmB-d influence its activity and toxicity in my experiments?
A: The aggregation state is crucial. Generally, the monomeric form of AmB-d is active against fungal cells, while the self-associated or aggregated form is primarily responsible for its toxicity to mammalian cells, such as red blood cells.[3] Serum albumin can attenuate the toxicity of AmB-d by increasing its critical aggregation concentration (CAC), which is the point at which it begins to form toxic aggregates.[2] This means in the presence of albumin, a higher concentration of AmB-d is required before it becomes toxic.[2]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the impact of serum components on AmB-d.
Table 1: Effect of Lipoproteins on this compound (AmB-d) Cytotoxicity This table illustrates how association with different lipoproteins can alter the toxicity of AmB-d against renal cells (LLC-PK1) in vitro.
| Formulation | Cytotoxicity (%) | P-Value vs. AmB-d | Reference |
| AmB-d (20 µg/mL) | 81.3 ± 3.6 | - | [6][7] |
| HDL-associated AmB-d | 53.0 ± 2.5 | P = 0.01 | [6][7] |
| LDL-associated AmB-d | As toxic as AmB-d | - | [6][7] |
| Data derived from studies on pig proximal tubular cells (LLC PK1) after 18 hours of incubation.[6][7] |
Table 2: Effect of Serum Albumin on the Critical Aggregation Concentration (CAC) of AmB-d This table shows how serum albumin can prevent the self-aggregation of AmB-d, a key step in its mechanism of toxicity.
| Condition | Critical Aggregation Concentration (CAC) | Reference |
| AmB-d in buffer | 1.1 µM | [2] |
| AmB-d in 4.0% (w/v) Serum Albumin | 8.0 µM | [2] |
| The CAC is the concentration at which AmB-d begins to form aggregates and coincides with the onset of hemolytic toxicity.[2] |
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for AmB-d (Adapted from CLSI M27-A3)
This protocol outlines the reference method for determining the MIC of AmB-d against yeast isolates.
-
Antifungal Stock Preparation: Prepare a stock solution of AmB-d powder in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[5][8]
-
Drug Dilution: Create a series of twofold dilutions of AmB-d in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate.[5][9] The final concentration range should typically span 0.03–16 µg/mL.[10]
-
Inoculum Preparation:
-
Subculture the fungal isolate on Sabouraud dextrose agar (B569324) to ensure viability.[10]
-
Prepare a conidial suspension in sterile saline.[11]
-
Adjust the suspension's turbidity to match a 0.5 McFarland standard (approximately 1 x 10⁶ to 5 x 10⁶ cells/mL).[11]
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL in the wells.[8]
-
-
Inoculation: Add 100 µL of the final inoculum to each well containing 100 µL of the diluted drug.[5] Include a drug-free well for a positive growth control and an uninoculated well for a negative control.[5]
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.[9][10]
-
Reading MIC: The MIC is the lowest drug concentration that causes complete inhibition of visible growth compared to the positive control.[8][10]
Troubleshooting Serum Interference:
-
To quantify the effect of serum: Prepare parallel plates where the RPMI 1640 medium is supplemented with a specific concentration (e.g., 10%, 50%) of heat-inactivated serum. Compare the resulting MICs to the serum-free condition.
-
To isolate component effects: Instead of whole serum, supplement the medium with purified human serum albumin or specific lipoprotein fractions (HDL, LDL) at physiological concentrations.
Protocol 2: Spectrophotometric Analysis of AmB-d Aggregation State
This protocol allows for the monitoring of AmB-d aggregation, which is linked to its toxicity.
-
Stock Solution: Prepare a concentrated AmB-d stock solution (e.g., in 100% DMSO).[3]
-
Sample Preparation: Dilute the stock solution into your buffer of choice (e.g., phosphate-buffered saline) to the desired final concentrations. Prepare parallel samples by diluting into the buffer supplemented with the serum component of interest (e.g., 4% w/v serum albumin).[2]
-
Spectroscopic Measurement:
-
Use a UV-visible spectrophotometer or a circular dichroism (CD) spectropolarimeter.
-
Scan the samples across a wavelength range of approximately 300-450 nm.[12]
-
-
Data Interpretation:
-
Monomeric AmB-d: Shows a primary absorption peak around 409 nm.
-
Aggregated AmB-d: The spectrum changes significantly, with the appearance of a new peak or shoulder around 340 nm.[3][12] An intense dichroic doublet centered at 340 nm in a CD spectrum is a strong indicator of self-association.[12]
-
By comparing the spectra of AmB-d in buffer versus in the presence of serum components, you can quantify the component's effect on preventing aggregation.
-
Visual Guides
Diagram 1: Troubleshooting Workflow for In Vitro AmB-d Assays
Caption: A logical workflow for troubleshooting inconsistent AmB-d in vitro results.
Diagram 2: AmB-d Interactions in a Biological Milieu
Caption: Interactions of AmB-d with serum components and cellular targets.
References
- 1. Interaction of plasma proteins and lipoproteins with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of serum albumin on the aggregation state and toxicity of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of aggregation and solvent on the toxicity of amphotericin B to human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of aggregation state on the toxicity of different amphotericin B preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Influence of lipoproteins on renal cytotoxicity and antifungal activity of amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Evaluation of Amphotericin B Interpretive Breakpoints for Candida Bloodstream Isolates by Correlation with Therapeutic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. View of Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope [jidc.org]
- 10. In vitro activities of this compound and liposomal amphotericin B against 604 clinical yeast isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. himedialabs.com [himedialabs.com]
- 12. journals.asm.org [journals.asm.org]
Technical Support Center: Mitigating Amphotericin B Deoxycholate Nephrotoxicity in In Vivo Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for strategies to mitigate the nephrotoxicity of amphotericin B deoxycholate (AmB-d) in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound (AmB-d) nephrotoxicity?
A1: AmB-d induces nephrotoxicity through two main pathways:
-
Renal Vasoconstriction: AmB-d directly constricts afferent arterioles in the kidney, leading to reduced renal blood flow (RBF) and a lower glomerular filtration rate (GFR). This ischemic state contributes significantly to kidney damage.
-
Direct Tubular Cell Toxicity: The drug interacts with cholesterol in the membranes of renal tubular cells, forming pores that increase membrane permeability.[1] This leads to electrolyte imbalances (hypokalemia, sodium, and magnesium wasting), cellular stress, and can trigger apoptosis (programmed cell death) in proximal and distal tubular epithelial cells.[2][3]
Q2: I am observing high variability in serum creatinine (B1669602) and BUN levels in my AmB-d treated group. What are the common causes?
A2: High variability in renal injury markers can stem from several factors:
-
Hydration Status: Dehydration and salt depletion significantly worsen AmB-d nephrotoxicity.[1] Ensure all animals have consistent access to water and consider standardizing hydration protocols.
-
Animal Health: Underlying subclinical infections or stress can affect an animal's response to drug-induced toxicity. Ensure all animals are healthy and properly acclimatized before starting the experiment.
-
Dosing Accuracy: AmB-d is a suspension. Ensure it is thoroughly vortexed before each injection to provide a consistent dose to every animal. Inaccurate dosing can lead to highly variable results.
-
Timing of Administration: One study in rats indicated a temporal variation in AmB-d nephrotoxicity, with peak toxicity observed when the drug was administered at the beginning of the light cycle (07h00). Standardizing the time of day for injections may reduce variability.
Q3: What are the most common and effective strategies to mitigate AmB-d nephrotoxicity in animal models?
A3: The most widely studied and effective strategies include:
-
Saline Hydration: Ensuring adequate salt and water intake is a cornerstone of nephroprotection. Salt loading has been shown to protect against the deterioration of renal function in rat models.[1][3]
-
Co-administration of Protective Agents: Compounds like N-acetylcysteine (NAC) and pentoxifylline (B538998) have shown protective effects in preclinical models by counteracting oxidative stress and vascular congestion, respectively.[2][4]
-
Using Lipid-Based Formulations as a Benchmark: While not a mitigation strategy for AmB-d itself, including a group treated with a liposomal formulation of Amphotericin B (e.g., AmBisome) can serve as a valuable control to demonstrate the extent of nephrotoxicity reduction possible. These formulations are known to be significantly less nephrotoxic.[1]
Troubleshooting Guides
Issue 1: High mortality or excessive morbidity in the AmB-d treatment group.
-
Question: My animals (rats/mice) are experiencing rapid weight loss (>20%) and some have died unexpectedly after a few doses of AmB-d. What should I do?
-
Answer & Solution:
-
Review the Dose: The dose required to induce measurable nephrotoxicity without causing excessive mortality can vary between strains and suppliers. A dose of 1 mg/kg in rats is often used for chronic studies, while higher doses (5-15 mg/kg) are used for more acute models.[3][4] If you are seeing high mortality, consider reducing the AmB-d dose by 25-50%.
-
Check Vehicle and Administration: AmB-d should be reconstituted in sterile water for injection, not saline, as salt can cause it to precipitate. It is then typically diluted in 5% dextrose (D5W) for administration. Ensure the injection is performed correctly (e.g., intraperitoneal or intravenous) and is not causing undue stress or injury.
-
Implement Hydration: Dehydration is a major contributor to mortality. Implement a saline hydration protocol (see Experimental Protocols section). Providing a saline bolus before AmB-d administration can significantly improve outcomes.
-
Provide Nutritional Support: Sick animals may not eat or drink sufficiently. Provide supplemental hydration and easily accessible, palatable food. Monitor body weight daily.
-
Refine Endpoints: If mortality remains an issue, consider using earlier, non-lethal endpoints. For example, measure renal function markers after a shorter duration of treatment before significant morbidity occurs.
-
Issue 2: A potential protective agent is not showing efficacy against AmB-d nephrotoxicity.
-
Question: I am co-administering an antioxidant with AmB-d, but I am not seeing any reduction in serum creatinine or BUN compared to the AmB-d only group. Why might this be?
-
Answer & Solution:
-
Timing and Dose of Protectant: The timing of administration is critical. For an antioxidant like N-acetylcysteine (NAC), it is often given shortly before or concomitantly with AmB-d to counteract the immediate oxidative stress.[2] Review the literature for the specific agent to ensure the dose and timing are optimized. For example, in rat studies, NAC has been administered twice daily.[2][5]
-
Mechanism Mismatch: The protective agent's mechanism may not align with the primary driver of toxicity in your model. AmB-d toxicity is multifactorial (vasoconstriction and direct tubular injury).[1] An agent that only targets one pathway may have limited effect. Consider if the primary insult in your model's timeframe is ischemic or direct cellular damage.
-
Severity of Insult: The dose of AmB-d may be too high, causing overwhelming kidney damage that cannot be rescued by the protective agent. Try reducing the AmB-d dose to create a window where a protective effect can be observed.
-
Bioavailability: Ensure the protective agent is being administered by a route that ensures adequate bioavailability and concentration in the kidney tissue.
-
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies on the efficacy of different strategies to mitigate AmB-d nephrotoxicity.
Table 1: Effect of Protective Agents on Renal Function and Injury in Rats
| Strategy | Animal Model | AmB-d Dose | Protective Agent & Dose | Outcome Measure | Result (AmB-d alone vs. AmB-d + Agent) | Reference |
| Salt Loading | Sprague-Dawley Rats | 5 mg/kg/day IP (3 wks) | High Salt Diet | Creatinine Clearance | 85% reduction vs. 43% reduction | [3] |
| Pentoxifylline (PTX) | Rats | 1 mg/kg/day IV (10 days) | 45 mg/kg IP (q12h) | Inulin Clearance (CLIN) | 46% decline vs. No significant decline | [4] |
| N-Acetylcysteine (NAC) | Sprague-Dawley Rats | 10 mg/kg (5 days) | 120 mg/kg/day (in 2 doses) | Renal Tubular Apoptosis | 48.8% apoptosis vs. 23.5% apoptosis | [2][5] |
Experimental Protocols
Protocol 1: Induction of AmB-d Nephrotoxicity in Rats with Saline Hydration
This protocol is a composite based on common practices described in the literature.[1][3]
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least 7 days with free access to standard chow and water.
-
Amphotericin B Preparation:
-
Reconstitute AmB-d powder with sterile water for injection to a concentration of 5 mg/mL.
-
Vortex vigorously until a colloidal suspension is formed.
-
For each injection, dilute the required amount of the 5 mg/mL suspension in 5% Dextrose in Water (D5W) to the final desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 250g rat receiving 1.25 mL).
-
Crucially, vortex the diluted solution immediately before each injection.
-
-
Grouping:
-
Group 1: Control (Vehicle - D5W IP)
-
Group 2: Saline Control (0.9% NaCl IP)
-
Group 3: AmB-d (e.g., 5 mg/kg IP, daily for 5-10 days)
-
Group 4: AmB-d + Saline Hydration (AmB-d at 5 mg/kg IP + Saline)
-
-
Hydration & Dosing Procedure:
-
30-60 minutes prior to AmB-d injection, administer a bolus of sterile 0.9% NaCl (e.g., 10 mL/kg) via intraperitoneal (IP) injection to Group 4.
-
Administer the prepared AmB-d solution (or vehicle) to the respective groups via IP injection.
-
-
Monitoring:
-
Record body weight and clinical signs daily.
-
Collect blood via tail vein or saphenous vein at baseline and at the end of the study for renal function tests.
-
-
Endpoint & Sample Collection:
-
At the end of the study period (e.g., Day 6 or 11), euthanize animals via an approved method.
-
Collect terminal blood via cardiac puncture for serum analysis (BUN, Creatinine).
-
Perfuse kidneys with cold PBS, then harvest them. One kidney can be fixed in 10% neutral buffered formalin for histology, and the other can be snap-frozen for molecular analysis.
-
Protocol 2: Analysis of Serum BUN and Creatinine
-
Serum Preparation:
-
Analysis:
-
Serum BUN and creatinine levels are typically measured using automated clinical chemistry analyzers.
-
Alternatively, commercially available colorimetric assay kits (e.g., based on the Jaffe reaction for creatinine or urease/glutamate dehydrogenase reaction for BUN) can be used according to the manufacturer's instructions.[8] The rate of change in absorbance is measured spectrophotometrically.[8]
-
Protocol 3: Kidney Histopathology (H&E Staining)
-
Fixation and Processing:
-
Fix kidney tissue in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissue through graded alcohols and xylene, and embed in paraffin (B1166041) wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
-
Staining (Harris H&E Protocol): [9][10][11]
-
Deparaffinization: 2 changes of xylene, 10 minutes each.
-
Rehydration: 2 changes of 100% ethanol (B145695) (5 min each), 95% ethanol (2 min), 70% ethanol (2 min), then wash briefly in distilled water.
-
Hematoxylin (B73222) Staining: Stain in Harris hematoxylin solution for 5-8 minutes.
-
Washing: Wash in running tap water for 5 minutes.
-
Differentiation: Dip in 1% acid alcohol (1% HCl in 70% ethanol) for ~30 seconds to remove non-specific staining.
-
Bluing: Wash in running tap water, then place in a bluing agent (e.g., 0.2% ammonia (B1221849) water or Scott's tap water substitute) for 30-60 seconds until nuclei turn blue.
-
Washing: Wash in running tap water for 5 minutes.
-
Eosin (B541160) Staining: Counterstain in eosin solution for 30 seconds to 1 minute.
-
Dehydration: Dehydrate through 95% ethanol and two changes of 100% ethanol (5 min each).
-
Clearing: Clear in 2 changes of xylene (5 min each).
-
Mounting: Apply a coverslip using a xylene-based mounting medium.
-
-
Evaluation: Examine slides under a light microscope for signs of nephrotoxicity, such as tubular necrosis, cytoplasmic degeneration, proteinaceous casts, and inflammatory cell infiltration.[3][12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of AmB-d nephrotoxicity and points of intervention.
References
- 1. Amphotericin B nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of Amphotericin B-Induced Renal Tubular Apoptosis by N-Acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium status influences chronic amphotericin B nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentoxifylline in amphotericin B toxicity rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histological and Blood Chemistry Examination of the Rodent Kidney After Exposure to Flash-Replenishment Ultrasound Contrast Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing Standards for Studying Renal Function in Mice through Measurements of Body Size-Adjusted Creatinine and Urea Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. H&E Staining Method and Protocol - Harris - IHC WORLD [ihcworld.com]
- 10. clyte.tech [clyte.tech]
- 11. labmethods.org [labmethods.org]
- 12. researchgate.net [researchgate.net]
degradation pathways of amphotericin b deoxycholate under laboratory conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amphotericin B deoxycholate. The information below addresses common issues related to the degradation of this compound under laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in a laboratory setting?
Amphotericin B is an unstable molecule susceptible to degradation from several environmental factors. The primary degradation pathways are initiated by exposure to light (photodegradation), adverse pH conditions, high temperatures, and oxidation.[1][2][3] Its complex structure, featuring a series of conjugated double bonds, is particularly vulnerable to oxidative and photo-oxidative processes.[4][5][6]
Q2: How does light exposure affect the stability of this compound solutions?
Amphotericin B is highly sensitive to light, particularly UV light.[7] The conjugated double bonds in its structure can undergo photodegradation, leading to a loss of antifungal activity and the formation of breakdown products.[7] For this reason, it is recommended to protect amphotericin B solutions from light during storage and administration.[7][8][9] While some studies suggest that short-term exposure (8-24 hours) to fluorescent light during infusion may not cause significant potency loss, longer or more intense light exposure can lead to unacceptable degradation.[10][11]
Q3: What is the impact of temperature on the stability and aggregation state of this compound?
Temperature plays a complex role in the stability of this compound. While the lyophilized powder should be stored under refrigeration (2-8°C), reconstituted solutions also have specific temperature-dependent stability.[9] Interestingly, heating this compound (e.g., at 70°C for 20 minutes) can induce the formation of "super-aggregates."[12] This change in aggregation state has been shown to reduce the drug's hemolytic activity and toxicity to human cells while preserving its antifungal efficacy.[12][13] However, this heated formulation may be unstable during storage at 4°C, with toxicity slowly increasing over time.[13] In contrast, some studies have found amphotericin B to be stable at 70°C for up to seven days.[1][2]
Q4: How does pH influence the stability and solubility of this compound?
Amphotericin B's solubility is highly pH-dependent. It is poorly soluble in water at a neutral pH (6-7) but is soluble at a pH of 2 or 11. For intravenous infusion, the reconstituted solution must be further diluted in 5% Dextrose Injection with a pH above 4.2 to avoid precipitation.[8][11] Forced degradation studies show that amphotericin B degrades in both acidic and basic conditions, with the main degradation products being identified in acidic and oxidative environments.[1][2]
Q5: What is the role of oxidation in the degradation of this compound?
The polyene structure of amphotericin B, characterized by its conjugated double bonds, is a prime target for oxidation.[4] This oxidative damage can lead to a loss of biological activity.[4] Autoxidation has been identified as the main degradation pathway in the dark, while photo-oxidation occurs upon light exposure.[5][6] The addition of antioxidants has been shown to reduce the degradation of amphotericin B in lipid-based solutions.[5][6] Studies have also suggested that the lethal effects of amphotericin B on fungal cells are mediated by oxidative damage.[14]
Q6: What are the known degradation products of amphotericin B?
Forced degradation studies using methods like HPLC-DAD and mass spectrometry have been employed to identify degradation products. In acidic and oxidative conditions, the main degradation products have been suggested to be amphotericin B (2), degradation product 1 (DP1), and degradation product 2 (DP2).[1][2] These studies are crucial for developing stability-indicating analytical methods.
Troubleshooting Guides
Issue: I am observing precipitation in my reconstituted this compound solution. What could be the cause?
-
Incorrect Reconstitution Diluent: Ensure you are using only Sterile Water for Injection without preservatives. The use of saline solutions or diluents containing a bacteriostatic agent (like benzyl (B1604629) alcohol) will cause the drug to precipitate.[11]
-
Improper Infusion Diluent: The final dilution for infusion must be done with 5% Dextrose Injection that has a pH above 4.2. Using a diluent with a lower pH can lead to precipitation.[8][11]
-
Incompatibility: Do not mix the this compound solution with other drugs or electrolytes, as this can cause precipitation.
Issue: My this compound solution is losing potency faster than expected. How can I minimize degradation?
-
Light Protection: Always protect the solution from light. Use amber vials or cover the container with light-protective material during storage and experiments.[7][8][9]
-
Proper Storage Temperature: Store the reconstituted concentrate at refrigerator temperatures (2-8°C) for up to one week or at room temperature for no more than 24 hours.[8][9] Infusion solutions should be used promptly after preparation.[8][9]
-
Fresh Preparation: Prepare solutions as freshly as possible before use to minimize degradation over time.
-
pH Control: Ensure the pH of your final solution is within the stable range (above 4.2 for dextrose infusions).[11]
-
Consider Antioxidants (for research): For experimental lipid-based formulations, the addition of antioxidants may help reduce oxidative degradation.[5][6]
Issue: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could they be?
Unexpected peaks are likely degradation products resulting from stress factors such as light, temperature, or pH. To identify these, it is recommended to perform a forced degradation study. This involves intentionally exposing the drug to harsh conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products, which can then be used as markers in your stability analysis.[3][15]
Quantitative Data Summary
Table 1: Stability of Reconstituted this compound Solutions
| Storage Condition | Diluent | Stability Period | Potency Loss | Reference(s) |
| Room Temperature, Dark | Sterile Water for Injection (5 mg/mL) | 24 hours | Minimal | [8][9] |
| Refrigerated (2-8°C), Dark | Sterile Water for Injection (5 mg/mL) | 1 week | Minimal | [8][9] |
| Room Temperature, Light | 5% Dextrose (0.1 mg/mL) | 24 hours | No appreciable loss | [10] |
| 37°C in culture | Cell Culture Medium | 3 days | Remains active |
Table 2: Summary of Forced Degradation Studies on Amphotericin B
| Stress Condition | Reagent/Details | Outcome | Reference(s) |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Degradation observed; DP1 and DP2 suggested as main products. | [1][2][15] |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Degradation observed. | [1][15] |
| Oxidative | 0.1% - 3% H₂O₂ | Degradation observed; DP1 and DP2 suggested as main products. | [1][2][15] |
| Thermal | 70°C | Stable for up to 7 days. | [1][2] |
| Photolytic | UV or fluorescent light | Degradation observed (photo-oxidation). | [5][6][11] |
| Hydrolysis (Neutral) | Water | Stable. | [1][2] |
Experimental Protocols
Protocol 1: Reconstitution and Dilution of this compound
-
Reconstitution: Aseptically add 10 mL of Sterile Water for Injection, USP (without a bacteriostatic agent) to a vial containing 50 mg of amphotericin B.
-
Mixing: Immediately shake the vial until the colloidal solution is clear. The resulting concentrate will have a concentration of 5 mg/mL.
-
Storage of Concentrate: If not used immediately, the concentrate can be stored in the dark for 24 hours at room temperature or for one week at 2-8°C.[8]
-
Final Dilution: For a final concentration of 0.1 mg/mL, further dilute the concentrate 1:50 with 5% Dextrose Injection, USP, which must have a pH above 4.2.
-
Final Use: The final infusion solution should be used promptly and protected from light during administration/experimentation.[8]
Protocol 2: Forced Degradation Study of this compound
This protocol provides a general framework for conducting forced degradation studies.[3][15]
-
Preparation: Prepare a stock solution of amphotericin B at a concentration of approximately 1 mg/mL.[15]
-
Acid Degradation: Mix the drug solution with an equal volume of 1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.
-
Base Degradation: Mix the drug solution with an equal volume of 1 M NaOH. Incubate under similar conditions as the acid degradation. Neutralize before analysis.
-
Oxidative Degradation: Mix the drug solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature.
-
Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven. A solid-state thermal degradation study can also be performed on the powder form.
-
Photodegradation: Expose the drug solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples and a control sample at various time points using a stability-indicating HPLC method (see Protocol 3).
Protocol 3: HPLC-DAD Method for Analyzing Amphotericin B and its Degradation Products
This method is based on published stability-indicating assays.[1][2]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Column: C18, 200 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of an organic phase (Methanol:Acetonitrile, 41:18 v/v) and an aqueous phase (2.5 mmol L⁻¹ disodium (B8443419) edetate, pH 5.0) in a 65:35 ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 383 nm.
-
Run Time: 30 minutes.
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. scienceopen.com [scienceopen.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Nanodisks protect amphotericin B from ultraviolet light and oxidation-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the Amphotericin B Degradation Pathway and Its Kinetics in Lipid-Based Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. ASK DIS: Amphotericin B Stability and Administration [askdis.blogspot.com]
- 9. globalrph.com [globalrph.com]
- 10. Stability of Amphotericin B in Infusion Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ashp.org [publications.ashp.org]
- 12. To heat or not to heat: the impact of temperature on the aggregation state of amphotericin B in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mild Heating of Amphotericin B-Desoxycholate: Effects on Ultrastructure, In Vitro Activity and Toxicity, and Therapeutic Efficacy in Severe Candidiasis in Leukopenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amphotericin B-induced oxidative damage and killing of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Amphotericin B Deoxycholate Resistance
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding amphotericin B deoxycholate (AmB-d) resistance in fungal isolates.
Frequently Asked Questions (FAQs)
Q1: We are observing high Minimum Inhibitory Concentrations (MICs) for Amphotericin B in our fungal isolates. What are the common mechanisms of resistance?
A1: Resistance to Amphotericin B is a multifactorial issue, though it is still relatively rare compared to other antifungals.[1][2] The primary mechanisms you may be encountering include:
-
Alterations in Membrane Sterol Composition: This is the most well-documented mechanism.[3][4] AmB-d's primary target is ergosterol (B1671047) in the fungal cell membrane.[2][5] Mutations in the ergosterol biosynthesis pathway, particularly in ERG genes (ERG2, ERG3, ERG6, ERG11), can lead to a decrease in the total amount of ergosterol or its replacement with other sterol precursors.[6][7][8][9] These alternative sterols have a lower binding affinity for AmB-d, thus reducing the drug's efficacy.[1]
-
Enhanced Oxidative Stress Response (OSR): Part of AmB-d's fungicidal effect is the induction of reactive oxygen species (ROS), which causes cellular damage.[5][10] Resistant isolates, particularly in species like Aspergillus terreus, may exhibit a more robust OSR.[5][11] This involves the upregulation of antioxidant enzymes such as superoxide (B77818) dismutases (SODs) and catalases (CATs), which detoxify the ROS and mitigate drug-induced damage.[5][11][12]
-
Changes in the Fungal Cell Wall: The cell wall can play a role in AmB-d resistance. Resistant strains of Candida tropicalis have been shown to have an enlarged cell wall with higher levels of β-1,3-glucan.[13] This altered architecture may limit drug penetration or help the cell withstand osmotic stress. The Cell Wall Integrity (CWI) signaling pathway is often activated in these resistant strains.[13][14]
-
Reduced Membrane Permeability: Some resistant isolates demonstrate decreased permeability of their cell membranes, which can hinder the formation of AmB-d pores that lead to ion leakage and cell death.[15][16]
Q2: Our isolate is confirmed to be resistant to Amphotericin B. What are the primary strategies to overcome this in an experimental setting?
A2: The most effective strategy is combination therapy, which can create synergistic or additive effects, restoring the activity of AmB-d. Consider the following combinations:
-
Amphotericin B + Flucytosine (5-FC): This is a classic synergistic combination.[17] Flucytosine inhibits DNA and RNA synthesis, and it is believed that AmB-d's membrane-destabilizing effects enhance the uptake of 5-FC.[17][18] This combination is a standard of care for cryptococcal meningitis.[19][20][21]
-
Amphotericin B + Echinocandins: Echinocandins (e.g., caspofungin, micafungin) inhibit β-(1,3)-D-glucan synthesis, disrupting cell wall integrity.[18] This can weaken the cell and potentially enhance the activity of membrane-targeting AmB-d. This combination is generally not antagonistic.[20]
-
Amphotericin B + Azoles: This combination is controversial. Azoles inhibit an enzyme in the ergosterol biosynthesis pathway, which can deplete the target of AmB-d, leading to potential antagonism.[20][22] However, some studies have reported indifferent or even synergistic effects, suggesting the outcome may be species- or strain-dependent.[21][23]
-
Amphotericin B + Efflux Pump Inhibitors: While efflux pumps are more commonly associated with azole resistance, some research suggests they may play a role in polyene resistance.[4][24] Using an efflux pump inhibitor could potentially increase the intracellular concentration of AmB-d.[25][26]
Q3: How can we experimentally verify if our resistant isolate has alterations in its ergosterol profile?
A3: You can perform a sterol analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This involves extracting the total sterols from your fungal isolate and comparing the resulting profile to that of a susceptible, wild-type strain. A significant reduction in the ergosterol peak or the appearance of peaks corresponding to ergosterol precursors would strongly suggest a mechanism of resistance involving the ERG pathway.
Troubleshooting Guides
Problem 1: Inconsistent MIC results for Amphotericin B.
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure the inoculum is prepared from a fresh culture (24-48 hours old) and standardized spectrophotometrically according to CLSI (Clinical & Laboratory Standards Institute) guidelines. |
| Media Composition | Use standardized RPMI-1640 medium as recommended by CLSI. Variations in media can affect drug activity and fungal growth. |
| Incubation Time/Temp | Adhere strictly to the recommended incubation time (e.g., 24 or 48 hours) and temperature (35°C). Over- or under-incubation can lead to erroneous MIC readings. |
| Drug Degradation | Amphotericin B is light-sensitive. Prepare stock solutions fresh and protect plates from light during incubation. |
Problem 2: Suspected antagonism in combination therapy experiments.
| Potential Cause | Troubleshooting Step |
| Mechanism of Action | Be aware of potential antagonistic mechanisms. For example, pre-exposure to an azole can deplete ergosterol, reducing the subsequent efficacy of AmB-d.[21] Consider simultaneous and sequential exposure experiments. |
| Concentration Ratios | The interaction between two drugs can be concentration-dependent. Perform a checkerboard assay with a wide range of concentrations for both drugs to fully map their interaction. |
| Data Analysis | Use standardized models to calculate the Fractional Inhibitory Concentration Index (FICI) to objectively classify the interaction as synergistic, additive, indifferent, or antagonistic. |
Data Presentation
Table 1: Example MIC Data for Amphotericin B Susceptible vs. Resistant Isolates
| Isolate | Phenotype | Amphotericin B MIC (µg/mL) | Key Genetic Locus | Reference |
| C. lusitaniae CL3 | Wild-Type (Susceptible) | 0.094 | ERG6 | [6] |
| C. lusitaniae erg6Δ | Resistant Mutant | 8 - 12 | erg6Δ | [6][27] |
| C. auris LNV001 | Susceptible | 1 | ERG3 | [7] |
| C. auris LNV002 | Acquired Resistance | >2 | ERG3 frameshift | [7][28] |
Table 2: Interpreting Combination Therapy Results using the Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interpretation | Description |
| ≤ 0.5 | Synergy | The combined effect is significantly greater than the sum of the individual effects. |
| > 0.5 to ≤ 1.0 | Additive | The combined effect is equal to the sum of the individual effects. |
| > 1.0 to < 4.0 | Indifference | The drugs do not interact; the combined effect is no different from the most effective drug alone. |
| ≥ 4.0 | Antagonism | The combined effect is less than the effect of the most effective drug alone. |
Experimental Protocols
Protocol 1: Broth Microdilution for Antifungal Susceptibility Testing (CLSI M27-A4 Guideline Summary)
-
Prepare Drug Dilutions: Serially dilute Amphotericin B in RPMI-1640 medium in a 96-well microtiter plate to achieve a 2x final concentration.
-
Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar (B569324) plate. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Inoculate Plate: Dilute the standardized fungal suspension in RPMI-1640 medium. Add 100 µL of the diluted inoculum to each well of the microtiter plate containing 100 µL of the 2x drug concentration. This results in the final desired inoculum and drug concentrations.
-
Controls: Include a sterility control (medium only) and a growth control (inoculum in medium without drug).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of the drug that causes a complete inhibition of visible growth as observed with the naked eye.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup: Use a 96-well plate. Along the x-axis, prepare serial dilutions of Drug A (e.g., Amphotericin B). Along the y-axis, prepare serial dilutions of Drug B (e.g., Flucytosine).
-
Drug Combination: The result is a matrix of wells containing unique combinations of concentrations of both drugs.
-
Inoculation: Inoculate the plate with a standardized fungal inoculum as described in the MIC protocol.
-
Incubation & Reading: Incubate the plate and determine the MIC for each drug alone and the MIC of each drug in combination with the other.
-
FICI Calculation:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpretation: Interpret the calculated FICI value according to Table 2.
Visualizations
Caption: Ergosterol biosynthesis pathway and key resistance points.
Caption: Action of AmB and key fungal resistance strategies.
Caption: Experimental workflow for assessing drug synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. Amphotericin B: spectrum and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Stress Response Tips the Balance in Aspergillus terreus Amphotericin B Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of Ergosterol Biosynthesis Confers Resistance to Amphotericin B in Candida lusitaniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antifungal Macrocycle Antibiotic Amphotericin B—Its Present and Future. Multidisciplinary Perspective for the Use in the Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The production of reactive oxygen species is a universal action mechanism of Amphotericin B against pathogenic yeasts and contributes to the fungicidal effect of this drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative Stress Response Tips the Balance in Aspergillus terreus Amphotericin B Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Cell Wall Changes in Amphotericin B-Resistant Strains from Candida tropicalis and Relationship with the Immune Responses Elicited by the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Wall Integrity Pathway Involved in Morphogenesis, Virulence and Antifungal Susceptibility in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antifungal combination therapy: clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cancernetwork.com [cancernetwork.com]
- 21. journals.asm.org [journals.asm.org]
- 22. Synergistic Antifungal Interactions between Antibiotic Amphotericin B and Selected 1,3,4-thiadiazole Derivatives, Determined by Microbiological, Cytochemical, and Molecular Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Combination therapy with amphotericin B and fluconazole against invasive candidiasis in neutropenic-mouse and infective-endocarditis rabbit models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Efflux-Mediated Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Efflux pump inhibition controls growth and enhances antifungal susceptibility of Fusarium solani species complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Tackling multi-drug resistant fungi by efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Acquired Amphotericin B Resistance Attributed to a Mutated ERG3 in Candidozyma auris - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: In Vitro Efficacy of Amphotericin B Deoxycholate and Liposomal Amphotericin B
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of two key formulations of the potent antifungal agent, Amphotericin B: the conventional deoxycholate formulation (D-AmB) and the lipid-based liposomal formulation (L-AmB). This document synthesizes experimental data to offer a clear perspective on their relative performance against pathogenic fungi.
The intrinsic antifungal activity of both formulations stems from the Amphotericin B molecule, which binds to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores, leakage of intracellular contents, and ultimately, fungal cell death.[1] However, the delivery mechanism of the active drug differs significantly between the two formulations, which primarily influences their toxicity profiles.[1][2] Liposomal encapsulation of Amphotericin B in L-AmB reduces its binding to mammalian cell membranes, thereby lowering the risk of nephrotoxicity commonly associated with D-AmB.[2] This guide focuses on the comparative in vitro data to assess if this difference in formulation impacts the direct antifungal efficacy.
Quantitative Comparison of Antifungal Activity
The in vitro efficacy of antifungal agents is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC). MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while MFC is the lowest concentration that results in a significant reduction (typically ≥99.9%) of the initial fungal inoculum.
Efficacy Against Candida Species
Extensive in vitro studies have been conducted to compare the efficacy of D-AmB and L-AmB against a wide range of clinically relevant Candida species. The data consistently demonstrates that both formulations exhibit comparable and potent activity.
| Fungal Species | Formulation | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC Range (µg/mL) | MFC₅₀ (µg/mL) | MFC₉₀ (µg/mL) |
| Candida albicans | D-AmB | 0.03 - 1.0 | 0.25 | 0.5 | 0.12 - 2.0 | 0.5 | 1.0 |
| L-AmB | 0.03 - 2.0 | 0.5 | 1.0 | 0.25 - 4.0 | 1.0 | 2.0 | |
| Candida glabrata | D-AmB | 0.12 - 2.0 | 0.5 | 1.0 | 0.5 - >16 | 2.0 | 16 |
| L-AmB | 0.12 - 2.0 | 0.5 | 1.0 | 0.5 - >16 | 4.0 | >16 | |
| Candida parapsilosis | D-AmB | 0.03 - 1.0 | 0.25 | 0.5 | 0.12 - >16 | 1.0 | 16 |
| L-AmB | 0.03 - 1.0 | 0.25 | 0.5 | 0.25 - >16 | 2.0 | >16 | |
| Candida tropicalis | D-AmB | 0.06 - 2.0 | 0.5 | 1.0 | 0.25 - >16 | 2.0 | 16 |
| L-AmB | 0.12 - 2.0 | 0.5 | 1.0 | 0.5 - >16 | 4.0 | >16 | |
| Candida krusei | D-AmB | 0.25 - 4.0 | 1.0 | 2.0 | 1.0 - >16 | 4.0 | >16 |
| L-AmB | 0.25 - 4.0 | 1.0 | 2.0 | 1.0 - >16 | 8.0 | >16 |
Note: Data compiled from multiple sources. MIC and MFC values can vary between studies and isolates.
Efficacy Against Aspergillus Species
Data on the comparative in vitro efficacy against Aspergillus species also indicates a broad equivalence between the two formulations, although some studies suggest minor variations depending on the species and the specific lipid composition of the liposomal product.
| Fungal Species | Formulation | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC Range (µg/mL) | MFC₅₀ (µg/mL) | MFC₉₀ (µg/mL) |
| Aspergillus fumigatus | D-AmB | 0.25 - 2.0 | 0.5 | 1.0 | 0.5 - 4.0 | 1.0 | 2.0 |
| L-AmB | 0.25 - 2.0 | 1.0 | 1.0 | 0.5 - 4.0 | 1.0 | 2.0 | |
| Aspergillus flavus | D-AmB | 0.25 - 2.0 | 1.0 | 2.0 | 0.5 - 8.0 | 2.0 | 4.0 |
| L-AmB | 0.5 - 4.0 | 1.0 | 2.0 | 1.0 - 8.0 | 2.0 | 4.0 | |
| Aspergillus niger | D-AmB | 0.5 - 4.0 | 1.0 | 2.0 | 1.0 - >8.0 | 2.0 | 8.0 |
| L-AmB | 0.5 - 4.0 | 1.0 | 2.0 | 1.0 - >8.0 | 4.0 | >8.0 | |
| Aspergillus terreus | D-AmB | 1.0 - 8.0 | 2.0 | 4.0 | >16 | >16 | >16 |
| L-AmB | 1.0 - 8.0 | 2.0 | 4.0 | >16 | >16 | >16 |
Note: Data compiled from multiple sources. *Aspergillus terreus is known to exhibit higher resistance to Amphotericin B.*
Experimental Protocols
The determination of MIC and MFC values for antifungal agents is standardized to ensure reproducibility and comparability of data across different laboratories. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using a broth microdilution method as outlined in the CLSI documents M27-A3 for yeasts and M38-A2 for filamentous fungi.
-
Preparation of Antifungal Solutions: Stock solutions of Amphotericin B deoxycholate and Liposomal Amphotericin B are prepared according to the manufacturer's instructions. Serial twofold dilutions of each formulation are then prepared in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. For yeasts, a suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. For filamentous fungi, a conidial suspension is prepared and the concentration is adjusted using a hemocytometer. The final inoculum concentration in the microtiter plate is approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
-
Incubation: The inoculated microtiter plates are incubated at 35°C. The incubation period is typically 24-48 hours for Candida species and 48-72 hours for Aspergillus species.
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is a complete inhibition of visible growth as observed visually or with the aid of a spectrophotometer.
Minimum Fungicidal Concentration (MFC) Determination
The MFC is determined as a secondary step after the MIC has been established.
-
Subculturing: Following the MIC reading, a small aliquot (typically 10-20 µL) is taken from each well showing no visible growth (i.e., at and above the MIC).
-
Plating: The aliquot is subcultured onto a sterile, drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubation: The agar plates are incubated at 35°C for a period sufficient to allow for the growth of any viable fungal cells (typically 24-72 hours).
-
Reading of Results: The MFC is defined as the lowest concentration of the antifungal agent that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum count.
Visualizing the Mechanism and Workflow
To better understand the interaction of these drugs and the experimental process, the following diagrams are provided.
Caption: Differential interaction of Amphotericin B formulations.
Caption: Workflow for in vitro efficacy comparison.
References
Amphotericin B Deoxycholate: A Gold Standard Retains Efficacy Against Fluconazole-Resistant Candida
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In an era of mounting concern over antifungal resistance, a comprehensive review of experimental data reaffirms the consistent activity of amphotericin B deoxycholate against Candida species that have developed resistance to fluconazole (B54011). This guide provides an objective comparison of the in vitro and in vivo performance of this compound, offering researchers, scientists, and drug development professionals critical data to inform their work in combating resistant fungal infections.
The emergence of fluconazole-resistant Candida, particularly species like Candida auris, presents a significant challenge in clinical settings.[1] While fluconazole has been a frontline therapy for candidiasis, its efficacy is compromised by several resistance mechanisms, including the overexpression of efflux pumps and alterations in the target enzyme, lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene.[1] This guide consolidates data from multiple studies, providing a clear picture of how this compound remains a potent therapeutic option in the face of this growing resistance.
Comparative In Vitro Activity
This compound consistently demonstrates low minimum inhibitory concentrations (MICs) against fluconazole-resistant Candida isolates. The fungicidal mechanism of amphotericin B, which involves binding to ergosterol (B1671047) in the fungal cell membrane and forming pores that lead to cell death, is distinct from the fungistatic mechanism of fluconazole. This fundamental difference in their modes of action contributes to the retained efficacy of amphotericin B against strains that have developed resistance to azoles.
The following table summarizes the comparative in vitro activity of this compound and fluconazole against various fluconazole-resistant Candida species. Data is compiled from studies employing standardized methodologies, such as the Clinical and Laboratory Standards Institute (CLSI) M27-A4 protocol.
| Candida Species (Fluconazole-Resistant) | This compound MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) | Reference |
| Candida albicans | 0.125 - 2.0 | ≥ 64 | [2] |
| Candida glabrata | 0.25 - 2.0 | ≥ 64 | [3] |
| Candida krusei | 0.5 - 4.0 | Intrinsically Resistant | [3] |
| Candida tropicalis | 0.25 - 2.0 | ≥ 64 | [4] |
| Candida parapsilosis | 0.125 - 1.0 | ≥ 64 | [3] |
| Candida auris | 0.5 - 4.0 | ≥ 64 |
In Vivo Efficacy in Murine Models
Studies in murine models of disseminated candidiasis caused by fluconazole-resistant strains further validate the in vitro findings. In these models, treatment with this compound leads to a significant reduction in fungal burden in target organs and improved survival rates compared to fluconazole-treated or untreated control groups.[5][6] For instance, in a study involving temporarily neutropenic mice infected with fluconazole-resistant Candida tropicalis, amphotericin B lipid complex (a formulation of amphotericin B) was superior to fluconazole in reducing mortality and fungal counts in the kidneys.[5][6] Another study demonstrated that a heated formulation of this compound improved the survival of mice with Candida albicans infection compared to the standard formulation, highlighting the potent in vivo activity of this antifungal agent.[7]
Experimental Protocols
Antifungal Susceptibility Testing (CLSI M27-A4 Broth Microdilution Method)
The in vitro susceptibility data presented in this guide are primarily based on the Clinical and Laboratory Standards Institute (CLSI) M27-A4 reference protocol for broth dilution antifungal susceptibility testing of yeasts.[8][9][10][11] This standardized method ensures the reproducibility and comparability of results across different laboratories.
Key Steps of the Protocol:
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a specific turbidity, which is then further diluted in RPMI 1640 medium to the final inoculum concentration.
-
Antifungal Agent Preparation: Stock solutions of this compound and fluconazole are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: The prepared yeast inoculum is added to each well of the microtiter plate containing the antifungal dilutions.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Reading: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well. For amphotericin B, this is typically the concentration with no visible growth, while for fluconazole, it is the concentration that shows approximately 50% growth inhibition.
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways in fluconazole resistance and the experimental workflow for antifungal susceptibility testing.
Caption: Key signaling pathways of fluconazole resistance in Candida.
Caption: Experimental workflow for in vitro antifungal susceptibility testing.
Conclusion
The available data strongly support the continued role of this compound as a critical antifungal agent, particularly in cases of fluconazole-resistant Candida infections. Its potent fungicidal activity and distinct mechanism of action make it a reliable therapeutic option when azole resistance is present. For researchers and drug development professionals, these findings underscore the importance of including this compound as a comparator in the evaluation of new antifungal candidates and highlight the ongoing need to develop novel antifungals with diverse mechanisms of action to combat the growing threat of resistance.
References
- 1. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphotericin B- and Fluconazole-Resistant Candida spp., Aspergillus fumigatus, and Other Newly Emerging Pathogenic Fungi Are Susceptible to Basic Antifungal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. In Vivo Activity of Amphotericin B Lipid Complex in Immunocompromised Mice against Fluconazole-Resistant or Fluconazole-Susceptible Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo activity of amphotericin B lipid complex in immunocompromised mice against fluconazole-resistant or fluconazole-susceptible Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vivo therapeutic efficacy in experimental murine mycoses of a new formulation of deoxycholate-amphotericin B obtained by mild heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. [PDF] Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Membrane Disruption by Different Amphotericin B Formulations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Amphotericin B Formulations' Performance, Supported by Experimental Data.
Amphotericin B (AmB) remains a cornerstone in the treatment of life-threatening systemic fungal infections. Its broad spectrum of activity is, however, notoriously offset by significant toxicity, primarily due to its interaction with mammalian cell membranes. The development of lipid-based formulations has been a pivotal strategy to mitigate this toxicity and improve the therapeutic index of AmB. This guide provides a comparative analysis of the membrane-disrupting properties of conventional Amphotericin B deoxycholate (C-AmB) and its primary lipid formulations: liposomal AmB (L-AmB, Ambisome®), AmB lipid complex (ABLC, Abelcet®), and AmB colloidal dispersion (ABCD, Amphotec®).
Mechanism of Action and Rationale for Lipid Formulations
Amphotericin B, a polyene macrolide, exerts its antifungal effect by preferentially binding to ergosterol, the primary sterol in fungal cell membranes. This binding leads to the formation of transmembrane channels or pores, resulting in increased membrane permeability, leakage of intracellular ions (notably potassium), and ultimately, fungal cell death.[1] Unfortunately, AmB can also bind to cholesterol in mammalian cell membranes, leading to similar disruptive effects and causing dose-limiting toxicities such as nephrotoxicity and infusion-related reactions.
Lipid formulations were engineered to reduce the drug's interaction with mammalian cell membranes. By associating AmB with lipids, these formulations alter the drug's pharmacokinetic profile, leading to reduced nephrotoxicity while maintaining antifungal efficacy.[2]
Comparative Analysis of In Vitro Toxicity
The toxicity of different AmB formulations can be quantitatively compared by assessing their ability to disrupt mammalian cell membranes, typically using red blood cells (erythrocytes) as a model. Key metrics include the concentration of the drug required to cause 50% hemolysis (HC50) and the concentration required for 50% potassium (K+) release (K50). A higher HC50 or K50 value indicates lower toxicity.
| Formulation | Drug Composition | Particle Size (nm) | K50 (µg/mL) from Rat RBCs (4h incubation) |
| C-AmB (Fungizone®) | AmB with deoxycholate | Micellar | ~0.4 |
| L-AmB (Ambisome®) | AmB intercalated into a unilamellar liposome | 60-80 | ~20.0 |
| ABLC (Abelcet®) | AmB complexed with two phospholipids | 1600-11000 | ~0.9 |
| ABCD (Amphotec®) | AmB complexed with cholesteryl sulfate | 120-140 | Not directly comparable in the same study |
Note: Data is compiled from multiple sources and experimental conditions may vary. K50 values are indicative of the relative toxicity.
The data clearly demonstrates that liposomal formulations, particularly Ambisome®, exhibit significantly lower membrane-disrupting activity against red blood cells compared to conventional AmB.
Comparative Analysis of Antifungal Efficacy
While reducing toxicity is crucial, it is equally important that the antifungal efficacy of the formulations is preserved. This is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
| Formulation | MIC90 (µg/mL) vs. Candida albicans | MIC Range (µg/mL) vs. Aspergillus fumigatus |
| C-AmB (Fungizone®) | 0.5 - 1.0 | 0.5 - 2.0 |
| L-AmB (Ambisome®) | 0.5 - 1.0 | 0.5 - 2.0 |
| ABLC (Abelcet®) | 0.5 - 1.0 | 0.5 - 2.0 |
| ABCD (Amphotec®) | 0.5 - 1.0 | 0.5 - 2.0 |
The in vitro antifungal activity of the lipid formulations of Amphotericin B is generally comparable to that of conventional AmB against common fungal pathogens like Candida albicans and Aspergillus fumigatus.[3][4] This suggests that the lipid vehicles effectively deliver the active drug to the fungal cells.
Visualizing the Mechanism and Experimental Workflow
To better understand the differential action of AmB formulations and the methods used to evaluate them, the following diagrams illustrate the proposed mechanism of membrane interaction and a typical experimental workflow for assessing hemolysis.
Caption: Differential interaction of AmB formulations with fungal and mammalian membranes.
Caption: A generalized workflow for determining the hemolytic activity of AmB formulations.
Experimental Protocols
In Vitro Hemolysis Assay
This assay quantifies the amount of hemoglobin released from erythrocytes upon exposure to different AmB formulations, providing a measure of membrane disruption.
Materials:
-
Freshly collected human or animal (e.g., murine) red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amphotericin B formulations (C-AmB, L-AmB, ABLC, etc.)
-
Positive control: 1% Triton X-100 solution (to induce 100% hemolysis)
-
Negative control: PBS
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
RBC Preparation: Centrifuge whole blood to pellet the RBCs. Wash the pellet several times with cold PBS until the supernatant is clear. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Drug Dilution: Prepare a series of dilutions of each AmB formulation in PBS.
-
Incubation: In a 96-well plate, mix the RBC suspension with an equal volume of the AmB dilutions, positive control, or negative control. Incubate the plate at 37°C for a specified period (e.g., 1 to 4 hours).
-
Centrifugation: After incubation, centrifuge the plate to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
HC50 Determination: Plot the percentage of hemolysis against the drug concentration and determine the HC50 value, the concentration that causes 50% hemolysis.
Potassium Release Assay
This assay measures the leakage of intracellular potassium from erythrocytes, which is a direct consequence of AmB-induced pore formation.
Materials:
-
Washed red blood cells (as prepared for the hemolysis assay)
-
Incubation buffer (e.g., Tris-buffered saline)
-
Amphotericin B formulations
-
Potassium-selective electrode or an atomic absorption spectrophotometer
Procedure:
-
RBC Preparation: Prepare a suspension of washed RBCs in the incubation buffer.
-
Drug Addition: Add the different AmB formulations at various concentrations to the RBC suspension.
-
Incubation: Incubate the mixture at 37°C.
-
Sampling: At various time points, take aliquots of the suspension and centrifuge to pellet the RBCs.
-
Potassium Measurement: Measure the concentration of potassium in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometry.
-
Total Potassium Determination: To determine the total intracellular potassium, lyse an aliquot of the RBC suspension with a detergent (e.g., Triton X-100) and measure the potassium concentration.
-
Calculation: Express the potassium release as a percentage of the total intracellular potassium.
-
K50 Determination: Determine the K50 value, the concentration of AmB that causes 50% potassium release after a specific incubation time.[1]
Conclusion
The development of lipid-based formulations of Amphotericin B represents a significant advancement in antifungal therapy. By reducing the interaction of the drug with mammalian cell membranes, these formulations, particularly liposomal AmB (Ambisome®), demonstrate a markedly improved safety profile as evidenced by their lower hemolytic and potassium-releasing activity in vitro. Importantly, this reduction in toxicity is achieved without compromising the intrinsic antifungal efficacy of the drug. The choice of a specific AmB formulation for clinical use will depend on a variety of factors including the causative fungal pathogen, the site of infection, and the patient's underlying health status. The experimental data and methodologies presented in this guide provide a framework for the continued evaluation and development of safer and more effective antifungal agents.
References
Navigating the Aftermath: An In Vitro Comparison of the Post-Antifungal Effect of Amphotericin B Deoxycholate
For researchers, scientists, and drug development professionals, understanding the full spectrum of an antifungal agent's activity is paramount. Beyond immediate fungicidal or fungistatic action, the post-antifungal effect (PAFE)—the persistent suppression of fungal growth after limited exposure to a drug—offers crucial insights into dosing strategies and therapeutic efficacy. This guide provides an objective comparison of the in vitro PAFE of the conventional formulation of amphotericin B, amphotericin B deoxycholate, with other antifungal agents, supported by experimental data and detailed protocols.
Executive Summary
This compound, a polyene antifungal, has long been a cornerstone in the treatment of invasive fungal infections. Its primary mechanism of action involves binding to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores, ion leakage, and ultimately, fungal cell death.[1][2] This profound membrane disruption is thought to be a key contributor to its significant post-antifungal effect. In vitro studies consistently demonstrate that this compound exerts a prolonged PAFE against a range of clinically important yeasts and molds. This effect is notably more pronounced than that observed with azole antifungals but can be comparable to that of echinocandins against certain species. This guide will delve into the quantitative data supporting these observations, detail the methodologies used to assess PAFE, and provide a comparative overview with alternative antifungal classes.
Comparative Analysis of Post-Antifungal Effect
The duration of the PAFE is dependent on the fungal species, the concentration of the antifungal agent, and the length of exposure. The following tables summarize in vitro PAFE data for this compound and its comparators against key fungal pathogens.
Table 1: Post-Antifungal Effect (PAFE) of this compound and Comparators against Candida Species
| Fungal Species | Antifungal Agent | Concentration (x MIC) | Exposure Time (h) | PAFE Duration (h) |
| Candida albicans | Amphotericin B | 0.125 - 1 mg/L | 1 | 5.3 +/- 1.15[3] |
| Caspofungin | 0.125 - 1 mg/L | 1 | 5.6 +/- 0.57[3] | |
| Micafungin | 0.125 - 1 mg/L | 1 | 5.0 +/- 1.0[3] | |
| Triazoles | - | 1 | ≤ 0.5[3] | |
| Candida tropicalis | Amphotericin B | 2 | 1 | 12.42[4] |
| Candida glabrata | Amphotericin B | Increasing Concentrations | Increasing | Longer PAFEs Observed[4] |
| Candida krusei | Amphotericin B | Increasing Concentrations | Increasing | Longer PAFEs Observed[4] |
Table 2: Post-Antifungal Effect (PAFE) of this compound and Comparators against Aspergillus Species
| Fungal Species | Antifungal Agent | Concentration (x MIC) | Exposure Time (h) | PAFE Duration (h) |
| Aspergillus fumigatus | Amphotericin B | - | 2 | 7.5 +/- 0.70[3] |
| Itraconazole | - | 2 | 0.5 +/- 0.0[3] | |
| Voriconazole | - | 2 | 0.5 +/- 0.0[3] | |
| Posaconazole | - | 2 | 0.75 +/- 0.35[3] | |
| Ravuconazole | - | 2 | 0.38 +/- 0.17[3] | |
| Caspofungin | - | 2 | ≤ 0.5[3] | |
| Micafungin | - | 2 | ≤ 0.5[3] |
Experimental Protocols for PAFE Determination
The assessment of the in vitro post-antifungal effect typically involves the following key steps, with variations depending on the fungal species and the specific laboratory.
Preparation of Fungal Inoculum
Fungal isolates are subcultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to ensure viability and purity. A standardized inoculum is then prepared in a liquid medium, such as RPMI 1640 buffered with MOPS to a pH of 7.0. The final concentration of the fungal suspension is adjusted spectrophotometrically to a defined density (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL).
Antifungal Exposure
The standardized fungal suspension is exposed to the antifungal agent at various concentrations, often multiples of the Minimum Inhibitory Concentration (MIC), for a defined period (e.g., 1 to 4 hours) at 37°C. A drug-free control is always run in parallel.
Drug Removal
Following the exposure period, the antifungal agent is removed from the fungal suspension. This is a critical step and is typically achieved by repeated centrifugation and washing of the fungal cells with a sterile solution like phosphate-buffered saline (PBS) or saline. This ensures that any subsequent growth is a true measure of the post-antifungal effect and not due to residual drug.
Monitoring of Fungal Regrowth
The washed fungal cells are then re-suspended in a drug-free medium and incubated. Fungal regrowth is monitored over time using one of the following methods:
-
Viable Counts: Aliquots of the fungal suspension are removed at regular intervals, serially diluted, and plated on agar to determine the number of colony-forming units (CFU/mL). The PAFE is calculated as the difference in time it takes for the drug-exposed and control cultures to increase by a specified amount (e.g., 1 log10 CFU/mL).
-
Turbidimetric Measurement: The fungal suspensions are placed in a microplate reader, and the optical density (OD) is measured at regular intervals. The PAFE is determined by comparing the growth curves of the drug-exposed and control cultures. The time difference to reach a certain OD value or a percentage of maximal growth is calculated.[4]
-
Radiometric Assay: For filamentous fungi like Aspergillus, regrowth can be assessed by measuring the incorporation of radiolabeled nutrients, such as 14C-labeled amino acids.[3]
-
Automated Systems: Systems that detect CO2 production can also be used to monitor fungal growth and determine the PAFE.[4]
The PAFE is calculated using the formula: PAFE = T - C , where 'T' is the time it takes for the drug-exposed culture to show a predefined level of growth, and 'C' is the time for the untreated control to reach the same growth level.
Visualizing the Process and Mechanism
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for PAFE assessment and the established mechanism of action of amphotericin B.
Caption: Experimental workflow for determining the in vitro post-antifungal effect (PAFE).
Caption: Mechanism of action of Amphotericin B leading to fungal cell death.
Concluding Remarks
The in vitro post-antifungal effect is a critical pharmacodynamic parameter that provides valuable information beyond simple MIC values. This compound consistently demonstrates a prolonged PAFE against a broad range of fungal pathogens, a likely consequence of the extensive and often irreversible damage it inflicts on the fungal cell membrane. This characteristic distinguishes it from fungistatic agents like the azoles, which typically exhibit a minimal to non-existent PAFE. While echinocandins can also produce a significant PAFE, particularly against Candida species, this compound remains a potent agent in this regard.
For researchers and drug development professionals, a thorough understanding and assessment of the PAFE are essential for optimizing dosing regimens, predicting in vivo efficacy, and developing novel antifungal strategies. The methodologies and comparative data presented in this guide serve as a foundational resource for these endeavors.
References
- 1. It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study of the post-antifungal effect (PAFE) of amphotericin B, triazoles and echinocandins on Aspergillus fumigatus and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Resistance Between Amphotericin B Deoxycholate and Azole Antifungals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance poses a significant threat to global health. Understanding the complex interplay between different antifungal classes is paramount for effective treatment strategies and the development of novel therapeutic agents. This guide provides a comprehensive comparison of cross-resistance patterns observed between the polyene antifungal, amphotericin B deoxycholate, and the azole class of antifungals. We delve into the underlying molecular mechanisms, present quantitative susceptibility data, and detail the experimental protocols used to generate this critical information.
Mechanisms of Cross-Resistance: A Tale of Two Targets
The primary mechanism of action for amphotericin B involves binding to ergosterol (B1671047), a vital component of the fungal cell membrane, leading to pore formation and cell death. Azoles, on the other hand, inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, encoded by the ERG11 (in yeasts) or cyp51A (in molds) gene, which is a key step in the ergosterol biosynthesis pathway.[1][2]
Cross-resistance between these two classes is often linked to alterations in the ergosterol biosynthesis pathway.[3][4] Mutations in genes upstream of the azole target, such as ERG3, which encodes a sterol Δ5,6-desaturase, can lead to the accumulation of alternative sterols in the cell membrane.[4][5] These altered membranes may have a reduced affinity for amphotericin B, thereby conferring resistance to the polyene. Concurrently, the alteration in the sterol composition can sometimes bypass the lethal effects of azole-induced ergosterol depletion, leading to azole resistance.[4]
In some fungal species, such as Cryptococcus neoformans, cross-resistance has been observed that is unrelated to changes in sterol biosynthesis, suggesting the involvement of other mechanisms like multidrug efflux pumps.[6]
Quantitative Susceptibility Data
The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the impact of specific genetic mutations on the susceptibility of different fungal species to this compound and various azole antifungals.
Table 1: Antifungal Susceptibility of Candida albicans Strains with ERG Gene Mutations
| Strain | Genotype | Amphotericin B MIC (µg/mL) | Fluconazole (B54011) MIC (µg/mL) | Reference |
| Wild Type | ERG3/ERG3, ERG11/ERG11 | 0.25 | 0.25 | [4] |
| DSY1751 | erg3/erg3 | 0.25 | >128 | [4] |
| DSY1769 | erg11/erg11 | >16 | >128 | [4] |
Table 2: Antifungal Susceptibility of Aspergillus fumigatus Isolates with cyp51A Mutations
| Isolate | cyp51A Mutation | Amphotericin B MIC (µg/mL) | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Reference |
| AF1 | Wild Type | 0.90 | 0.25 | 0.25 | [3][7] |
| AF2 | M220I | Not Reported | >16 | 1 | [3] |
| Isolate C | Intermediate Resistance | 4 | Not Reported | 1 | |
| Isolate D | Resistant | 16 | 2 | Not Reported |
Table 3: Antifungal Susceptibility of Cryptococcus neoformans Isolates
| Isolate Group | Number of Isolates | Amphotericin B MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) | Itraconazole MIC Range (µg/mL) | Reference |
| U.S. (1996-1998) | 364 | ≤0.03 - 2 | 0.12 - ≥64 | 0.03 - ≥1.0 | [8][9] |
| Thailand | Not specified | Not specified | Not specified | Not specified | [10] |
| Malawi | Not specified | Not specified | Not specified | Not specified | [10] |
Experimental Protocols
The data presented in this guide are primarily generated using standardized antifungal susceptibility testing methods, namely those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A4 / EUCAST E.Def 9.3.2)
This is the reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi.[1][11][12]
1. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
A suspension of the fungal cells is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.[13]
-
This suspension is further diluted in the test medium to achieve the final desired inoculum concentration.
2. Antifungal Agent Preparation:
-
Stock solutions of this compound and azole antifungals are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using RPMI 1640 medium buffered with MOPS.[1][13]
3. Inoculation and Incubation:
-
The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agents.
-
The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[11][13]
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.[1]
-
For amphotericin B, the endpoint is typically complete inhibition of growth. For azoles, the endpoint is often a ≥50% reduction in growth.[1]
-
Reading can be performed visually or using a spectrophotometer.[11]
Gene Sequencing for Resistance Mutation Analysis
To identify mutations in genes associated with antifungal resistance (e.g., ERG11, cyp51A, ERG3), the following general protocol is employed:
1. DNA Extraction:
-
Fungal genomic DNA is extracted from cultured isolates using commercially available kits or standard protocols.[14]
2. PCR Amplification:
-
The target gene (e.g., ERG11) is amplified from the genomic DNA using gene-specific primers and Polymerase Chain Reaction (PCR).[15]
3. DNA Sequencing:
-
The amplified PCR product is purified and sequenced using Sanger sequencing or next-generation sequencing technologies.[15][16]
4. Sequence Analysis:
-
The obtained DNA sequence is compared to a reference (wild-type) sequence to identify any nucleotide changes that result in amino acid substitutions.[15]
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to analyze the sterol composition of fungal membranes to investigate alterations in the ergosterol biosynthesis pathway.[17][18][19]
1. Sterol Extraction:
-
Fungal cells are harvested and subjected to saponification to release the sterols.
-
The non-saponifiable lipids, including sterols, are then extracted using an organic solvent (e.g., n-hexane).[17]
2. Derivatization:
-
The extracted sterols are derivatized (e.g., silylated) to increase their volatility for GC analysis.[17]
3. GC-MS Analysis:
-
The derivatized sterol sample is injected into a gas chromatograph, which separates the different sterol components based on their boiling points and interactions with the column.
-
The separated components then enter a mass spectrometer, which fragments the molecules and detects the resulting ions, allowing for their identification and quantification based on their mass-to-charge ratio and fragmentation patterns.[17][20]
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the ergosterol biosynthesis pathway, the experimental workflow for antifungal susceptibility testing, and the logical relationship of cross-resistance mechanisms.
Caption: Ergosterol biosynthesis pathway and the targets of azoles and amphotericin B.
Caption: Experimental workflow for broth microdilution antifungal susceptibility testing.
References
- 1. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspergillus fumigatus Strains with Mutations in the cyp51A Gene Do Not Always Show Phenotypic Resistance to Itraconazole, Voriconazole, or Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Fluconazole Treatment Is Effective against a Candida albicans erg3/erg3 Mutant In Vivo Despite In Vitro Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combating increased antifungal drug resistance in Cryptococcus, what should we do in the future? : Antifungal drug resistance in Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trends in Antifungal Drug Susceptibility of Cryptococcus neoformans Isolates in the United States: 1992 to 1994 and 1996 to 1998 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Complete genome sequences of agricultural azole-resistant Penicillium rubens encoding CYP51A and ERG11 paralogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Rapid detection of ERG11 gene mutations in clinical Candida albicans isolates with reduced susceptibility to fluconazole by rolling circle amplification and DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Validating the Fungicidal Activity of Amphotericin B Deoxycholate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Amphotericin B deoxycholate, a cornerstone of antifungal therapy for decades, is widely recognized for its potent, broad-spectrum activity.[1][2] This guide provides a comprehensive comparison to validate its fungicidal versus fungistatic properties, supported by experimental data and detailed methodologies. Understanding this distinction is critical for predicting clinical outcomes and developing new antifungal strategies.
Differentiating Fungicidal from Fungistatic Activity
The classification of an antifungal agent as either fungicidal (capable of killing fungal cells) or fungistatic (inhibiting fungal growth) is crucial in clinical settings, particularly for treating infections in immunocompromised patients.[3] For many fungal pathogens, this compound exhibits concentration-dependent fungicidal activity.[4] This is in contrast to agents like triazoles, which are generally considered fungistatic against Candida species.[3]
The determination of fungicidal activity is primarily based on the relationship between the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).
-
MIC: The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
-
MFC: The lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[5]
An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.
Mechanism of Action: A Fungicidal Pathway
This compound's fungicidal action stems from its high affinity for ergosterol, a primary sterol component of the fungal cell membrane.[6][7] This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity. The resulting leakage of essential intracellular components, such as potassium and magnesium ions, ultimately leads to fungal cell death.[1][6]
Experimental Data: MIC and MFC Values
The following tables summarize the in vitro activity of this compound against various fungal pathogens, highlighting its fungicidal potential.
Table 1: In Vitro Activity of Amphotericin B Against Candida Species
| Candida Species | MIC90 (μg/mL) | MFC90 (μg/mL) | Fungicidal Activity (MFC90/MIC90 ≤ 4) | Reference |
| C. albicans | 1 | 1 | Yes | [5] |
| C. glabrata | - | 16 | - | [5] |
| C. parapsilosis | - | 16 | - | [5] |
| C. tropicalis | - | 16 | - | [5] |
| C. krusei | 1.27 | - | - | [8] |
Note: A direct MFC/MIC ratio could not be calculated for all species due to data availability in the cited sources.
Table 2: In Vitro Activity of Amphotericin B Against Filamentous Fungi (Aspergillus Species)
| Aspergillus Species | Median MIC (mg/L) | Median MFC (mg/L) | Fungicidal Activity (Median MFC/MIC ≤ 4) | Reference |
| A. fumigatus | 1 | 1 | Yes | [9] |
| A. flavus | 1 | 2 | Yes | [9] |
| A. terreus | 2 | >16 | No | [9] |
These data demonstrate that while this compound is broadly fungicidal, its activity can vary depending on the fungal species. For instance, it consistently shows fungicidal activity against Aspergillus fumigatus and Aspergillus flavus, but not against Aspergillus terreus.[9]
Experimental Protocols
Accurate determination of fungicidal activity relies on standardized and reproducible experimental protocols.
Minimum Inhibitory and Fungicidal Concentration (MIC/MFC) Determination
The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a widely accepted standard for determining MICs.[10] The MFC is determined as a subsequent step.
References
- 1. m.youtube.com [m.youtube.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Fungicidal versus fungistatic therapy of invasive Candida infection in non-neutropenic adults: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Minimum fungicidal concentrations of amphotericin B for bloodstream Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Doctor Fungus [drfungus.org]
- 7. Facebook [cancer.gov]
- 8. In vitro activities of this compound and liposomal amphotericin B against 604 clinical yeast isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Fungicidal Activities of Amphotericin B and Voriconazole against Aspergillus Species Determined by Microbroth Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
A Comparative Analysis of Amphotericin B Deoxycholate and Echinocandins Against Aspergillus
For Researchers, Scientists, and Drug Development Professionals
In the management of invasive aspergillosis, a severe and often life-threatening fungal infection, the choice of antifungal agent is critical. This guide provides an objective comparison of two major classes of antifungal drugs: the polyene amphotericin B deoxycholate and the echinocandins. This analysis is supported by experimental data from in vitro and in vivo studies to assist researchers, scientists, and drug development professionals in their understanding and decision-making processes.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and echinocandins lies in their distinct mechanisms of action against Aspergillus species.
This compound, a polyene antifungal, directly targets the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores or ion channels.[1][2][3] This disruption of membrane integrity results in the leakage of essential intracellular contents, ultimately leading to fungal cell death.[1][3] This action is generally considered fungicidal, meaning it actively kills the fungus.[1][4]
Echinocandins, on the other hand, target the fungal cell wall. They non-competitively inhibit the β-1,3-D-glucan synthase enzyme complex, which is responsible for the synthesis of β-1,3-D-glucan, a crucial polysaccharide for maintaining the structural integrity of the Aspergillus cell wall.[5][6][7][8] By inhibiting this enzyme, echinocandins disrupt cell wall synthesis, leading to osmotic instability and loss of cell viability.[5][7] Against Aspergillus species, echinocandins are generally considered to have a fungistatic effect, meaning they inhibit fungal growth rather than directly killing the hyphae.[4][5][7][8][9]
Caption: Mechanisms of action for this compound and Echinocandins.
In Vitro Susceptibility
In vitro susceptibility testing is a cornerstone for evaluating the activity of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methodologies for testing filamentous fungi like Aspergillus.[10][11][12] For amphotericin B, the endpoint is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth. For echinocandins, the endpoint is the Minimum Effective Concentration (MEC), defined as the lowest drug concentration at which short, stubby, and highly branched hyphae are observed.[9][13]
Comparative In Vitro Activity Data
| Antifungal Agent | Aspergillus Species | Geometric Mean MIC/MEC (mg/L) | MIC/MEC Range (mg/L) | Reference |
| Amphotericin B | A. fumigatus, A. terreus, A. flavus, A. niger | 1.78 | 0.25 - 16 | [14] |
| Anidulafungin | Aspergillus spp. | 0.007 (MEC50) | Not Specified | [13] |
| Caspofungin | Aspergillus spp. | 0.015 (MEC50) | Not Specified | [13] |
| Micafungin | Aspergillus spp. | 0.007 (MEC50) | Not Specified | [13] |
| LY303,366 (Echinocandin) | Aspergillus spp. | 0.0039 | 0.0018 - >0.5 | [14] |
Note: Direct comparison of MIC and MEC values should be done with caution due to the different biological effects they represent (inhibition of growth vs. morphological changes).
Echinocandins generally exhibit very low MEC values against a wide range of Aspergillus species, indicating potent activity at the level of hyphal growth disruption.[9][13] While amphotericin B has higher MIC values, its fungicidal action is a critical differentiating factor.[4][15]
In Vivo and Clinical Efficacy
Translating in vitro data to clinical effectiveness is complex and influenced by host factors, drug pharmacokinetics, and the site of infection.
Animal Models
In murine models of invasive aspergillosis, both amphotericin B and echinocandins have demonstrated efficacy in reducing fungal burden and improving survival.[16][17][18] Some studies in animal models have explored combination therapy. For instance, the combination of an echinocandin with amphotericin B has shown synergistic or additive effects in some models, though results can be strain- and drug-dependent.[9]
Clinical Trials
Direct, large-scale, randomized clinical trials comparing this compound with echinocandins as primary therapy for invasive aspergillosis are limited. Historically, this compound was a standard of care, but its use is often limited by significant toxicity, particularly nephrotoxicity.[1][2][19][20] Lipid formulations of amphotericin B were developed to mitigate these toxicities.[2][20]
Echinocandins are generally well-tolerated and have a favorable safety profile.[6] They are often used as salvage therapy for patients who are intolerant to or have failed other antifungal treatments.[21] Some clinical guidelines recommend voriconazole, a triazole, as the primary treatment for invasive aspergillosis, with lipid formulations of amphotericin B and echinocandins as alternative or salvage options.[9][19] A meta-analysis suggested that new triazoles had higher favorable response rates in salvage treatment and better survival rates compared to other antifungals, while echinocandins did not show a significant advantage in the analyzed studies.[22]
Experimental Protocols
In Vitro Susceptibility Testing (CLSI M38-A2 Broth Microdilution Method)
This standardized method is crucial for determining the MIC and MEC of antifungal agents against filamentous fungi.[23][13][24]
Caption: A generalized workflow for the CLSI M38-A2 broth microdilution method.
Detailed Steps:
-
Inoculum Preparation: Aspergillus isolates are grown on potato dextrose agar (B569324) to induce sporulation. Conidia are harvested and suspended in a sterile saline solution containing a wetting agent. The conidial suspension is adjusted to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL.[24]
-
Antifungal Preparation: Stock solutions of the antifungal agents are prepared and serially diluted in RPMI 1640 medium.
-
Microdilution Plate Setup: The diluted antifungal agents are dispensed into 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no fungus) are included.
-
Incubation: The plates are incubated at 35°C for 48 hours.[13]
-
Endpoint Determination:
Note: The EUCAST methodology presents some modifications to the CLSI standard, such as the use of RPMI 1640 supplemented with 2% glucose and a different inoculum size.[25][10][11][26]
Summary and Conclusion
The comparison between this compound and echinocandins for the treatment of Aspergillus infections reveals a trade-off between fungicidal activity and tolerability, as well as differences in their in vitro characteristics.
This compound:
-
Cons: Significant potential for toxicity, particularly nephrotoxicity, which can limit its use.[2][19]
Echinocandins:
-
Pros: Excellent in vitro potency (low MECs), favorable safety and tolerability profile.[6][9]
-
Cons: Generally fungistatic against Aspergillus, which may be a limitation in severely immunocompromised patients.[5][9]
The choice of antifungal therapy for invasive aspergillosis is complex and must be individualized based on patient factors, local epidemiology of antifungal resistance, and the specific clinical scenario. While newer agents have largely replaced this compound as first-line therapy in many settings, it remains an important part of the antifungal armamentarium. Echinocandins offer a valuable, well-tolerated option, particularly in the context of salvage therapy or when other agents are contraindicated. Further research, including head-to-head clinical trials, is needed to better define the optimal roles of these antifungal classes in the management of invasive aspergillosis.
References
- 1. This compound: Fungal Infection Uses, Side Effects [medicinenet.com]
- 2. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Comparison of echinocandin antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Echinocandin - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Echinocandins for the Treatment of Invasive Aspergillosis: from Laboratory to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 12. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. In vitro activity of the echinocandin antifungal agent LY303,366 in comparison with itraconazole and amphotericin B against Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reviberoammicol.com [reviberoammicol.com]
- 16. Differences in Efficacy and Cytokine Profiles following Echinocandin or Liposomal Amphotericin B Monotherapy or Combination Therapy for Murine Pulmonary or Systemic Aspergillus flavus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacodynamics of this compound, Amphotericin B Lipid Complex, and Liposomal Amphotericin B against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacodynamics of this compound, amphotericin B lipid complex, and liposomal amphotericin B against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. japsonline.com [japsonline.com]
- 23. webstore.ansi.org [webstore.ansi.org]
- 24. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
A Comparative Guide to In Vitro Models for Assessing Amphotericin B Nephrotoxicity
For Researchers, Scientists, and Drug Development Professionals
Amphotericin B (AmB), a potent antifungal agent, remains a cornerstone in the treatment of life-threatening systemic fungal infections. However, its clinical utility is frequently hampered by significant nephrotoxicity. The development of lipid-based formulations has been a key strategy to mitigate this adverse effect. Evaluating the nephrotoxic potential of new and existing AmB formulations is therefore a critical aspect of drug development and preclinical safety assessment. This guide provides a comparative overview of in vitro models used to assess AmB-induced nephrotoxicity, complete with experimental data and detailed protocols.
Introduction to In Vitro Models for Nephrotoxicity Testing
In vitro models offer a valuable platform for the initial screening and mechanistic investigation of drug-induced nephrotoxicity, providing a more controlled and high-throughput alternative to in vivo studies. These models typically involve the use of cultured renal cells that retain key characteristics of their in vivo counterparts.
Commonly Used Renal Cell Lines:
-
Human Kidney 2 (HK-2): An immortalized human proximal tubule epithelial cell line, widely used for nephrotoxicity studies due to its human origin and retention of some proximal tubule characteristics.
-
Lilly Laboratories Cell-Porcine Kidney 1 (LLC-PK1): A porcine proximal tubule epithelial cell line that exhibits many transport and metabolic functions of proximal tubules.
-
Madin-Darby Canine Kidney (MDCK): A distal tubule/collecting duct cell line from a canine kidney, useful for studying toxicity in different nephron segments.
-
Vero: A kidney epithelial cell line from an African green monkey, also employed in toxicity screening.
Comparative Nephrotoxicity of Amphotericin B Formulations
Decades of research have established a clear hierarchy of nephrotoxicity among AmB formulations. Lipid-based formulations are designed to reduce the exposure of renal cells to free AmB, thereby decreasing toxicity.
Ranking of Amphotericin B Formulations by Nephrotoxicity (from most to least toxic):
-
Amphotericin B deoxycholate (Conventional AmB; e.g., Fungizone™): The original formulation, known for its high incidence of nephrotoxicity.[1]
-
Amphotericin B Colloidal Dispersion (ABCD; e.g., Amphotec®): A lipid formulation with intermediate toxicity.[1]
-
Amphotericin B Lipid Complex (ABLC; e.g., Abelcet®): Generally less nephrotoxic than conventional AmB.[2][3]
-
Liposomal Amphotericin B (L-AmB; e.g., AmBisome®): Considered the least nephrotoxic formulation.[1][2][3]
Data Presentation: In Vitro Cytotoxicity of Amphotericin B Formulations
The following tables summarize quantitative data from in vitro studies, comparing the cytotoxic effects of different AmB formulations on various renal cell lines.
Table 1: Comparative Cytotoxicity (CC50/IC50) of Amphotericin B Formulations in Renal Cells
| Formulation | Cell Line | Assay | CC50 / IC50 (µM) | Reference |
| Amphotericin B | HK-2 | CellTiter-Glo® | 1.5 | [4] |
| Novel Antifungal SM21 | HK-2 | CellTiter-Glo® | 4.82 | [4] |
| Novel Antifungal SM21 analogue | HK-2 | CellTiter-Glo® | 5.36 | [4] |
Table 2: Effect of Amphotericin B on Cell Viability in Different Renal Cell Lines
| Cell Line | Amphotericin B Concentration (µg/mL) | Exposure Time | Viability Assay | Observed Effect | Reference |
| VERO | 15, 20, 30 | 1, 18, 24 h | Neutral Red | Decreased viability | [5] |
| MDCK | 15, 20, 30 | 1, 18, 24 h | Neutral Red | Decreased viability | [5] |
| LLC-PK1 | Therapeutic doses | Not specified | Apoptosis Assay | Dose-dependent apoptosis | [6][7] |
| RMIC | Therapeutic doses | Not specified | Apoptosis Assay | Dose-dependent apoptosis | [6][7] |
| 293T (Human Kidney) | Up to 500 µg/L | 48 h | MTS & LDH | No significant cytotoxicity | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol for HK-2 Cells:
-
Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the Amphotericin B formulations for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Cell Lysis Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
Protocol:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with Amphotericin B formulations as described for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution.
-
Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol for Cultured Renal Cells:
-
Cell Preparation: Grow cells on glass coverslips or in chamber slides. After treatment with Amphotericin B formulations, wash the cells with Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.[10]
-
Detection: If using a fluorescently labeled dUTP, the signal can be directly visualized. For indirect methods, incubate with a fluorescently labeled antibody (e.g., anti-BrdU-Alexa Fluor) or use a "click chemistry" reaction.
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA dye such as DAPI. Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Nephrotoxicity Biomarker Analysis: KIM-1 ELISA
Kidney Injury Molecule-1 (KIM-1) is a sensitive and specific biomarker for proximal tubule injury.
Protocol for Cell Culture Supernatant:
-
Sample Collection: Collect the cell culture supernatant after treatment with Amphotericin B formulations.
-
Centrifugation: Centrifuge the samples at 1000 x g for 20 minutes at 2-8°C to remove any cellular debris.[11]
-
ELISA Procedure:
-
Add 100 µL of standards and samples to the appropriate wells of a KIM-1 coated microplate.
-
Incubate for 90 minutes at 37°C.
-
Wash the wells and add 100 µL of a biotin-conjugated anti-KIM-1 antibody.
-
Incubate for 60 minutes at 37°C.
-
Wash the wells and add 100 µL of Streptavidin-HRP.
-
Incubate for 30 minutes at 37°C.
-
Wash the wells and add 90 µL of TMB substrate.
-
Incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution.
-
-
Absorbance Measurement: Read the absorbance at 450 nm. The concentration of KIM-1 in the samples is determined by comparing the OD of the samples to the standard curve.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms of Amphotericin B-induced nephrotoxicity is crucial for developing safer formulations. The following diagrams illustrate a proposed signaling pathway and a general experimental workflow.
References
- 1. droracle.ai [droracle.ai]
- 2. Comparative Efficacy of Amphotericin B Lipid Complex and Liposomal Amphotericin B for the Treatment of Invasive Fungal Infections in HSCT Recipients and other Immunocompromised Patient Populations with Hematologic Malignancies: A Critical Review [benthamopenarchives.com]
- 3. benthamopen.com [benthamopen.com]
- 4. Predictive Nephrotoxicity Profiling of a Novel Antifungal Small Molecule in Comparison to Amphotericin B and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis Contributes to Amphotericin B- Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis contributes to amphotericin B-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. file.elabscience.com [file.elabscience.com]
Comparative Efficacy of Amphotericin B Deoxycholate Against Biofilm-Forming Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
Fungal biofilms present a significant clinical challenge due to their inherent resistance to conventional antifungal therapies. This guide provides an objective comparison of Amphotericin B Deoxycholate (AmB-D), a long-standing polyene antifungal, against other therapeutic alternatives in the context of biofilm-forming fungal strains. The data and experimental protocols summarized herein are derived from peer-reviewed studies to support research and development in antifungal drug discovery.
Introduction to Fungal Biofilms and Amphotericin B
Fungal infections, particularly those caused by Candida species, are a leading cause of nosocomial bloodstream infections.[1][2] A critical virulence factor for many fungal pathogens is their ability to form biofilms—structured communities of cells embedded in a self-produced extracellular matrix.[3] These biofilms can adhere to biological surfaces and medical devices, such as catheters, leading to persistent and difficult-to-treat infections.[1][3] A hallmark of biofilm-based infections is their dramatically reduced susceptibility to antimicrobial agents, with resistance levels reported to be up to 1000 times greater than their planktonic (free-floating) counterparts.[4][5]
This compound (AmB-D) has been a cornerstone of antifungal therapy for decades.[6] However, its efficacy against the complex and protected biofilm structures is a subject of ongoing investigation, especially in light of newer antifungal agents and formulations. This guide examines the performance of AmB-D against these resilient fungal forms.
Mechanism of Action: Amphotericin B
Amphotericin B's primary mechanism of action involves binding to ergosterol, the main sterol component of the fungal cell membrane.[1][3][6][7] This interaction leads to the formation of transmembrane pores, which disrupts membrane integrity, causing leakage of essential intracellular contents and ultimately leading to fungal cell death.[1][3][6][7] While effective, the conventional deoxycholate formulation is associated with significant dose-limiting toxicities, most notably nephrotoxicity (kidney damage).[8][9][10]
Caption: Mechanism of action of Amphotericin B.
Comparative Performance Data
The effectiveness of an antifungal agent against biofilms is typically measured by its Minimum Biofilm Eradication Concentration (MBEC) or Sessile Minimum Inhibitory Concentration (SMIC), which is the concentration required to kill or inhibit the metabolic activity of the established biofilm. This is often significantly higher than the Minimum Inhibitory Concentration (MIC) required for planktonic cells.
Table 1: this compound (AmB-D) vs. Lipid Formulations (AmB-L, ABLC) against Candida spp. Biofilms
| Fungal Species | Formulation | Planktonic MIC (mg/L) | Biofilm MBEC (mg/L) | Biofilm Biomass Reduction (%) | Reference |
| C. albicans SC5314 | AmB-D | 0.25 | 2 | ~70% at 0.25 mg/L | [1] |
| AmB-L | 0.5 | 4 | ~50% at 0.5 mg/L | [1] | |
| C. glabrata ATCC2001 | AmB-D | 0.25 | 2 | ~40% at 0.5 mg/L | [1] |
| AmB-L | 1 | 8 | ~50% at 2 mg/L | [1] | |
| C. parapsilosis ATCC22019 | AmB-D | 0.25 | 1 | ~40% at 0.5 mg/L | [1] |
| AmB-L | 1 | 4 | ~70% at 1 mg/L | [1] | |
| C. tropicalis ATCC750 | AmB-D | 0.5 | 2 | ~90% at 0.25 mg/L | [1] |
| AmB-L | 1 | 8 | ~60% at 1 mg/L | [1] | |
| C. albicans (breakthrough) | AmB-D | 1 | 16 | 52% at 0.5 mg/L | [8][9][11][12] |
| ABLC | 1 | >16 | 50% at 2 mg/L | [8][9][11][12] |
Summary: Studies consistently show that concentrations of AmB-D required to eradicate biofilm cells are 4 to 16 times higher than those needed for their planktonic counterparts.[1][12] While both deoxycholate and lipid formulations of Amphotericin B can reduce biofilm biomass and metabolic activity, lipid formulations are often considered therapeutically more appealing as they show better performance in eradicating biofilm cells at concentrations that are a lower percentage of the maximum permitted daily dose.[1][2][13] In some studies, only AmB-D and its lipid complex formulation (ABLC) exhibited significant antibiofilm effects, whereas other common antifungals did not.[9][11][12]
Table 2: this compound vs. Azoles and Echinocandins against C. albicans Biofilms
| Antifungal Agent | Planktonic MIC (mg/L) | Biofilm Activity (MBEC or SMIC in mg/L) | Key Finding | Reference |
| This compound | 1 | 16 (MBEC) | Eradication achieved at high concentrations. | [8][11][12] |
| Amphotericin B (Liposomal) | 0.5 | 4 (SMIC₅₀) | Effective against biofilms. | [14] |
| Fluconazole (B54011) (Azole) | 2 | >64 (No effect) | Ineffective against mature biofilms. | [8][11][12][15] |
| Anidulafungin (B1665494) (Echinocandin) | ≤0.03 | >16 (No effect) | Ineffective in some studies. | [8][11][12] |
| Caspofungin (Echinocandin) | N/A | 0.25 (SMIC₅₀) | Potent activity against biofilms. | [14] |
Summary: Antifungal triazoles like fluconazole are consistently reported to be ineffective against mature Candida biofilms.[9][11][15] The performance of echinocandins can be species-specific, with agents like caspofungin showing potent activity against C. albicans biofilms.[16][17] While conventional AmB-D does show activity, it often requires high concentrations to eradicate the biofilm.[11][12] In contrast, lipid formulations of amphotericin B and echinocandins are frequently cited as having unique and potent efficacy against Candida biofilms.[15][16][18]
Experimental Protocols
Accurate evaluation of antifungal efficacy against biofilms requires standardized and reproducible methodologies. Below are summaries of common experimental protocols cited in the referenced literature.
Planktonic Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that inhibits the visible growth of a microorganism.
-
Method: Broth microdilution method, often following guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI).[1]
-
Procedure:
-
A standardized inoculum of fungal cells is prepared.[1]
-
Serial two-fold dilutions of the antifungal agent are made in microtiter plates containing RPMI 1640 medium.[1]
-
The fungal inoculum is added to each well.
-
Plates are incubated for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug that inhibits fungal growth by a predefined degree (e.g., 90% for polyenes).[1]
-
Biofilm Formation and Susceptibility Testing (MBEC)
The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
-
Procedure:
-
Biofilm Formation: A standardized suspension of fungal cells is added to the wells of a 96-well microtiter plate and incubated for 24-48 hours to allow for biofilm formation on the surface.[14]
-
Removal of Planktonic Cells: After incubation, non-adherent planktonic cells are removed by washing the wells gently with a phosphate-buffered saline (PBS) solution.
-
Antifungal Challenge: Fresh medium containing serial dilutions of the antifungal agent is added to the wells with the established biofilms.
-
Incubation: The plates are incubated for another 24-48 hours.
-
Quantification: The viability of the remaining biofilm is assessed.
-
Biofilm Quantification Methods
-
Metabolic Activity (XTT/MTT Assay): This colorimetric assay measures the metabolic activity of the cells in the biofilm, which correlates with cell viability.[8][9][11]
-
Principle: The tetrazolium salt XTT (or MTT) is reduced by metabolically active cells to a formazan (B1609692) product, which results in a quantifiable color change.
-
Procedure: After antifungal treatment, the wells are washed, and an XTT (or MTT) solution is added. Following incubation, the color change is measured using a spectrophotometer. The reduction in metabolic activity compared to untreated control biofilms is calculated.[18]
-
-
Total Biomass (Crystal Violet Assay): This assay quantifies the total biofilm biomass, including both fungal cells and the extracellular matrix.[8][9][11]
-
Principle: Crystal violet is a dye that stains both the cells and the matrix components.
-
Procedure: After treatment, biofilms are washed and stained with a crystal violet solution. Excess stain is washed away, and the bound dye is solubilized with a solvent (e.g., ethanol). The absorbance is then measured to quantify the total biomass.
-
References
- 1. Liposomal and Deoxycholate Amphotericin B Formulations: Effectiveness against Biofilm Infections of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination Therapy to Treat Fungal Biofilm-Based Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Biofilm Formation and Susceptibility to Amphotericin B and Fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal therapy with an emphasis on biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Comparison of amphotericin B lipid complex, deoxycholate amphotericin B, fluconazole, and anidulafungin activity against Candida albicans biofilm isolated from breakthrough candidemia | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 9. Comparison of amphotericin B lipid complex, deoxycholate amphotericin B, fluconazole, and anidulafungin activity against Candida albicans biofilm isolated from breakthrough candidemia | Enfermedades Infecciosas y Microbiología Clínica [elsevier.es]
- 10. Amphotericin B formulations: a comparative review of efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of amphotericin B lipid complex, deoxycholate amphotericin B, fluconazole, and anidulafungin activity against Candida albicans biofilm isolated from breakthrough candidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elsevier.es [elsevier.es]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. journals.asm.org [journals.asm.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Comparison of echinocandin antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antifungal Susceptibility of Candida Biofilms: Unique Efficacy of Amphotericin B Lipid Formulations and Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Amphotericin B Deoxycholate: A Procedural Guide
For researchers and scientists in the drug development field, the proper disposal of potent compounds like Amphotericin B deoxycholate is a critical component of laboratory safety and regulatory compliance. Mishandling this physiologically active substance can pose risks to both personnel and the environment. This guide provides a step-by-step operational plan for the safe disposal of this compound, ensuring adherence to safety protocols and environmental regulations.
Hazard Profile and Disposal Overview
Amphotericin B is categorized as a physiologically highly active substance that can cause organ damage through prolonged or repeated exposure.[1][2][3] Consequently, it must be handled as a hazardous material, and its waste must be disposed of in accordance with national and local regulations.[1][2][3] The primary method for the disposal of hazardous pharmaceutical waste is typically incineration at a licensed facility.[4][5] It is crucial to prevent this substance from entering drains or the sewage system.[1][6]
| Characteristic | Guideline | Regulatory Bodies |
| Hazard Classification | Physiologically highly active; Specific target organ toxicity (repeated exposure); Irritant.[1][2][3][7] | EPA, OSHA[5][8] |
| Primary Disposal Route | Incineration at an approved hazardous waste facility.[4][5] | EPA, State Environmental Agencies[5][9] |
| Waste Segregation | Must be segregated from non-hazardous waste. | RCRA |
| Containerization | Use designated, sealed, and clearly labeled hazardous waste containers (often black for RCRA hazardous waste).[5] | EPA, DOT[8] |
| Environmental Protection | Prevent entry into drains, sewers, and waterways.[1][6] | EPA[4] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene or rubber).[10]
-
Conduct all handling and waste preparation activities within a chemical fume hood to avoid inhalation of dust or aerosols.[1][3]
-
Avoid generating dust when handling the solid form of the compound.[1][11]
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste. This container should be black if it falls under RCRA hazardous waste regulations in your facility.[5]
-
Do not mix this compound waste with other waste streams, especially non-hazardous waste.[1][2][3]
-
This includes:
3. Container Management:
-
Keep the hazardous waste container securely sealed when not in use.[3]
-
Store the container in a designated, well-ventilated, and secure area, away from incompatible materials.[11]
-
Ensure the container is properly labeled with the contents ("Hazardous Waste: this compound") and the accumulation start date, as per your institution's and local regulations.
4. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
For dry spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container. Avoid generating dust.[11]
-
For liquid spills, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in the hazardous waste container.
-
Clean the spill area thoroughly, and dispose of all cleaning materials as hazardous waste.
-
Prevent any spilled material from entering drains or waterways.[1][12]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all necessary paperwork for the waste manifest is completed accurately.
-
The waste will then be transported to a permitted treatment, storage, and disposal facility (TSDF) for final destruction, typically via incineration.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. eugiaus.com [eugiaus.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Operational Guide for Handling Amphotericin B Deoxycholate
For researchers, scientists, and drug development professionals, the safe handling of Amphotericin B deoxycholate is paramount. This guide provides immediate safety protocols, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment. Adherence to these guidelines is critical due to the potential hazards associated with this potent antifungal agent.
Personal Protective Equipment (PPE)
The appropriate personal protective equipment must be worn at all times when handling this compound to prevent dermal, ocular, and respiratory exposure.[1][2]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of chemotherapy-tested, powder-free nitrile gloves are recommended.[1][3] Vinyl gloves are not recommended.[3] Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if contaminated.[2] Use proper glove removal technique to avoid skin contact. |
| Body Protection | Gown | A disposable gown that is shown to be resistant to permeability by hazardous drugs should be worn.[1] Gowns with long cuffs are preferable to be tucked under the outer glove.[2] |
| Eye and Face Protection | Goggles and Face Shield | Use chemical safety goggles.[3] In situations with a risk of splashes, a face shield should be worn in combination with goggles for full facial protection.[3] Eyeglasses or safety glasses with side shields are not sufficient.[2][3] |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-level respirator is required when handling the powder form of the drug or whenever there is a potential for generating dust or aerosols.[2] Surgical masks offer little to no protection from chemical exposure.[2] |
Operational Procedures: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a tightly sealed, light-resistant container in a dry, well-ventilated, and access-restricted area.
-
Follow the specific storage temperature requirements listed on the product insert, which may include refrigeration or freezing.[4]
Preparation and Handling:
-
All handling of this compound powder should be conducted in a designated controlled area with negative pressure, such as a Class II Biological Safety Cabinet (BSC) or a containment isolator, to minimize exposure.[5][6]
-
Before handling, ensure all necessary PPE is donned correctly.
-
When preparing solutions, avoid the formation of dust.[7] If working with powder, wet the powder first before handling to minimize aerosolization.[8]
-
Use a closed-system drug-transfer device (CSTD) for reconstitution and transfer to minimize the risk of spills and aerosol generation.
-
When reconstituting, use only 5% dextrose in water, as other solutions may cause precipitation.[4][9]
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
After handling, wash hands and forearms thoroughly with soap and water, even after wearing gloves.
Disposal Plan
This compound and all materials that come into contact with it are considered hazardous waste and must be disposed of accordingly.[7]
Waste Segregation and Disposal:
-
Sharps: All needles, syringes, and other sharps used for administration must be disposed of in a designated, puncture-resistant sharps container for hazardous waste.[8]
-
Contaminated Materials: All used PPE (gloves, gowns, masks), vials, tubing, and cleaning materials must be placed in a clearly labeled, sealed, and leak-proof hazardous waste container (e.g., a yellow or black chemotherapy waste bag).[8]
-
Unused or Expired Product: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.[10]
-
Container Disposal: Empty containers must be handled as hazardous waste and should not be reused.[5]
-
Follow all local, regional, and national regulations for the disposal of hazardous pharmaceutical waste.[10]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and protect personnel.
Immediate Actions:
-
Alert Others: Immediately alert personnel in the vicinity of the spill.
-
Evacuate the Area: If the spill is large (greater than 5 mL) or involves a significant amount of powder, evacuate the immediate area.[8]
-
Restrict Access: Secure the area to prevent entry. Post warning signs.[8]
Spill Cleanup Procedure:
-
Don PPE: Before beginning cleanup, don the appropriate PPE as outlined in the table above, including double gloves, a gown, eye protection, and a respirator.[8]
-
Contain the Spill:
-
Collect the Waste: Use a scoop and scraper or other dedicated tools to carefully collect all contaminated materials (absorbent pads, glass fragments, etc.).[8][12] Place all collected waste into a designated hazardous waste container.[8]
-
Decontaminate the Area:
-
Clean the spill area thoroughly. Some protocols recommend a three-step cleaning process: first with a detergent, followed by a 10% bleach solution, and then neutralized with a sodium thiosulfate (B1220275) solution.[8] Finally, rinse the area with clean water.
-
All cleaning materials must be disposed of as hazardous waste.[8]
-
-
Post-Cleanup:
-
Carefully doff all PPE, ensuring not to contaminate yourself. Dispose of all PPE as hazardous waste.[8]
-
Wash hands and any potentially exposed skin thoroughly with soap and water.
-
Document the spill and the cleanup procedure according to your institution's policies.
-
Visual Workflow Guides
The following diagrams illustrate the standard operational and emergency procedures for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency spill response plan for this compound.
References
- 1. pogo.ca [pogo.ca]
- 2. pppmag.com [pppmag.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPHOTERICIN B conventional injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cdc.gov [cdc.gov]
- 7. carlroth.com [carlroth.com]
- 8. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 9. droracle.ai [droracle.ai]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
